molecular formula C11H11NO B1341345 6,8-Dimethyl-4-hydroxyquinoline CAS No. 203626-58-8

6,8-Dimethyl-4-hydroxyquinoline

Cat. No.: B1341345
CAS No.: 203626-58-8
M. Wt: 173.21 g/mol
InChI Key: ZZARGBMKKDISDN-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-hydroxyquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethyl-1H-quinolin-4-one
Source PubChem
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InChI

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARGBMKKDISDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588890
Record name 6,8-Dimethylquinolin-4(1H)-one
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

203626-58-8
Record name 6,8-Dimethyl-4-quinolinol
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Record name 6,8-Dimethylquinolin-4(1H)-one
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Record name 203626-58-8
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Foundational & Exploratory

An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound belonging to the quinoline family. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, and potential applications of this molecule, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Molecular Overview

This compound is a substituted derivative of 4-hydroxyquinoline. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic drugs and natural alkaloids with a wide spectrum of biological activities. The addition of dimethyl groups at the 6 and 8 positions and a hydroxyl group at the 4-position significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it an intriguing building block for novel chemical entities.

This guide will explore the molecule's fundamental characteristics, providing the necessary foundation for its utilization in a research and development context.

Caption: Chemical structure of this compound.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and synthetic planning.

Table 1: Core Compound Identifiers

Property Value Source
IUPAC Name 6,8-dimethylquinolin-4-ol [1]
CAS Number 203626-58-8
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol

| Canonical SMILES | Cc1cc(C)c2nccc(O)c2c1 | |

Table 2: Predicted Physicochemical Data

Property Value Source
Melting Point 219-221 °C [2]
Boiling Point 336.2 ± 37.0 °C [2]
Density 1.172 ± 0.06 g/cm³ [2]
pKa 4.65 ± 0.40 [2]

| Form | Solid |[2] |

Keto-Enol Tautomerism: A Core Chemical Feature

A critical aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. This equilibrium is highly influenced by the solvent and pH. In many cases, the keto (quinolinone) form is the predominant species in solution and the solid state. This behavior is fundamental to its reactivity, as it presents two distinct functional groups—an enol and an amide-like structure—for chemical modification.

tautomerism enol This compound (Enol Form) keto 6,8-Dimethylquinolin-4(1H)-one (Keto Form) enol->keto

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline scaffold.

Synthesis and Purification

The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a primary and versatile method. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester (or similar derivative), followed by a high-temperature thermal cyclization and subsequent hydrolysis and decarboxylation.

For this compound, the logical starting material is 2,4-dimethylaniline.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Sequence aniline 2,4-Dimethylaniline step1 Step 1: Condensation (Formation of Anilinomethylenemalonate) aniline->step1 malonate Diethyl Malonate + Triethyl Orthoformate (forms Diethyl Ethoxymethylenemalonate in situ) malonate->step1 step2 Step 2: Thermal Cyclization (High-temperature in Dowtherm A) step1->step2 step3 Step 3: Saponification & Decarboxylation (Aqueous NaOH, then Acidification) step2->step3 product Final Product: This compound step3->product

Caption: Plausible synthetic workflow via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis (Hypothetical)

This protocol is a representative procedure adapted from established methods for analogous compounds[3][4].

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The progress can be monitored by TLC.

  • Rationale: This step forms the key intermediate, diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate, through the displacement of the ethoxy group by the aniline nitrogen. The excess of the malonate derivative ensures complete consumption of the aniline.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude oil or solid is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether (approximately 10-20 times the mass of the intermediate).

  • Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

  • Rationale: The high temperature provides the activation energy required for the intramolecular Friedel-Crafts-type acylation, where the aromatic ring attacks one of the ester carbonyls to form the quinoline ring system. This is the critical ring-closing step.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate, will often precipitate and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the solid fully dissolves, indicating complete saponification of the ester to the corresponding carboxylate.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2-3).

  • Rationale: The basic hydrolysis cleaves the ester. Subsequent heating of the resulting 4-hydroxyquinoline-3-carboxylic acid in an acidic medium readily induces decarboxylation to yield the final product.

  • The this compound product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Purity should be confirmed by melting point determination and HPLC analysis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: Expect signals in the range of δ 7.0-8.5 ppm. The protons at positions 5 and 7 on the benzene ring will appear as singlets or narrow doublets. The protons at positions 2 and 3 on the pyridine ring will appear as doublets, coupled to each other.

  • Methyl Protons: Two distinct sharp singlets are expected around δ 2.3-2.7 ppm, each integrating to 3H, corresponding to the methyl groups at C6 and C8.

  • OH/NH Proton: A broad singlet, exchangeable with D₂O, is expected. Its chemical shift will be highly dependent on the solvent and concentration, typically appearing between δ 10-12 ppm for the NH proton of the quinolone tautomer.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals will appear in the range of δ 110-150 ppm.

  • Carbonyl Carbon (Keto Tautomer): A signal for the C4 carbon in its quinolone form (C=O) would be expected downfield, around δ 170-180 ppm.

  • Methyl Carbons: Two signals in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Enol Form): A broad band around 3200-3400 cm⁻¹.

  • N-H Stretch (Keto Form): A band around 3000-3200 cm⁻¹.

  • C=O Stretch (Keto Form): A strong, sharp absorption band around 1640-1670 cm⁻¹, characteristic of the quinolone carbonyl.

  • C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS):

  • The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 173.

  • Common fragmentation patterns would include the loss of CO (from the quinolone tautomer) and potentially the loss of a methyl radical.

Reactivity and Potential Applications

The dual functionality arising from the keto-enol tautomerism makes this compound a versatile chemical scaffold.

applications cluster_derivatives Potential Derivatizations cluster_apps Therapeutic Areas of Interest core This compound (Core Scaffold) n_alkylation N-Alkylation/ N-Arylation core->n_alkylation Reactivity at N1 o_alkylation O-Alkylation/ O-Arylation core->o_alkylation Reactivity at O4 electrophilic Electrophilic Substitution (e.g., Halogenation at C3) core->electrophilic Reactivity at C3 anti_inflam Anti-inflammatory Agents n_alkylation->anti_inflam neuro Neuroprotective Compounds o_alkylation->neuro anti_cancer Anticancer Scaffolds electrophilic->anti_cancer

Caption: Role as a versatile scaffold for developing new chemical entities.

Role in Drug Development

While this specific molecule may not be an active drug itself, it serves as an excellent starting point for library synthesis. The general class of 4-hydroxyquinolines has demonstrated significant potential in various therapeutic areas.

  • Anti-inflammatory Activity: Certain derivatives of 4-hydroxyquinoline have shown potent in vivo anti-inflammatory effects, suggesting that modifications of this core could lead to new therapeutic agents[7].

  • Neuroprotection: Quinoline derivatives are being investigated for their antioxidant properties and potential to mitigate oxidative damage in neurodegenerative diseases like Parkinson's[7][8]. The lipophilicity imparted by the two methyl groups could enhance blood-brain barrier permeability.

  • Anticancer Agents: The quinoline nucleus is a cornerstone of many anticancer drugs. The 4-hydroxyquinoline scaffold can be modified to develop compounds that interfere with various cellular processes in cancer cells[3].

Safety and Handling

  • Hazard Classification: Based on data for the parent compound and similar derivatives, this compound should be handled with care. It is classified as causing serious eye damage and being harmful if swallowed.

  • Handling Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • R&D Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

  • PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved from [Link]

  • Illyés, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4236. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4887. Retrieved from [Link]

  • Öztürk, G., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1073–1077. Retrieved from [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Leito, I., et al. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4887. Retrieved from [Link]

  • ChemInform Abstract. (2020). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 17(3), 265-272. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Energy and Sustainable Development. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PrepChem. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14321. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). Retrieved from [Link]

  • ResearchGate. (n.d.). Study of 5,7-Dibromo-8-Hydroxyquinoline O-Derivatives by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline (CAS No. 203626-58-8)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 4-Hydroxyquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 4-hydroxyquinoline core is a quintessential example of such a scaffold. Its derivatives are associated with a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] This guide focuses on a specific, yet promising, analogue: 6,8-Dimethyl-4-hydroxyquinoline. While specific research on this particular molecule is nascent, its structural features merit a detailed examination. This document serves as a foundational technical resource, providing researchers with the necessary protocols and scientific context to synthesize, characterize, and evaluate this compound, thereby enabling its exploration in drug discovery programs.

Section 1: Core Physicochemical & Structural Information

Understanding the fundamental properties of a compound is the bedrock of all subsequent experimental work. These parameters dictate everything from solvent choice in synthesis to the design of formulation and delivery strategies in pharmacological studies.

PropertyValueSource
CAS Number 203626-58-8[4]
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [4]
IUPAC Name 6,8-dimethylquinolin-4-olN/A
Appearance Solid (predicted)[4]
SMILES Cc1cc(C)c2nccc(O)c2c1[4]
InChI Key ZZARGBMKKDISDN-UHFFFAOYSA-N[4]

Chemical Structure: Chemical structure of this compound

It is critical to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their keto form, 4-quinolones.[5] While often depicted in the hydroxy (enol) form as shown, the quinolone (keto) form can predominate and is crucial for understanding its chemical reactivity and biological interactions.[5]

Section 2: Synthesis and Purification

The most direct and established route to 4-hydroxyquinolines is the Conrad-Limpach synthesis .[5][6] This methodology is superior to others for this specific substitution pattern because it directly constructs the 4-hydroxyquinoline core from readily available anilines and β-ketoesters.[7] The reaction proceeds in two distinct, thermally-driven stages: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.[5]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol is adapted from the classical Conrad-Limpach procedure for the synthesis of 4-hydroxyquinolines.[5][6]

Reactants:

  • 2,4-Dimethylaniline

  • Ethyl acetoacetate

  • Dowtherm A or Mineral Oil (as high-boiling solvent)

  • Ethanol

  • Hydrochloric Acid (catalytic)

Step-by-Step Methodology:

  • Step A: Formation of the Enamine Intermediate

    • To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

    • Causality Note: This acid-catalyzed condensation forms the Schiff base, which rapidly tautomerizes to the more stable enamine intermediate. Running this step at moderate temperatures kinetically favors the formation of the 4-hydroxyquinoline precursor over the 2-hydroxyquinoline precursor (the Knorr product).[7][8]

  • Step B: High-Temperature Cyclization

    • To the flask containing the crude enamine intermediate, add a high-boiling inert solvent such as Dowtherm A or mineral oil (approx. 3-4 mL per gram of aniline). Using an inert, high-boiling solvent is reported to significantly improve yields compared to solvent-free heating.[5]

    • Fit the flask with a reflux condenser and heat the mixture in a heating mantle to approximately 250 °C.

    • Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the evolution of ethanol vapor.

    • Causality Note: This high temperature provides the necessary activation energy for the intramolecular electrophilic cyclization of the enamine onto the aromatic ring, followed by the elimination of ethanol to form the stable heterocyclic product.[5]

  • Step C: Isolation and Purification

    • Allow the reaction mixture to cool to below 100 °C.

    • While still warm, carefully pour the mixture into a beaker containing an excess of hexane or petroleum ether to precipitate the product and dissolve the high-boiling solvent.

    • Stir vigorously and collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with hexane to remove any residual solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification reactants Reactants: 2,4-Dimethylaniline Ethyl Acetoacetate enamine Step A: Enamine Formation (Room Temp, HCl catalyst) reactants->enamine cyclization Step B: Cyclization (~250°C in Mineral Oil) enamine->cyclization precipitation Step C1: Cool & Precipitate (Add Hexane) cyclization->precipitation filtration Step C2: Vacuum Filtration precipitation->filtration recrystallization Step C3: Recrystallization (e.g., Ethanol) filtration->recrystallization final_product final_product recrystallization->final_product Pure Compound

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the molecular structure.[9]

    • ¹H NMR: Expected signals would include two distinct singlets for the non-equivalent methyl groups (C6-CH₃ and C8-CH₃), aromatic protons on the benzene ring, protons on the pyridine ring, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: The spectrum should show 11 distinct carbon signals, including two in the aliphatic region for the methyl groups and nine in the aromatic/heteroaromatic region.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[9] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₁H₁₁NO (173.0841).

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present.[9] Key characteristic bands would include a broad O-H stretch (around 3200-3400 cm⁻¹) and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method is typically suitable.

Protocol: Purity Analysis by Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. For drug discovery applications, a purity of >95% is typically required.

Section 4: Biological Potential and Applications in Drug Discovery

While no specific biological activities have been published for this compound, the 4-hydroxyquinoline scaffold is a well-established pharmacophore.[3] Derivatives have demonstrated a wide array of activities, making this compound a compelling candidate for screening campaigns.

Known Activities of the 4-Hydroxyquinoline Class:

  • Anticancer: Many derivatives exhibit cytotoxic activity against various cancer cell lines.[1][10] The planar heterocyclic system can intercalate with DNA, and its ability to chelate metal ions can disrupt essential enzymatic functions.[11][12]

  • Antibacterial: The quinolone core is famously the basis for fluoroquinolone antibiotics.[1] 4-Hydroxyquinolines can inhibit bacterial growth, though often through different mechanisms than their fluoroquinolone cousins.[13]

  • Antifungal and Antiviral: Various substituted quinolines have shown potent activity against fungal strains and viruses, including HIV.[2][10][11]

Given this context, this compound serves as an excellent starting point or scaffold for building a focused compound library. The methyl groups at positions 6 and 8 provide steric bulk and increase lipophilicity, which can influence membrane permeability and target binding compared to the unsubstituted parent molecule.

Application Workflow: Screening for Cytotoxic Activity

A logical first step in assessing the biological potential of this compound is to screen for general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium + DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Screening Workflow Diagram

G cluster_assay MTT Assay start Synthesized Compound (>95% Purity) stock Prepare 10 mM Stock in DMSO start->stock dilution Create Serial Dilution Series stock->dilution treatment Treat Cells with Compound Dilutions dilution->treatment cell_plating Plate Cancer Cells (96-well plate) cell_plating->treatment incubation Incubate (48-72 hours) treatment->incubation mtt_read Add MTT, Incubate, Solubilize & Read Absorbance incubation->mtt_read analysis Data Analysis: Calculate % Viability Determine IC₅₀ mtt_read->analysis end Hit Compound? analysis->end

Caption: A standard workflow for primary screening of a novel compound for cytotoxicity.

Section 5: Safety and Handling

Proper handling of any novel chemical is essential for laboratory safety. Based on available Safety Data Sheet (SDS) information, this compound requires careful handling.

GHS Hazard Classification: [4][14]

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H318: Causes serious eye damage.

Recommended Safety Precautions: [14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14]

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[14] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If Swallowed: Rinse mouth and seek medical help.[14]

    • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound represents a molecule of significant untapped potential. While it stands on the shoulders of its well-studied 4-hydroxyquinoline relatives, its unique substitution pattern offers a new avenue for chemical exploration. This guide provides the essential, technically-grounded framework for its synthesis, characterization, and initial biological evaluation. By leveraging these robust protocols, researchers are well-equipped to unlock the potential of this compound and contribute to the ever-expanding field of medicinal chemistry.

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Illuminating the Core: A Technical Guide to the Structure Elucidation of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 6,8-dimethyl-4-hydroxyquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the strategic application and interpretation of modern analytical methods, emphasizing the causality behind experimental choices to ensure a self-validating and authoritative structural confirmation.

Introduction: The Quinoline Scaffold and the Subject Molecule

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1] The precise substitution pattern on the quinoline ring is critical to a compound's biological activity, making unambiguous structure determination a paramount step in any research and development pipeline.

This guide focuses on the methodical elucidation of This compound (Figure 1). We will navigate the process from the foundational analysis of its mass and elemental composition to the intricate details revealed by one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and finally, the ultimate confirmation via single-crystal X-ray crystallography.

Figure 1: Structure of this compound

A 2D representation of the target molecule.

Part 1: Foundational Analysis - Mass Spectrometry

The initial step in elucidating the structure of an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Ionization Techniques for Heterocyclic Compounds

The choice of ionization method is critical for obtaining a clear molecular ion peak. For a heterocyclic compound like this compound, "soft" ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): This is a highly suitable method, particularly for polar molecules that can be readily dissolved.[2] It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing a direct measure of the molecular weight.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another excellent choice and is well-suited for less polar compounds that are volatile enough to be nebulized.

  • Electron Ionization (EI): While a "hard" ionization technique that induces significant fragmentation, EI can provide valuable structural information through characteristic fragmentation patterns.[2] The molecular ion peak, if observed, will be a radical cation [M]+•.

Predicted Mass Spectrum and Fragmentation Analysis

In the absence of experimental data, in silico prediction tools can offer valuable insights into the expected mass spectrum and fragmentation pathways.[3]

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Monoisotopic Mass 173.0841 Da
Predicted m/z [M+H]⁺ 174.0913

Predicted Fragmentation Pattern:

The fragmentation of the quinoline ring is influenced by the positions of the substituents. For this compound, key predicted fragmentation pathways in positive ion mode (after initial protonation) could include:

  • Loss of CO (Carbon Monoxide): A common fragmentation for hydroxyquinolines, leading to a fragment ion at m/z ~146.

  • Loss of a Methyl Radical (•CH₃): Fragmentation involving the loss of one of the methyl groups, resulting in a fragment at m/z ~159.

  • Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can undergo RDA-type fragmentation, leading to smaller, characteristic fragment ions.

fragmentation_pathway M_H [M+H]⁺ m/z = 174.09 M_H_CO [M+H-CO]⁺ m/z ≈ 146 M_H->M_H_CO - CO M_H_CH3 [M+H-CH₃]⁺ m/z ≈ 159 M_H->M_H_CH3 - •CH₃ 2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC C13_NMR->HMBC Structure Definitive Structure COSY->Structure HSQC->Structure HMBC->Structure

Workflow for structure elucidation using 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). A cross-peak between H-2 and H-3 would confirm their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. For example, correlations from the methyl protons to the aromatic carbons would confirm their positions at C-6 and C-8.

Part 3: Definitive Confirmation - Single-Crystal X-ray Crystallography

While NMR and MS provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional map of the electron density in the solid state. [4]

Experimental Protocol: Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. [5]

  • Purification: The compound must be of high purity.

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.

  • Slow Evaporation: A saturated solution is allowed to evaporate slowly over several days in a loosely covered vial.

  • Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. [6]5. Cooling: A hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer.

Data Analysis and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational information of molecular weight and formula. A suite of 1D and 2D NMR experiments then meticulously maps out the atomic connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific integrity and trustworthiness of the final structural assignment, a critical requirement for advancing research in drug discovery and development.

References

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The Biological Potential of 6,8-Dimethyl-4-hydroxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, 4-hydroxyquinoline derivatives have emerged as privileged structures, demonstrating significant potential in the development of antimicrobial and anticancer drugs.[1][2] This technical guide provides an in-depth exploration of the predicted biological activity of a specific, yet understudied, derivative: 6,8-Dimethyl-4-hydroxyquinoline. While direct experimental data for this compound is limited, this document, grounded in the extensive research on analogous compounds, serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the anticipated antimicrobial and anticancer properties, propose mechanisms of action, and provide detailed experimental protocols to facilitate future investigations into this promising molecule.

Introduction: The 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core, a bicyclic aromatic heterocycle, is a tautomer of 4-quinolone. This structural feature is pivotal to its diverse pharmacological profile. The existing body of literature robustly supports the antimicrobial and cytotoxic potential of this class of compounds.[2][3] The biological activity is often modulated by the nature and position of substituents on the quinoline ring system, influencing factors such as lipophilicity, target binding affinity, and metabolic stability.

The subject of this guide, this compound, features two methyl groups on the benzene ring portion of the quinoline scaffold. While the specific impact of this substitution pattern has not been extensively studied, research on other substituted quinolines allows for informed predictions regarding its potential bioactivity.

Predicted Antimicrobial Activity of this compound

Quinolone derivatives have a well-established history as antibacterial agents, with the fluoroquinolones being a prominent example.[2] The core mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzyme, leading to double-strand DNA breaks and ultimately cell death.

It is hypothesized that this compound may exhibit activity against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[3][4] The methyl groups at positions 6 and 8 may influence the compound's interaction with the target enzymes or its ability to penetrate the bacterial cell wall. Structure-activity relationship studies on other 4-hydroxy-2-quinolone analogs have shown that the nature of substituents on the benzene ring can dramatically impact antimicrobial activity.[3]

Proposed Mechanism of Antibacterial Action

The predicted antibacterial mechanism of this compound is centered on the inhibition of bacterial DNA gyrase and topoisomerase IV.

G cluster_0 Bacterial Cell Compound This compound CellWall Cell Wall Penetration Compound->CellWall DNA_Gyrase DNA Gyrase (GyrA/GyrB) CellWall->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) CellWall->Topo_IV ReplicationFork Replication Fork DNA_Gyrase->ReplicationFork Inhibition Topo_IV->ReplicationFork Inhibition DSB Double-Strand Breaks ReplicationFork->DSB CellDeath Bacterial Cell Death DSB->CellDeath G cluster_1 Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) [5]* Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data from Analogous Compounds

While specific data for this compound is not available, the following table summarizes the reported cytotoxic activity of some modified 4-hydroxyquinolone analogues against various cancer cell lines to provide a frame of reference.

Compound IDModificationHCT116 (IC50 µM)A549 (IC50 µM)PC3 (IC50 µM)MCF-7 (IC50 µM)Reference
3a Unsubstituted analog148.3172.1181.5189.0[5]
3b Methyl-substituted analog162.0189.7239.4195.1[5]
3d Methoxy-substituted analog46.551.263.834.2[5]

This data is presented for comparative purposes to illustrate the potential range of activity for substituted 4-hydroxyquinolones.

Conclusion and Future Directions

This compound represents an intriguing yet unexplored molecule within the pharmacologically rich class of 4-hydroxyquinolines. Based on extensive data from analogous compounds, it is reasonable to predict that this derivative possesses both antimicrobial and anticancer activities. The proposed mechanisms of action, centered on the inhibition of bacterial topoisomerases and the induction of apoptosis in cancer cells, provide a solid foundation for future research.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound's biological potential. Further investigations should focus on confirming its bioactivity, elucidating its precise mechanisms of action, and exploring its structure-activity relationships to guide the development of more potent and selective therapeutic agents.

References

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An In-Depth Technical Guide to the Synthesis of 6,8-Dimethyl-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6,8-dimethyl-4-hydroxyquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core of this guide is a detailed exploration of the Conrad-Limpach reaction, a robust and widely employed method for the preparation of 4-hydroxyquinolines. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol for the synthesis of a representative this compound derivative, and discuss the critical parameters that influence reaction outcomes. Furthermore, this guide will cover the characterization of these compounds using modern spectroscopic techniques and explore their pharmacological significance, with a focus on their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a practical and in-depth understanding of the synthesis and potential applications of this important class of molecules.

Introduction: The Significance of 4-Hydroxyquinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Among the various classes of quinoline derivatives, 4-hydroxyquinolines, also known as 4-quinolones, have garnered considerable attention due to their diverse pharmacological properties. These compounds are known to exhibit a range of activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer effects.[2][3][4][5]

The biological activity of 4-hydroxyquinoline derivatives is often modulated by the substitution pattern on the quinoline ring. The introduction of methyl groups at the 6 and 8 positions of the quinoline nucleus can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Consequently, the synthesis of this compound derivatives is a subject of ongoing interest in the pursuit of novel therapeutic agents.

This guide will focus on the practical aspects of synthesizing these specific derivatives, providing a robust foundation for their preparation and further investigation in a research and development setting.

The Conrad-Limpach Synthesis: A Powerful Tool for 4-Hydroxyquinoline Construction

The Conrad-Limpach synthesis, first reported in 1887, remains one of the most reliable and versatile methods for the preparation of 4-hydroxyquinolines.[1][4][6] The reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting intermediate.[1]

The Two-Step Mechanism: A Tale of Condensation and Cyclization

The Conrad-Limpach synthesis proceeds in two key stages:

Step 1: Formation of the β-Aminoacrylate Intermediate. The reaction is initiated by the condensation of an aniline with a β-ketoester. In the context of synthesizing this compound derivatives, the starting aniline is 2,4-dimethylaniline. A common β-ketoester used in this reaction is ethyl acetoacetate. This initial condensation can be catalyzed by a small amount of acid and typically proceeds at or slightly above room temperature.[1] The product of this step is a β-aminoacrylate, in this case, ethyl 3-(2,4-dimethylanilino)crotonate.

Step 2: Thermal Cyclization. The second and most critical step is the thermal cyclization of the β-aminoacrylate intermediate. This step requires high temperatures, typically around 250 °C, to overcome the energy barrier for the intramolecular cyclization.[1][6] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields, as it facilitates efficient heat transfer and prevents decomposition of the starting material.[1] The cyclization is followed by the elimination of ethanol to afford the final this compound product.

The overall workflow of the Conrad-Limpach synthesis can be visualized as follows:

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Start 2,4-Dimethylaniline + Ethyl Acetoacetate Intermediate Ethyl 3-(2,4-dimethylanilino)crotonate Start->Intermediate Acid Catalyst Room Temp. Product 6,8-Dimethyl-4-hydroxy-2-methylquinoline Intermediate->Product High-Boiling Solvent ~250 °C -EtOH

Caption: Workflow of the Conrad-Limpach Synthesis.

Causality Behind Experimental Choices: The "Why"
  • Choice of Starting Materials: 2,4-dimethylaniline is selected to introduce the desired methyl groups at the 6 and 8 positions of the final quinoline ring. Ethyl acetoacetate is a readily available and reactive β-ketoester that provides the remaining atoms for the heterocyclic ring, including the methyl group at the 2-position.

  • Acid Catalysis in Step 1: The use of a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline.[1]

  • High Temperature for Cyclization: The thermal cyclization step involves an intramolecular electrophilic attack of the aniline ring onto the ester carbonyl group. This process requires significant activation energy to overcome the aromaticity of the aniline ring. The high temperature provides the necessary energy for this ring-closing reaction to occur at a reasonable rate.[1]

  • Inert, High-Boiling Solvent: Solvents like mineral oil or diphenyl ether are chosen for several reasons:

    • High Boiling Point: They can be heated to the required ~250 °C without significant evaporation.

    • Inertness: They do not react with the starting materials or intermediates.

    • Improved Yields: They ensure uniform heating and prevent localized overheating and decomposition, leading to significantly higher yields compared to solvent-free conditions.[1]

Experimental Protocol: Synthesis of 6,8-Dimethyl-2-methyl-4-hydroxyquinoline

This protocol provides a detailed, step-by-step methodology for the synthesis of 6,8-dimethyl-2-methyl-4-hydroxyquinoline, a representative example of a this compound derivative.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
2,4-Dimethylaniline≥98%Sigma-Aldrich
Ethyl acetoacetate≥99%Sigma-Aldrich
Hydrochloric acid (conc.)ACS gradeFisher Scientific
Mineral oilLaboratoryFisher Scientific
Ethanol (95%)ReagentVWR
HexanesACS gradeVWR
Diethyl etherACS gradeVWR
Anhydrous sodium sulfateACS gradeVWR
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-(2,4-dimethylanilino)crotonate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylaniline (12.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • With gentle stirring, add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction is exothermic, and the mixture may become warm.

  • After 2 hours, the mixture should become a viscous, pale yellow oil. The reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • The crude ethyl 3-(2,4-dimethylanilino)crotonate is used directly in the next step without further purification.

Step 2: Thermal Cyclization to 6,8-Dimethyl-2-methyl-4-hydroxyquinoline

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 150 mL of mineral oil.

  • Heat the mineral oil to 250 °C with vigorous stirring.

  • Slowly add the crude ethyl 3-(2,4-dimethylanilino)crotonate from Step 1 to the hot mineral oil dropwise over a period of 30 minutes. The addition should be controlled to maintain the reaction temperature between 245-255 °C.

  • After the addition is complete, continue to stir the reaction mixture at 250 °C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, carefully pour the reaction mixture into a beaker containing 200 mL of hexanes. This will precipitate the crude product.

  • Stir the mixture for 15 minutes and then collect the solid product by vacuum filtration.

  • Wash the collected solid with copious amounts of hexanes to remove the mineral oil.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.[7][8]

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Mix 2,4-dimethylaniline, ethyl acetoacetate, and HCl B Stir at room temperature for 2h A->B D Add crude intermediate to hot oil B->D C Heat mineral oil to 250°C C->D E Stir at 250°C for 30 min D->E F Cool and precipitate with hexanes E->F G Filter and wash with hexanes F->G H Recrystallize from ethanol G->H I Filter and dry the pure product H->I

Caption: Experimental workflow for the synthesis of 6,8-dimethyl-2-methyl-4-hydroxyquinoline.

Characterization of this compound Derivatives

The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential for this purpose.

Spectroscopic Data
TechniqueExpected Key Features for 6,8-Dimethyl-2-methyl-4-hydroxyquinoline
¹H NMR - Singlets for the two aromatic methyl groups (around δ 2.3-2.5 ppm).- A singlet for the methyl group at the 2-position (around δ 2.2-2.4 ppm).- Aromatic protons in the region of δ 7.0-8.0 ppm.- A broad singlet for the hydroxyl proton (can be concentration-dependent and may exchange with D₂O).- A singlet for the proton at the 3-position (around δ 6.0-6.5 ppm).
¹³C NMR - Resonances for the three methyl carbons (around δ 15-25 ppm).- Aromatic carbon signals in the range of δ 110-150 ppm.- A signal for the carbon bearing the hydroxyl group (C4) at a downfield chemical shift (around δ 170-180 ppm, reflecting the quinolone tautomer).- A signal for the C2 carbon (around δ 150-160 ppm).
IR (Infrared) - A broad O-H stretching band in the region of 3200-3400 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹).- C=O stretching vibration (for the quinolone tautomer) around 1640-1660 cm⁻¹.- C=C and C=N stretching vibrations in the aromatic region (1500-1600 cm⁻¹).
MS (Mass Spec) - A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound.- Fragmentation patterns characteristic of the quinoline ring system.

Pharmacological Significance and Potential Applications

Quinolone derivatives are a cornerstone of antimicrobial therapy, and the 4-quinolone scaffold is central to the activity of many important antibacterial drugs.[2][4] The mechanism of action of many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Recent research has also highlighted the potential of 4-quinolone derivatives as anticancer agents.[2][3] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[3]

The 6,8-dimethyl substitution pattern on the 4-hydroxyquinoline ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability and oral bioavailability. Furthermore, the methyl groups can influence the binding of the molecule to its biological targets and affect its metabolic profile. Therefore, this compound derivatives represent a promising class of compounds for further investigation as novel antimicrobial and anticancer agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound derivatives, with a focus on the Conrad-Limpach reaction. The detailed experimental protocol, coupled with an explanation of the underlying chemical principles, offers a solid foundation for the successful preparation of these compounds in a laboratory setting. The discussion of their characterization and pharmacological significance underscores their potential as valuable scaffolds in drug discovery. It is our hope that this guide will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and contribute to the development of new and effective therapeutic agents.

References

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

  • In vitro antitumor activity of quinolone derivatives 3, 4a,b and 5a,b... (n.d.). ResearchGate. [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]

  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025). PMC. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Patel and Gediya. (2014). IJPSR, 5(12), 5224-5229. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. (n.d.). NISCAIR. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). PMC. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]

  • 2-Methyl-8-hydroxyquinoline. (n.d.). PubChem. [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. [Link]

  • Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. (n.d.). IslandScholar. [Link]

  • An improved process for the synthesis of quinoline derivatives. (n.d.).
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ResearchGate. [Link]

  • Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

  • Recrystallization- Organic Chemistry Lab- purification. (2022). YouTube. [Link]

  • Spectral analysis of quinaldines. (n.d.). The Royal Society of Chemistry. [Link]

  • 4,8-Dimethyl-2-hydroxyquinoline. (n.d.). SpectraBase. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (n.d.). ResearchGate. [Link]

  • Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone. (n.d.). ResearchGate. [Link]

  • 2-Methylquinolin-4-ol. (n.d.). PubChem. [Link]

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). PMC. [Link]

  • Thermal Cα-C6 Cyclization of Enediynes. (n.d.). ResearchGate. [Link]

  • Synthesis of ethyl 3,7,11-trimethyl-2,4-dodecadienoate (hydroprene) from 4-methyltetrahydropyran. (n.d.). ResearchGate. [Link]

Sources

spectroscopic analysis of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 6,8-Dimethyl-4-hydroxyquinoline

Abstract

This technical guide provides a comprehensive exploration of the (C₁₁H₁₁NO, M.W.: 173.21 g/mol ). As a substituted 4-hydroxyquinoline, this molecule holds potential interest in medicinal chemistry and materials science, making its unambiguous structural elucidation paramount. This document moves beyond mere data reporting, offering a Senior Application Scientist's perspective on the causality behind experimental choices, protocol design, and data interpretation. We will delve into the critical keto-enol tautomerism inherent to the 4-hydroxyquinoline scaffold and its profound impact on all spectroscopic outputs. Methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), are detailed with an emphasis on generating self-validating, high-integrity data.

Foundational Principles: The Tautomerism of 4-Hydroxyquinolines

Before any spectroscopic analysis can be interpreted correctly, one must understand the structural duality of this compound. Like other 4-hydroxyquinolines, it exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).[1][2]

The predominant tautomer is highly dependent on the molecule's environment (solvent, solid-state) and can significantly alter its chemical and physical properties.[2][3] Computational studies and experimental data on related compounds suggest that the keto form is generally favored in polar solvents and the solid state due to its greater stability.[1][3] This guide will proceed with the assumption that the keto tautomer, 6,8-Dimethylquinolin-4(1H)-one , is the major species observed under typical analytical conditions, while acknowledging the potential presence of the enol form.

Caption: Keto-Enol Tautomeric Equilibrium of the Core Scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Experience: Choosing the Right Conditions

The choice of solvent is the most critical experimental parameter. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for this class of compounds.

  • Causality: DMSO is a highly polar, hydrogen-bond-accepting solvent. This polarity helps to stabilize the predominant keto tautomer.[3] Furthermore, its ability to exchange slowly with labile protons allows for the unambiguous observation of the N-H proton signal from the keto form, which might be broadened or absent in other solvents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

  • Advanced Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation: Expected Spectra

The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the known spectra of quinoline derivatives and the electronic effects of the methyl and hydroxyl/oxo substituents.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
N-H (Position 1) ~11.5 broad singlet - 1H Deshielded due to hydrogen bonding and proximity to the carbonyl group.
H-5 ~7.9 singlet - 1H Aromatic proton deshielded by the adjacent benzene ring.
H-7 ~7.5 singlet - 1H Aromatic proton with minimal coupling.
H-2 ~7.8 doublet ~7 1H Coupled to H-3. Deshielded by adjacent nitrogen.
H-3 ~6.1 doublet ~7 1H Shielded by the electron-donating effect of the C4-oxo group.
C6-CH₃ ~2.4 singlet - 3H Typical chemical shift for an aromatic methyl group.

| C8-CH₃ | ~2.6 | singlet | - | 3H | Slightly more deshielded due to potential steric interactions. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C-4 ~178 Characteristic of a carbonyl carbon in a conjugated system.[3]
C-8a ~148 Quaternary carbon at the ring junction.
C-2 ~140 Deshielded by the adjacent nitrogen atom.
C-6 ~138 Aromatic carbon bearing a methyl group.
C-8 ~135 Aromatic carbon bearing a methyl group.
C-4a ~125 Quaternary carbon at the ring junction.
C-5 ~123 Aromatic CH carbon.
C-7 ~118 Aromatic CH carbon.
C-3 ~110 Shielded by the adjacent C4-oxo group.
C8-CH₃ ~21 Typical shift for an aromatic methyl carbon.

| C6-CH₃ | ~18 | Typical shift for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups and validating the predominant tautomeric form.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000–400 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

Data Interpretation: Key Vibrational Frequencies

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks will confirm the keto tautomer.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3200-3000 (broad) N-H Stretch Amide (in keto form) A broad peak in this region is strong evidence for the N-H bond of the 4-quinolone ring.[6]
3050-3000 C-H Stretch Aromatic Confirms the presence of the quinoline ring system.
2980-2850 C-H Stretch Aliphatic (CH₃) Confirms the presence of the two methyl groups.
~1660 (strong) C=O Stretch Conjugated Amide This is a highly diagnostic, strong absorption confirming the keto tautomer.[6] The absence of a strong, broad O-H stretch above 3300 cm⁻¹ further supports this assignment.

| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands characteristic of the aromatic quinoline core. |

UV-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and solvent.

Experimental Protocol: Solution-Phase UV-Vis
  • Solvent Selection: Use a UV-transparent solvent. Ethanol or methanol are excellent choices.

  • Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Dilution: Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU to ensure linearity according to the Beer-Lambert law.

  • Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as the reference.

Data Interpretation: Electronic Transitions

The UV-Vis spectrum of 4-hydroxyquinoline derivatives typically shows multiple absorption bands corresponding to π→π* transitions.[7]

Table 4: Expected UV-Vis Absorption Maxima (in Ethanol)

λmax (nm) Transition Type Rationale
~270 π→π* Corresponds to the electronic transitions within the benzenoid portion of the quinoline system.

| ~315 | π→π* | A longer wavelength absorption characteristic of the extended conjugation in the quinolone system.[7] |

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 6,8-Dimethyl-4- hydroxyquinoline Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Apply Solid to ATR Sample->Prep_IR Prep_UV Dissolve in Ethanol Sample->Prep_UV Prep_MS Dissolve in MeOH/H2O Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV MS Mass Spectrometer (EI or ESI) Prep_MS->MS Analysis_NMR Assign Chemical Shifts Confirm Connectivity NMR->Analysis_NMR Analysis_IR Identify Functional Groups Confirm Tautomer IR->Analysis_IR Analysis_UV Analyze Chromophore (λmax) UV->Analysis_UV Analysis_MS Determine M.W. Analyze Fragmentation MS->Analysis_MS Final_Structure Comprehensive Structural Elucidation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_UV->Final_Structure Analysis_MS->Final_Structure

Caption: A Generalized Workflow for Comprehensive Spectroscopic Analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of the compound and provides valuable structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Selecting the Ionization Method
  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. Causality: EI is ideal for generating a rich fragmentation pattern that serves as a reproducible fingerprint for the molecule, aiding in structural confirmation. It is particularly useful for small, relatively stable aromatic molecules.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique. Causality: ESI is excellent for unambiguously identifying the molecular ion peak ([M+H]⁺), as it imparts minimal energy to the molecule, reducing fragmentation.[8][9] A high-resolution mass spectrometer (HRMS) using ESI can confirm the elemental formula.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the analyte from any impurities before it enters the MS source.

  • Ionization: Use a standard EI source operating at 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

Data Interpretation: The Molecular Ion and Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments.

Table 5: Expected Key Ions in EI-MS

m/z (Mass-to-Charge) Ion Proposed Fragment Significance
173 [M]⁺• Molecular Ion Confirms the molecular weight of C₁₁H₁₁NO.
158 [M - CH₃]⁺ Loss of a methyl radical A common fragmentation for methylated aromatics.
145 [M - CO]⁺• Loss of carbon monoxide A characteristic fragmentation for quinolones, involving the loss of the C4-carbonyl group.[10]

| 117 | [M - CO - HCN]⁺• | Subsequent loss of hydrogen cyanide | Loss of HCN is a classic fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds.[10] |

Conclusion: A Unified Spectroscopic Profile

The comprehensive requires a multi-faceted approach. No single technique provides the complete picture. NMR spectroscopy serves as the cornerstone for definitive structural assignment, while IR spectroscopy provides rapid confirmation of the predominant keto tautomer and key functional groups. Mass spectrometry unequivocally establishes the molecular weight and corroborates the structure through predictable fragmentation, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can achieve a self-validating and unambiguous characterization of this compound, ensuring the scientific integrity required for drug development and advanced materials research.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(9), 1057-1065. Available at: [Link]

  • ResearchGate. (2021). Tautomeric forms of 4-hydroxy quinoline. Scientific Diagram. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

  • Abreu, A. R., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 11849-11859. Available at: [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available at: [Link]

  • ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Scientific Diagram. Available at: [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

  • Szymański, S., et al. (2015). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]

  • Ali, A. A., & El-Sayed, M. A. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]

  • Fadda, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731–1735. Available at: [Link]

  • ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (4g). Scientific Diagram. Available at: [Link]

  • Viswanathan, N., & Patankar, A. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dimethyl-4-hydroxyquinoline, a derivative of the versatile quinoline scaffold, is a compound of growing interest in medicinal chemistry and materials science. The quinoline ring system is a common motif in a wide array of biologically active compounds, and the introduction of substituents such as methyl and hydroxyl groups can significantly modulate the physicochemical properties and, consequently, the therapeutic potential of the molecule. A thorough understanding of the solubility and stability of this compound is paramount for its effective application in research and development, particularly in areas such as drug formulation and materials science where these properties dictate bioavailability, shelf-life, and overall performance.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Recognizing the current scarcity of extensive experimental data for this specific molecule, this document also serves as a practical handbook, offering detailed, field-proven protocols for the experimental determination of its solubility and stability profiles. By combining theoretical insights with actionable experimental workflows, this guide aims to empower researchers to confidently assess and utilize this compound in their scientific endeavors.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical determinants of its behavior in various systems. For this compound (CAS Number: 203626-58-8), while extensive experimental data is not widely published, several key parameters have been predicted through computational models. These properties provide a foundational understanding of the molecule's expected solubility and stability characteristics.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • IUPAC Name: 6,8-Dimethylquinolin-4-ol

Predicted Physicochemical Parameters:

PropertyPredicted ValueSignificance
Melting Point 219-221 °CIndicates the thermal energy required to overcome crystal lattice forces; a high melting point suggests strong intermolecular interactions and may correlate with lower solubility in non-polar solvents.
Boiling Point 336.2 ± 37.0 °CReflects the volatility of the compound.
Density 1.172 ± 0.06 g/cm³Useful for formulation calculations and understanding packing efficiency in the solid state.
pKa 4.65 ± 0.40The predicted acidic dissociation constant (pKa) of the hydroxyl group suggests that the compound is a weak acid. This is a critical parameter for predicting its solubility in aqueous solutions at different pH values.

Note: The physicochemical parameters listed are predicted values and should be confirmed by experimental analysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The solubility of this compound is expected to be influenced by the solvent's polarity, the pH of the medium (in aqueous solutions), and temperature.

Theoretical Considerations

The structure of this compound, with its aromatic rings and a polar hydroxyl group, suggests it will exhibit moderate solubility in a range of solvents. The two methyl groups increase the lipophilicity of the molecule, which may enhance its solubility in organic solvents compared to the parent 4-hydroxyquinoline.

The predicted pKa of approximately 4.65 for the hydroxyl group is a key determinant of its aqueous solubility. In aqueous solutions with a pH below the pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group will deprotonate to form a phenolate anion, which is significantly more water-soluble.

Experimental Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 5.0, 7.4, and 9.0, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.[1][2]

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Shake at constant temperature (24-48 hours) A->B Achieve Equilibrium C Settle or Centrifuge B->C Separate Phases D Filter supernatant C->D Isolate Saturated Solution E Dilute sample D->E Prepare for Analysis F Quantify by HPLC/UV-Vis E->F Measure Concentration

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Chemical Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products that might form under various stress conditions.

Predicted Degradation Pathways

Based on the chemical structure of 4-hydroxyquinolines, the following degradation pathways are plausible for this compound:

  • Hydrolysis: The quinoline ring itself is generally stable to hydrolysis. However, under extreme pH and temperature conditions, degradation could be initiated.

  • Oxidation: The electron-rich phenol and quinoline ring systems are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, and potentially ring-opened products.[3]

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photoisomers, hydroxylated species, or ring cleavage products. The photodegradation of quinoline has been shown to be influenced by pH and the presence of hydroxyl radical producers.[4]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify the degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC system with a photodiode array (PDA) detector

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) to achieve 5-20% degradation. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis.[5]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.[5]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[3]

    • Thermal Degradation: Place the stock solution in an oven at an elevated temperature (e.g., 60-80°C). For solid-state studies, place the powdered compound in the oven. Sample at various time points.[5]

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing both UV and visible light, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[3]

  • Sample Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. A PDA detector is crucial for assessing peak purity and identifying the spectral characteristics of any degradation products.

  • Data Evaluation: Calculate the percentage of degradation. The chromatograms from the stressed samples are used to demonstrate the specificity of the analytical method in separating the parent compound from its degradation products.

G cluster_stress Forced Degradation cluster_analysis Analysis & Method Development A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze Stressed Samples by HPLC-PDA B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Develop & Validate Stability-Indicating Method H->I

Caption: Workflow for Forced Degradation and Method Development.

Putative Oxidative Degradation Pathway

Oxidation is a common degradation pathway for electron-rich aromatic systems. For this compound, oxidation could potentially lead to the formation of an N-oxide or further hydroxylation of the aromatic rings.

G A This compound B [O] (e.g., H₂O₂) A->B C This compound N-oxide B->C N-oxidation D Hydroxylated Derivatives B->D Ring Hydroxylation

Caption: A Putative Oxidative Degradation Pathway.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, drawing upon predicted physicochemical properties and established chemical principles for quinoline derivatives. While experimental data for this specific molecule remains limited, this guide equips researchers with the necessary theoretical framework and robust experimental protocols to thoroughly characterize its solubility and stability profiles. The provided methodologies for solubility determination and forced degradation studies are designed to be directly implementable in a laboratory setting, enabling the generation of critical data for drug development, formulation, and other research applications. By following the outlined procedures, scientists can ensure the scientific integrity and trustworthiness of their findings, paving the way for the successful application of this compound in their respective fields.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
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  • Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 324-361. [Link]

  • Li, M., et al. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 25(21), 5032. [Link]

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  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Jones, G. (2008). The Physical and Chemical Properties of Quinoline. In Chemistry of Heterocyclic Compounds: Quinolines, Part I, Volume 32 (pp. 1-92). [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]

  • Bence, K., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC, 26(11), 3328. [Link]

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The Enduring Scaffold: A Technical Guide to the Discovery and History of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history and scientific evolution of the 4-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry. From its serendipitous discovery to its foundational role in the development of life-saving therapeutics, we will explore the key synthetic milestones, mechanistic underpinnings of its biological activity, and the enduring legacy of this remarkable heterocyclic compound. This document serves as a comprehensive resource, providing not only a historical narrative but also practical, in-depth experimental protocols for the synthesis of this crucial chemical entity.

Genesis of a Scaffold: A Historical Perspective

The story of 4-hydroxyquinolines is intrinsically linked to the broader history of quinoline chemistry, which began with the isolation of quinoline from coal tar in 1834. However, the specific exploration of the 4-hydroxy substituted quinoline core gained momentum in the late 19th century, driven by the burgeoning field of synthetic organic chemistry.

A pivotal moment in this discovery timeline was the work of German chemists Max Conrad and Leonhard Limpach in 1887. Their research on the condensation of anilines with β-ketoesters led to the development of the Conrad-Limpach synthesis , a foundational method for producing 4-hydroxyquinolines.[1][2] This reaction, proceeding through a Schiff base intermediate, opened the door to a wide array of substituted 4-hydroxyquinoline derivatives.[1][3]

Close on the heels of this discovery, in 1899, German chemist Rudolf Camps reported the Camps quinoline synthesis . This intramolecular cyclization of o-acylaminoacetophenones in the presence of a base provided an alternative and versatile route to both 2-hydroxy- and 4-hydroxyquinolines, with the product distribution being dependent on the reaction conditions.[4][5][6]

Another significant contribution came from Wilhelm Pfitzinger in 1886, with the reaction that now bears his name. The Pfitzinger reaction , involving the condensation of isatin with a carbonyl compound in the presence of a base, yields quinoline-4-carboxylic acids, which are direct precursors to 4-hydroxyquinolines.[7][8][9]

These seminal discoveries laid the groundwork for the exploration of the chemical space around the 4-hydroxyquinoline core. A significant leap in understanding the therapeutic potential of this scaffold came with the accidental discovery of nalidixic acid in 1962 by Lesher and his colleagues during the synthesis of the antimalarial drug chloroquine.[10][11] This marked the dawn of the quinolone era of antibiotics, a class of drugs that has had a profound impact on the treatment of bacterial infections.[12][13][14]

The subsequent decades witnessed an explosion in research, leading to the development of fluoroquinolones with enhanced potency and a broader spectrum of activity. This journey from fundamental synthetic discoveries to life-saving medicines underscores the enduring importance of the 4-hydroxyquinoline scaffold.

Foundational Syntheses: Methodologies and Mechanisms

The classical syntheses of 4-hydroxyquinolines remain cornerstones of heterocyclic chemistry. Understanding the nuances of these reactions is crucial for any researcher working with this scaffold.

The Conrad-Limpach Synthesis

This method involves the reaction of anilines with β-ketoesters. The reaction proceeds in two key stages: the formation of a β-arylaminoacrylate intermediate, followed by a high-temperature thermal cyclization.

Mechanism:

The initial step is the acid-catalyzed condensation of the aniline with the β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization at elevated temperatures, which involves the attack of the aromatic ring onto the ester carbonyl group. Subsequent elimination of an alcohol and tautomerization yields the final 4-hydroxyquinoline product.[1]

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative [15]

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol), and a high-boiling point solvent such as Dowtherm A (150 mL).

  • Catalysis: Add two drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The ethanol produced during the reaction is removed by distillation as the reaction progresses. The reaction is typically complete within 35 minutes to 1 hour, depending on the solvent.

  • Workup: After cooling, the reaction mixture is poured into a suitable solvent like hexane to precipitate the product. The solid is collected by filtration, washed, and dried.

Conrad-Limpach Synthesis Workflow Diagram.
The Camps Cyclization

The Camps synthesis provides a route to 4-hydroxyquinolines through the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones. This method can yield both 2-hydroxy- and 4-hydroxyquinolines, with the regioselectivity influenced by the reaction conditions and the nature of the substituents.[6]

Mechanism:

The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts a proton from either the methylene group adjacent to the ketone or the methyl group of the acetylamino moiety, leading to the formation of an enolate. This enolate then attacks the amide carbonyl or the ketone carbonyl, respectively, followed by dehydration to form the quinoline ring.[16]

Experimental Protocol: Camps Cyclization [4][5]

  • Starting Material Preparation: Synthesize the o-acylaminoacetophenone by reacting o-aminoacetophenone with the appropriate acyl chloride or anhydride.

  • Cyclization: Dissolve the o-acylaminoacetophenone in an alcoholic solution of sodium hydroxide.

  • Reaction: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture and neutralize it with an acid. The precipitated 4-hydroxyquinoline is collected by filtration, washed, and purified by recrystallization.

Camps Cyclization Workflow Diagram.
The Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.[8][9] These carboxylic acids can then be decarboxylated to yield 4-hydroxyquinolines.

Mechanism:

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an α-keto acid. This intermediate then undergoes condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the quinoline-4-carboxylic acid.[9]

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid [17]

  • Isatin Salt Formation: Dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL) in a round-bottom flask. Add isatin (0.0075 mol) and stir at room temperature for 1 hour until the color changes from purple to brown.

  • Condensation: Gradually add the ketone (0.015 mol) to the solution.

  • Reaction: Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture, and pour it into ice water. Acidify with acetic acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product. Recrystallize from a suitable solvent to afford the pure quinoline-4-carboxylic acid.

Pfitzinger Reaction Workflow Diagram.

Biological Significance and Therapeutic Applications

The 4-hydroxyquinoline scaffold is a cornerstone of numerous biologically active molecules, with its derivatives exhibiting a wide range of pharmacological activities.

Antimicrobial Activity

The discovery of nalidixic acid ushered in the era of quinolone antibiotics. The mechanism of action of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[11] This dual-targeting mechanism contributes to their potent bactericidal activity. The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position led to the development of fluoroquinolones with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.[12]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • N-1 Substituent: Alkyl or cycloalkyl groups at this position are crucial for antibacterial activity.

  • C-3 Carboxylic Acid: Essential for binding to the DNA gyrase-DNA complex.

  • C-6 Fluoro Group: Significantly enhances antibacterial potency.

  • C-7 Piperazinyl Group: Broadens the spectrum of activity and improves pharmacokinetic properties.

Anticancer Activity

In recent years, 4-hydroxyquinoline derivatives have emerged as promising anticancer agents. Their mechanism of action is often multifactorial and can involve the inhibition of various cellular processes critical for cancer cell proliferation and survival. Some derivatives have been shown to inhibit topoisomerases, similar to their antibacterial counterparts, leading to DNA damage and apoptosis in cancer cells. Others have been found to target signaling pathways involved in cell growth and angiogenesis.[18][19]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The SAR for anticancer activity is more complex and target-dependent than for antimicrobial activity. However, certain trends have been observed:

  • Substitution at C-2 and C-7: Halogen substitution at these positions can enhance cytotoxic potency.[20]

  • Aromatic and Heteroaromatic Substituents: The introduction of various aromatic and heteroaromatic moieties at different positions of the quinoline ring can significantly modulate anticancer activity.[18]

  • Metal Chelating Properties: The ability of some 8-hydroxyquinoline derivatives to chelate metal ions has been implicated in their anticancer effects.[21]

Other Biological Activities

Beyond their antimicrobial and anticancer properties, 4-hydroxyquinoline derivatives have been investigated for a range of other biological activities, including:

  • Antiviral: Some derivatives have shown activity against viruses such as HIV.[22]

  • Antimalarial: The historical connection to chloroquine continues to inspire the development of new 4-aminoquinoline derivatives with antimalarial properties.

  • Anti-inflammatory: Certain 4-hydroxyquinoline derivatives have demonstrated anti-inflammatory effects.

Key Derivatives and Their Biological Activities

The versatility of the 4-hydroxyquinoline scaffold has led to the development of a vast number of derivatives with diverse biological activities. The following table summarizes some key examples.

Derivative ClassKey Structural FeaturesPrimary Biological ActivityRepresentative Examples
Quinolone Antibiotics C-3 carboxylic acid, N-1 alkyl/cycloalkyl, C-6 fluoro, C-7 piperazinylAntibacterialNalidixic Acid, Ciprofloxacin, Levofloxacin
Anticancer Agents Varied substitutions, often with halogens or aromatic groupsAnticancerVarious experimental compounds
Antimalarials 4-amino substitutionAntimalarialChloroquine, Amodiaquine
Antivirals Varied, often with carbohydrazide moietiesAnti-HIVExperimental compounds

Conclusion and Future Outlook

From its 19th-century origins in the laboratories of pioneering organic chemists to its central role in modern drug discovery, the 4-hydroxyquinoline scaffold has proven to be a remarkably enduring and versatile platform. The foundational synthetic methods of Conrad, Limpach, Camps, and Pfitzinger remain relevant today, providing access to a rich chemical space for the development of novel therapeutics.

The journey from the serendipitous discovery of nalidixic acid to the rational design of potent anticancer agents illustrates the power of synthetic chemistry to address critical medical needs. As our understanding of disease biology deepens, the 4-hydroxyquinoline core will undoubtedly continue to serve as a template for the creation of next-generation medicines. The ongoing exploration of its structure-activity relationships and the development of innovative synthetic methodologies will ensure that this "enduring scaffold" remains at the forefront of medicinal chemistry for years to come.

References

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  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
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Introduction: The Significance of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 6,8-Dimethyl-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical approaches used to study the molecular properties and potential applications of this compound. As a senior application scientist, the following sections are structured to provide not just a methodology, but a deeper understanding of the scientific rationale behind the computational analysis of this promising heterocyclic compound.

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous synthetic and natural compounds with a wide array of biological activities and physicochemical properties.[1] Derivatives of 4-hydroxyquinoline, in particular, have garnered significant attention for their potential as antibacterial, anticancer, and neuroprotective agents.[2] The addition of dimethyl groups at the 6 and 8 positions of the 4-hydroxyquinoline core can significantly influence its electronic distribution, lipophilicity, and steric profile, thereby modulating its biological activity and material properties.

Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide a powerful, non-invasive means to elucidate the fundamental electronic and structural characteristics of this compound.[3] These computational methods allow for the prediction of molecular geometry, spectroscopic signatures, and reactivity, offering invaluable insights that can guide synthetic efforts and biological screening. This guide will detail the theoretical framework for characterizing this compound, from fundamental quantum chemical calculations to more applied molecular docking simulations.

Foundational Theoretical Framework: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods are chosen for their favorable balance of computational cost and accuracy in describing electronic systems.[4] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

The Computational Workflow

A typical theoretical investigation of this compound using DFT follows a systematic workflow. The rationale behind this multi-step process is to ensure that the calculated properties are derived from a stable and realistic molecular conformation.

DFT Workflow for this compound A 1. Initial Structure Generation B 2. Geometry Optimization A->B Find lowest energy conformation C 3. Frequency Calculation B->C Confirm minimum energy structure (no imaginary frequencies) E 5. Electronic Properties Analysis (HOMO-LUMO, MEP) B->E Analyze electronic structure and reactivity F 6. Molecular Docking (Optional) B->F Investigate protein-ligand interactions D 4. Spectroscopic Properties (IR, Raman, NMR, UV-Vis) C->D Predict spectral data

Caption: A typical workflow for the theoretical study of this compound using DFT.

Molecular Structure and Spectroscopic Characterization

A fundamental aspect of any theoretical study is the accurate prediction of the molecule's three-dimensional structure and its correlation with experimental spectroscopic data.

Optimized Molecular Geometry

The first step in the computational workflow is to determine the most stable geometry of this compound. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The choice of the functional and basis set is critical for obtaining accurate results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[3]

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for this compound or related derivatives.[5]

Vibrational Spectroscopy (IR and Raman)

Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational spectrum.[4] The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.[6] A detailed analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7] These calculations provide the predicted ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with experimental data, one can validate the accuracy of the computed electronic structure. Discrepancies between theoretical and experimental shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).[3]

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum (UV-Vis) of this compound can be simulated using Time-Dependent DFT (TD-DFT).[6] This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.[7] Analysis of the molecular orbitals involved in these transitions can reveal their nature (e.g., π → π* or n → π*).

Electronic Properties and Chemical Reactivity

DFT calculations provide a wealth of information about the electronic structure of this compound, which is crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[8] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.[7] For this compound, the HOMO is expected to be localized on the electron-rich aromatic system, while the LUMO will also be distributed over the π-system.

PropertyDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) ELUMO - EHOMOA measure of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[7] It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). The MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Potential Applications: Insights from Molecular Docking

Theoretical studies can extend to predicting the biological activity of this compound through molecular docking simulations. This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein.[9]

The Molecular Docking Workflow

The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the binding affinity of different ligand poses.[10]

Molecular Docking Workflow A 1. Prepare Ligand Structure (this compound) D 4. Perform Docking Simulation A->D B 2. Prepare Protein Structure (e.g., from PDB) C 3. Define Binding Site B->C C->D E 5. Analyze Binding Poses and Scores D->E F 6. Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F

Caption: A generalized workflow for performing molecular docking studies with this compound.

Given the known antimicrobial and anticancer activities of hydroxyquinoline derivatives, potential protein targets for docking studies could include bacterial enzymes or cancer-related proteins.[11][12][13] The results of these simulations can provide hypotheses about the mechanism of action and guide the design of more potent analogs.

Experimental Protocols for Theoretical Studies

The following provides a detailed, step-by-step methodology for conducting a theoretical study of this compound.

Protocol for DFT Calculations
  • Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[7]

  • Initial Structure: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure.

  • Geometry Optimization:

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Keywords: Opt

  • Frequency Calculation:

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Keywords: Freq

    • Validation: Confirm the absence of imaginary frequencies.

  • NMR Chemical Shift Calculation:

    • Method: GIAO-B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Keywords: NMR

  • UV-Vis Spectrum Calculation:

    • Method: TD-DFT (B3LYP).

    • Basis Set: 6-311++G(d,p).

    • Keywords: TD

  • Electronic Properties Analysis:

    • Analyze the output files to extract HOMO and LUMO energies.

    • Generate the MEP map using visualization software like GaussView.

Conclusion

Theoretical studies provide a robust and insightful framework for the comprehensive characterization of this compound. By employing DFT and molecular docking, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties, as well as its potential for biological activity. The methodologies outlined in this guide serve as a blueprint for conducting high-quality computational research on this and related heterocyclic compounds, ultimately accelerating the drug discovery and materials development process. The synergy between theoretical predictions and experimental validation is paramount for advancing our knowledge of these versatile molecules.[8]

References

  • Mahmoud, W.H., Deghadi, R.G., & Mohamed, G.G. (2016). Preparation, geometric structure, molecular docking thermal and spectroscopic characterization of novel Schiff base ligand and its metal chelates. Journal of Thermal Analysis and Calorimetry, 127, 2149–2171. [Link]

  • Patel, K.D., & Patel, H.S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]

  • Tong, et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemistry and Biological Technologies in Agriculture, 12, 134. [Link]

  • MDPI. (n.d.). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [Link]

  • Request PDF. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. [Link]

  • Oyesakin, Y.M., et al. (2018). Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones and 5-((E)-Styryl)pyrimidine[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potential SERT Inhibitors and Antidepressants. American Journal of Pharmacological Sciences, 6(4), 93-104. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642. [Link]

  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • PMC. (n.d.). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. NIH. [Link]

  • Frapwell, et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • NIH. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. [Link]

  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Wiley Online Library. (2010). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 41(32). [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. ResearchGate. [Link]

  • MDPI. (n.d.). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. [Link]

  • PMC. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. NIH. [Link]

  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

  • ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]

  • Chiter, F., et al. (2015). DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface. Physical Chemistry Chemical Physics, 17(34), 22243-22258. [Link]

  • PubMed. (2013). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations. PubMed. [Link]

  • ResearchGate. (2025). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]

  • Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

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Methodological & Application

The Medicinal Chemistry of 6,8-Dimethyl-4-hydroxyquinoline: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis, potential applications, and biological evaluation of 6,8-dimethyl-4-hydroxyquinoline, a member of the versatile 4-hydroxyquinoline class of heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering detailed protocols and insights into the scientific rationale behind experimental design.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The quinoline scaffold is a privileged structure, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in compounds ranging from early antibiotics to modern anticancer agents.[2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutics.

The subject of this guide, this compound, presents an intriguing scaffold for medicinal chemistry exploration. The dimethyl substitution pattern on the benzene ring is anticipated to influence the compound's lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic and pharmacodynamic profiles. This guide will delineate the synthesis of this compound and provide detailed protocols for investigating its potential as an anticancer and antimicrobial agent.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach reaction.[4][5] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. The following protocol outlines a plausible synthetic route to this compound based on this established methodology.

Protocol 2.1: Conrad-Limpach Synthesis of this compound

Materials:

  • 2,4-Dimethylaniline

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling inert solvent like mineral oil)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth (Celite)

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Heat the mixture to reflux in ethanol for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat Dowtherm A to 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 15-30 minutes. Ethanol will distill off as the reaction progresses.

  • Allow the reaction mixture to cool to below 100 °C.

Step 3: Isolation and Purification

  • Carefully pour the cooled reaction mixture into a large beaker containing petroleum ether. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

  • Dissolve the crude product in a 10% aqueous sodium hydroxide solution.

  • Filter the basic solution through a pad of diatomaceous earth to remove any insoluble impurities.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 6-7. The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Application Notes: Investigating the Bioactivity of this compound

Based on the known biological activities of the 4-hydroxyquinoline scaffold, this compound is a promising candidate for evaluation as both an anticancer and an antimicrobial agent. The following sections provide detailed protocols for these investigations.

Anticancer Activity Evaluation

The cytotoxic potential of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4-Hydroxyquinolone analogue 3g HCT116 (Colon)> 250[6]
4-Hydroxyquinolone analogue 3d MCF-7 (Breast)34.2[6]
8-HydroxyquinolineHCT 116 (Colon)9.33 ± 0.22[7]
8-Hydroxyquinoline derivativeA-375 (Melanoma)< 1[8]
Doxorubicin (Control)HCT 116 (Colon)5.6 ± 0.1[7]

Note: The IC50 values in this table are for comparative purposes and are not of this compound.

Protocol 3.1.1: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed using the Kirby-Bauer disk diffusion method. This is a qualitative screening method to determine the susceptibility of bacteria to the test compound.

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline derivative (PH176)MRSA16 (MIC₅₀)[9]
8-Hydroxyquinoline derivative (PH276)Candida auris0.5-8[10]
6,8-dibromo-4(3H)quinazolinone derivativeE. coli1.56[11]
Penicillin G (Control)S. aureus-[12]

Note: The MIC values in this table are for comparative purposes and are not of this compound.

Protocol 3.2.1: Kirby-Bauer Disk Diffusion Assay

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline solution (0.85% NaCl)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • DMSO (sterile)

  • Positive control antibiotic disks (e.g., ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of bacterial growth.

  • Disk Preparation and Application: Dissolve this compound in DMSO to a known concentration. Impregnate sterile filter paper disks with a specific amount of the compound solution (e.g., 10 µL). Allow the solvent to evaporate completely. Place the impregnated disks, along with a positive control disk and a DMSO-only negative control disk, onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of 4-hydroxyquinoline derivatives is closely tied to their chemical structure. While the specific mechanism of action for this compound is yet to be elucidated, insights can be drawn from related compounds.

Potential Mechanisms of Action
  • Anticancer Activity: The anticancer effects of quinoline derivatives are diverse.[13] Some have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13] Certain 2-phenyl-4-quinolones have also been identified as potent inhibitors of tubulin polymerization, disrupting the mitotic spindle and leading to cell death.[14]

  • Antimicrobial Activity: The antimicrobial action of many hydroxyquinolines, particularly 8-hydroxyquinolines, is attributed to their ability to chelate essential metal ions.[15] By sequestering metal ions like iron, zinc, and copper, these compounds can disrupt the function of metalloenzymes that are vital for microbial survival.

Structure-Activity Relationship (SAR) Considerations

The nature and position of substituents on the quinoline ring significantly influence biological activity.[16][17] For 4-substituted quinolines, the nature of the side chain at the 4-position is critical for antimalarial activity.[16] In the context of this compound, the methyl groups at the 6 and 8 positions are expected to increase lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins. However, steric hindrance from these groups could also impact binding to certain biological targets. Further studies with a library of analogs are necessary to establish a clear SAR for this scaffold.

Visualization of Key Concepts

Diagram 5.1: Synthetic Workflow for this compound

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A 2,4-Dimethylaniline C Enamine Intermediate A->C Reflux in Ethanol, cat. HCl B Ethyl acetoacetate B->C E Crude this compound C->E 250-260 °C D High-Boiling Solvent (e.g., Dowtherm A) D->E F Base-Acid Workup E->F G Recrystallization F->G H Pure this compound G->H G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening start Synthesized this compound A Cancer Cell Lines start->A D Bacterial/Fungal Strains start->D B MTT Assay A->B C IC50 Determination B->C E Disk Diffusion / MIC Assay D->E F Zone of Inhibition / MIC Value E->F

Caption: A flowchart depicting the parallel screening of this compound for anticancer and antimicrobial activities.

Conclusion

This compound represents a valuable scaffold for further investigation in medicinal chemistry. The synthetic route via the Conrad-Limpach reaction is well-established for this class of compounds, and the detailed protocols provided herein offer a clear path for its synthesis and subsequent biological evaluation. The potential for this compound to exhibit anticancer and antimicrobial activities, based on the known properties of the 4-hydroxyquinoline core, makes it a compelling target for drug discovery programs. Further studies, including the synthesis of analogs to establish a comprehensive structure-activity relationship and mechanistic investigations to identify its molecular targets, are warranted to fully explore the therapeutic potential of this promising molecule.

References

  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Ismaeel, H. M. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819–1824.
  • Conrad–Limpach synthesis. (2023, November 29). In Wikipedia. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • El-Sayed, W. M., Al-Ghorbani, M., Al-Omair, M. A., Al-Dhfyan, A., Abbas, H. A., & El-Gamal, K. M. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(28), 19134-19148.
  • Szatmári, I., Fodor, L., & Fülöp, F. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. (n.d.). Request PDF. Retrieved from [Link]

  • Szatmári, I., Fodor, L., & Fülöp, F. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
  • Cox, P. B., & Katritzky, A. R. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2007(14), 137-142.
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(16), 5331.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2023, March 25). [Video]. YouTube. [Link]

  • Benhadria, N., Almalki, F. A., Al-Ghorbani, M., Al-Omair, M. A., & Harrabi, B. (2022). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of King Saud University - Science, 34(3), 101863.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Dalton Transactions, 52(12), 3737-3753.
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). European Journal of Medicinal Chemistry, 45(11), 5273-5279.
  • Al-Ghorbani, M., Al-Omair, M. A., & El-Gamal, K. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4277.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 108-118.
  • Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. (2024). International Journal of Molecular Medicine, 54(6).
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Application Notes & Protocols: 6,8-Dimethyl-4-hydroxyquinoline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 6,8-Dimethyl-4-hydroxyquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties.[1] Within this class of compounds, this compound presents itself as a particularly strategic building block. The dimethyl substitution pattern on the benzene ring offers a unique combination of increased lipophilicity and steric influence, which can be exploited to fine-tune the binding of derivative molecules to biological targets and to modulate the solid-state properties of organic materials. The 4-hydroxy group, existing in tautomeric equilibrium with the 4-quinolone form, provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.

This technical guide provides an in-depth exploration of this compound as a synthetic precursor. We will detail its synthesis, physicochemical characteristics, and provide validated protocols for its application in drug discovery, specifically in the development of kinase inhibitors, and in the burgeoning field of materials science for applications such as organic light-emitting diodes (OLEDs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Appearance Solid[2]
CAS Number 203626-58-8[2]
InChI Key ZZARGBMKKDISDN-UHFFFAOYSA-N[2]
SMILES Cc1cc(C)c2nccc(O)c2c1[2]

Synthesis of this compound: The Conrad-Limpach Reaction

The most reliable and widely adopted method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][3] This two-step process involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature cyclization to yield the desired 4-hydroxyquinoline.[3] The high temperatures required for the cyclization step are necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular reaction.[4] The choice of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step.[4]

Protocol 1: Synthesis of this compound

Step 1: Formation of Ethyl 3-(2,4-dimethylanilino)crotonate (Enamine Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • The reaction can be performed neat or with a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the condensation.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, the water byproduct can be removed under reduced pressure. The resulting crude ethyl 3-(2,4-dimethylanilino)crotonate, often a viscous oil, can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place a high-boiling inert solvent such as Dowtherm A or mineral oil (approximately 3-4 times the volume of the enamine intermediate).

  • Heat the solvent to 250-260 °C with vigorous stirring.

  • Slowly add the crude ethyl 3-(2,4-dimethylanilino)crotonate from Step 1 to the hot solvent. Control the rate of addition to maintain a steady reaction and avoid excessive foaming.

  • After the addition is complete, maintain the reaction mixture at 250-260 °C for an additional 15-30 minutes. Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, carefully pour the mixture into a beaker containing a large volume of petroleum ether or hexane to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

dot

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification Aniline 2,4-Dimethylaniline Enamine Ethyl 3-(2,4-dimethylanilino)crotonate Aniline->Enamine Condensation Ketoester Ethyl Acetoacetate Ketoester->Enamine Cyclization High Temperature (250-260 °C) in inert solvent Enamine->Cyclization Product This compound Cyclization->Product Purification Recrystallization Product->Purification

Caption: Conrad-Limpach synthesis of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoline core is a prominent feature in numerous approved kinase inhibitors.[5] The 6,8-dimethyl substitution pattern can enhance binding to the hydrophobic regions of the ATP-binding pocket of various kinases, potentially leading to increased potency and selectivity. One such family of kinases that are attractive targets for cancer therapy are the Pim kinases (Pim-1, Pim-2, and Pim-3).[1] Overexpression of Pim-1 is associated with poor prognosis in several cancers, and it plays a crucial role in cell survival and proliferation pathways.[5]

Derivatives of this compound can be synthesized to target the ATP-binding site of Pim-1. The 4-hydroxy group can be converted to a 4-amino group, which can then be functionalized with various side chains to optimize interactions with the kinase.

Pim1_Pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription Bad Bad (pro-apoptotic) p27 p27 (cell cycle inhibitor) Cell_Survival Cell Survival & Proliferation Inhibitor 6,8-Dimethylquinoline Derivative Inhibitor->Pim1 Inhibition

Caption: General workflow for OLED fabrication using a quinoline derivative.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Conrad-Limpach reaction provides access to a scaffold that can be readily functionalized to generate libraries of novel compounds. In drug discovery, the unique substitution pattern of this quinoline derivative makes it an attractive starting point for the development of potent and selective kinase inhibitors. In materials science, its inherent electronic properties and thermal stability, which can be further enhanced through targeted chemical modifications, position it as a promising candidate for the development of next-generation organic electronic materials. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this intriguing molecule.

References

  • CLYTE Technologies. (2025).
  • Roche. (n.d.).
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Pim-1 kinase as cancer drug target: An upd
  • Abcam. (n.d.). MTT assay protocol.
  • Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays.
  • The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancre
  • BenchChem. (2025). Pim1 Kinase as a Therapeutic Target in Oncology: A Technical Guide.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • Promega Corpor
  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential tre
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Selectivity Profile of PIM Kinase Inhibitors.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Sigma-Aldrich. This compound-3-carboxylic acid.
  • Sigma-Aldrich. This compound AldrichCPR 203626-58-8.
  • 4-Hydroxy-2(1H)
  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
  • Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was...
  • Small Molecular Organic Electroluminescent Materials Based on 8-Hydroxyquinoline and Its Deriv
  • Santa Cruz Biotechnology. This compound-3-carboxylic acid | CAS 948288-96-8.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]di[5][6]azepin-6-one scaffold. NIH.

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • BLDpharm. 948288-96-8|this compound-3-carboxylic acid.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Organic LEDs Based on Bis(8-hydroxyquinoline)
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • Preparation of 4-hydroxyquinoline compounds.
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substr
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • High efficiency red organic light-emitting diodes using tris-(8-hydroxyquinoline) aluminum | Request PDF.
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
  • Recent advances in materials for organic light emitting diodes. PMC.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC.

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Application Note & Experimental Protocol: Synthesis of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol is based on the Gould-Jacobs reaction, a robust and reliable method for constructing the 4-hydroxyquinoline scaffold.[1][2] This guide is designed for researchers and professionals in organic synthesis and drug development, offering a detailed step-by-step procedure, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Principle

The 4-hydroxyquinoline core is a privileged scaffold found in numerous biologically active compounds, including antimalarial agents and kinase inhibitors.[3] The synthesis of specifically substituted derivatives, such as this compound, is crucial for developing new chemical entities with tailored properties.

This protocol employs the Gould-Jacobs reaction, which proceeds in three primary stages:

  • Condensation: An aniline derivative (2,4-dimethylaniline) reacts with an ethoxymethylenemalonic ester (diethyl ethoxymethylenemalonate) via nucleophilic substitution to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization) to form the heterocyclic quinoline ring system. This step typically requires high temperatures.[2]

  • Saponification and Decarboxylation: The resulting ethyl ester at the 3-position is hydrolyzed to a carboxylic acid using a strong base (saponification), followed by acidification and subsequent thermal decarboxylation to yield the final this compound.

This multi-step, one-pot adaptation provides a streamlined pathway to the target molecule.

Experimental Protocol

Materials and Reagents
Reagent / MaterialSupplierGradeMW ( g/mol )AmountMoles (mmol)Molar Eq.
2,4-DimethylanilineSigma-Aldrich≥99%121.186.06 g50.01.0
Diethyl ethoxymethylenemalonateSigma-Aldrich97%216.2311.35 g52.51.05
Diphenyl etherSigma-Aldrich99%170.21100 mL-Solvent
Sodium hydroxide (NaOH)Fisher Sci.ACS40.008.0 g2004.0
Ethanol (95%)VWRACS46.07100 mL-Solvent
Hydrochloric Acid (HCl)VWRconc. (37%)36.46As needed-For pH adj.
Deionized WaterMillipore-18.02As needed-Solvent
Equipment
  • 250 mL three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • High-temperature thermometer or thermocouple

  • Reflux condenser

  • Dean-Stark trap (optional, for condensation step)

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator strips

  • Recrystallization apparatus

  • Melting point apparatus

  • Analytical instruments: NMR spectrometer, FTIR spectrometer, Mass spectrometer

Safety Precautions & Hazard Management

All procedures must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and chemically resistant gloves (nitrile or neoprene), must be worn at all times.

  • 2,4-Dimethylaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle with extreme care.

  • Diethyl ethoxymethylenemalonate: Causes serious eye irritation.[4] Avoid contact with eyes and skin.

  • Diphenyl ether: Can cause irritation. The high temperatures used (up to 250 °C) present a significant burn risk. Ensure the apparatus is securely clamped and stable.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns. The neutralization reaction is exothermic.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[5][6][7] A chemical spill kit should be readily accessible.

Step-by-Step Synthesis Procedure

Step 1: Condensation of 2,4-Dimethylaniline

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2,4-dimethylaniline (6.06 g, 50.0 mmol).

  • Slowly add diethyl ethoxymethylenemalonate (11.35 g, 52.5 mmol) to the flask at room temperature while stirring.

  • Heat the reaction mixture to 110-120 °C and maintain this temperature for 2 hours. During this phase, ethanol is eliminated as a byproduct. The reaction progress can be monitored by observing the cessation of ethanol reflux.

    • Causality Note: This initial heating step drives the condensation reaction by removing the ethanol byproduct, pushing the equilibrium towards the formation of the diethyl 2-(((3,5-dimethylphenyl)amino)methylene)malonate intermediate, in accordance with Le Châtelier's principle.

Step 2: Thermal Cyclization

  • After the condensation is complete, carefully add 100 mL of diphenyl ether to the reaction flask. This acts as a high-boiling solvent to facilitate the next step.

  • Increase the temperature of the mixture to 240-250 °C. The solution will darken significantly.

  • Maintain this temperature and allow the mixture to reflux for 30-45 minutes.

    • Causality Note: The high thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution (6π-electrocyclization) that forms the quinoline ring.[8][9] The electron-donating methyl groups on the aniline ring facilitate this cyclization at the ortho position.

Step 3: Saponification (Hydrolysis)

  • Allow the reaction mixture to cool to below 100 °C.

  • In a separate beaker, prepare a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of 95% ethanol.

  • Carefully and slowly add the ethanolic NaOH solution to the cooled reaction mixture in the flask.

  • Heat the resulting mixture to reflux (approx. 80-90 °C) and maintain for 2 hours to ensure complete hydrolysis of the ethyl ester to the sodium carboxylate salt.

Step 4: Acidification, Decarboxylation, and Isolation

  • Cool the reaction mixture to room temperature. Transfer the mixture to a larger beaker containing 300 mL of deionized water and stir vigorously. The diphenyl ether and aqueous layers will separate.

  • Transfer the mixture to a separatory funnel and discard the upper organic (diphenyl ether) layer.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate of this compound-3-carboxylic acid will form.

  • Filter the solid using a Büchner funnel and wash with cold deionized water.

  • Transfer the moist solid back into the flask with the diphenyl ether recovered from the separation. Heat this mixture again to 240-250 °C for 1 hour to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture to room temperature. A solid product should precipitate. Add 100 mL of hexane to the slurry to reduce the viscosity and facilitate filtration.

  • Collect the crude this compound by vacuum filtration. Wash the solid thoroughly with hexane to remove residual diphenyl ether.

Step 5: Purification

  • The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or acetic acid.

  • Dissolve the crude solid in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60 °C overnight.

Workflow Visualization

Synthesis_Workflow A Start: 2,4-Dimethylaniline + Diethyl ethoxymethylenemalonate B Step 1: Condensation (110-120 °C, 2h) A->B Heat C Intermediate: Anilidomethylenemalonate B->C D Step 2: Thermal Cyclization (Diphenyl Ether, 250 °C, 45 min) C->D High Temp E Intermediate: Ethyl 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylate D->E F Step 3: Saponification (Ethanolic NaOH, Reflux, 2h) E->F Base G Intermediate: Sodium 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylate F->G H Step 4: Acidification & Decarboxylation (HCl, then heat to 250 °C) G->H Acid, Heat I Crude Product: This compound H->I J Step 5: Purification (Recrystallization) I->J Solvent K Final Product: Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques.

  • Appearance: Off-white to light tan solid.

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Melting Point: Compare the experimentally determined value with literature data.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • δ (ppm) ~11.5 (s, 1H, -OH)

    • δ (ppm) ~7.8 (s, 1H, Ar-H)

    • δ (ppm) ~7.4 (s, 1H, Ar-H)

    • δ (ppm) ~6.0 (s, 1H, Ar-H, vinyl H at C3)

    • δ (ppm) ~2.5 (s, 3H, -CH₃)

    • δ (ppm) ~2.3 (s, 3H, -CH₃)

    • Note: The 4-hydroxy tautomer is in equilibrium with the 4-quinolone form; spectra may show characteristics of both.[10] The exact chemical shifts may vary.

  • FTIR (KBr, cm⁻¹):

    • ~3400-3200 (broad, O-H stretch)

    • ~3100-3000 (C-H stretch, aromatic)

    • ~2950-2850 (C-H stretch, methyl)

    • ~1640 (C=O stretch of quinolone tautomer)

    • ~1600, 1550, 1480 (C=C stretch, aromatic/heterocyclic rings)

  • Mass Spectrometry (EI):

    • m/z (%): 173 ([M]⁺), corresponding to the molecular ion.

The purity can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC) or by confirming the absence of impurity signals in the NMR spectrum.[11][12]

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules. Retrieved from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications. Retrieved from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved from [Link]

  • Knorr quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). PubMed. Retrieved from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Knorr Quinoline Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). PubMed Central. Retrieved from [Link]

  • Diethyl malonate Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Diethyl malonate MSDS. (n.d.). West Liberty University. Retrieved from [Link]

  • This compound. (n.d.). R&D Chemicals. Retrieved from [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2013). ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014). ChemInform. Retrieved from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Retrieved from [Link]

  • Chemical Hygiene Plan. (n.d.). Montana Tech. Retrieved from [Link]

  • Preparation and purification of 8-hydroxyquinoline metal complexes. (2010). ResearchGate. Retrieved from [Link]

  • Assessment of Analytical Reproducibility of 1H NMR Spectroscopy Based Metabonomics for Large-Scale Epidemiological Research. (2006). PubMed Central. Retrieved from [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. Retrieved from [Link]

  • Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.

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Topic: Analytical Methods for the Detection of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer, anti-HIV, and antibacterial properties.[1][2] 6,8-Dimethyl-4-hydroxyquinoline is a specific derivative within this class, and its accurate and precise quantification is essential for various stages of research and development, including synthesis validation, purity assessment, formulation analysis, and metabolic studies. This document provides a comprehensive guide to the primary analytical methodologies for the detection and quantification of this compound, offering detailed protocols and expert insights to ensure robust and reliable results.

Introduction and Physicochemical Profile

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. The addition of a hydroxyl group at the 4-position introduces the potential for keto-enol tautomerism, which can influence its chemical properties and analytical behavior.[1] The dimethyl substitution on the benzene ring further modifies its lipophilicity and electronic properties. Robust analytical methods are paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent or for its use as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Solid (crystals or powder)[3]
CAS Number 203626-58-8

The presence of the quinoline nucleus and the hydroxyl group makes this molecule amenable to several analytical techniques, which will be explored in detail.

Core Analytical Methodologies

The choice of an analytical method depends on the specific requirements of the assay, such as the need for quantification, impurity profiling, sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

  • Principle of Causality: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, is retained on the column and then eluted by adjusting the strength of the organic solvent in the mobile phase. The inclusion of an acid (e.g., phosphoric, formic, or acetic acid) in the mobile phase is critical. It protonates the basic nitrogen atom of the quinoline ring, preventing undesirable interactions with residual silanols on the column and ensuring a sharp, symmetrical peak shape.[4][5]

  • Detection: UV detection is the most common choice, as the quinoline ring system is a strong chromophore.[6] Based on spectral data for related 4-hydroxyquinolines, detection wavelengths are typically set in the range of 230-250 nm or 310-330 nm to achieve high sensitivity. Photodiode Array (PDA) detectors can be used to acquire the full UV spectrum, aiding in peak identification and purity assessment.

Spectroscopic Methods

Spectroscopic techniques are valuable for rapid quantification, especially in pure samples or simple matrices.

  • UV-Vis Spectroscopy: This method relies on the principle that the analyte absorbs light at a specific wavelength (λmax). It provides a simple and cost-effective way to determine the concentration of this compound in solution by measuring its absorbance and applying the Beer-Lambert law. However, its utility is limited by a lack of selectivity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.[7]

  • Fluorescence Spectroscopy: Many quinoline derivatives exhibit native fluorescence, which can be exploited for highly sensitive and selective detection.[8][9][10] The molecule is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. This method often provides lower detection limits than UV-Vis absorption because not all absorbing compounds are fluorescent, thus reducing background interference.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Applicability: The direct analysis of this compound by GC can be challenging due to its polarity (from the -OH group) and relatively high boiling point, which may lead to poor peak shape and thermal degradation.[12] To overcome this, derivatization is often employed. The hydroxyl group can be converted to a more volatile and thermally stable silyl ether (e.g., using BSTFA) or an ester.

  • Detection: Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio (m/z) and its unique fragmentation pattern, offering unparalleled specificity.[13][14] This is particularly useful for impurity identification and structural elucidation.

Electrochemical Methods

Electrochemical sensors offer a sensitive and often portable means of detection.

  • Principle of Causality: The phenolic hydroxyl group on the quinoline ring is electrochemically active and can be oxidized at a specific potential on the surface of an electrode.[15] Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to generate a current response that is proportional to the analyte's concentration. These methods can be highly sensitive and are less affected by sample turbidity compared to spectroscopic methods.[16]

Method Selection and Workflow

Choosing the right analytical approach is critical for achieving the desired experimental outcome.

Diagram 1: General Analytical Workflow A generalized workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Material or Formulation Dissolution Dissolution & Dilution (e.g., in Methanol/ACN) Sample->Dissolution Filtration Filtration (0.45 µm Syringe Filter) Dissolution->Filtration Analysis HPLC-UV/PDA GC-MS UV-Vis Spec Fluorescence Filtration->Analysis Processing Peak Integration Calibration Curve Concentration Calculation Analysis->Processing Report Final Report (Assay, Purity, etc.) Processing->Report

Table 2: Comparison of Primary Analytical Methods

MethodPrimary ApplicationSensitivitySelectivityThroughputExpertise Required
HPLC-UV Quantification, PurityHighGood-ExcellentMediumIntermediate
UV-Vis Spec. Rapid QuantificationLow-MediumLowHighLow
Fluorescence Trace QuantificationVery HighHighHighIntermediate
GC-MS Impurity ID, VolatilesVery HighExcellentLow-MediumHigh
LC-MS Quantification, Metabolite IDVery HighExcellentMediumHigh

Detailed Experimental Protocols

Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection

This protocol provides a robust method for the routine quantification and purity analysis of this compound.

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or 18 MΩ·cm

  • Phosphoric acid (H₃PO₄), ACS grade

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

B. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or PDA detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

C. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

D. Chromatographic Conditions

Table 3: Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified aqueous-organic mobile phase ensures good peak shape.[5]
Gradient 0-1 min: 30% B1-8 min: 30% to 80% B8-9 min: 80% to 30% B9-12 min: 30% BGradient elution ensures separation from potential impurities and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 245 nmCorresponds to a strong absorbance band for the hydroxyquinoline chromophore.

Diagram 2: HPLC-UV System Logic A schematic representing the core components and flow of an HPLC-UV system.

HPLC_System SolventA Mobile Phase A (0.1% H3PO4) Pump HPLC Pump (Gradient Mixer) SolventA->Pump SolventB Mobile Phase B (Acetonitrile) SolventB->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV/PDA Detector Column->Detector Data Data System (Chromatogram) Detector->Data Waste Waste Detector->Waste

E. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the calibration standards in increasing order of concentration.

  • Prepare the sample to be analyzed by dissolving it in methanol and diluting it with the diluent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

  • Inject the prepared sample(s).

F. Data Analysis

  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the linearity of the curve (R² value should be >0.999).

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by UV-Vis Spectroscopy

This protocol is suitable for the rapid determination of concentration in samples where this compound is the primary absorbing species.

A. Reagents and Materials

  • This compound reference standard

  • Methanol, spectroscopic grade

  • Quartz cuvettes (1 cm path length)

B. Instrumentation

  • Double-beam UV-Vis spectrophotometer

C. Procedure

  • Determine λmax: Prepare a ~10 µg/mL solution of the standard in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax). Based on literature for 4-hydroxyquinoline, this is expected to be around 230-240 nm and/or 316 nm.

  • Prepare Standards: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution (from Protocol 1) with methanol.

  • Generate Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each standard solution.

    • Plot absorbance versus concentration. The resulting plot should be linear.

  • Measure Sample: Prepare the unknown sample by dissolving it in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Concentration: Determine the concentration of the sample using the Beer-Lambert equation or the linear regression equation from the calibration curve.

Conclusion

A range of robust analytical methods is available for the detection and quantification of this compound. RP-HPLC with UV detection stands out as the most versatile technique, offering an excellent balance of selectivity, sensitivity, and reliability for both quantification and purity assessment. Spectroscopic methods provide rapid and cost-effective alternatives for simpler applications, while mass spectrometry-based techniques (LC-MS and GC-MS) deliver the highest level of specificity required for structural confirmation and trace-level impurity analysis. The protocols and guidelines presented herein serve as a validated starting point for researchers, enabling them to develop and implement analytical methods tailored to their specific scientific objectives.

References

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

  • RSC Publishing. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

  • RSC Publishing. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. [Link]

  • MDPI. (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. [Link]

  • ResearchGate. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. [Link]

  • RSC Publishing. (2021). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions. [Link]

  • PubMed. (2015). Electrochemistry and spectroelectrochemistry of bioactive hydroxyquinolines: a mechanistic study. The Journal of Physical Chemistry B. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. [Link]

  • ResearchGate. (2020). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. [Link]

  • PubChem. (n.d.). 6,8-Dimethylquinoline. [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Pharmaceutical Sciences. [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Journal of Environmental Sciences. [Link]

  • National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. [Link]

  • DEA Diversion Control Division. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]

  • Pearson. (n.d.). Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. [Link]

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  • PlumX Metrics. (2025). Electrochemical sensor for luteolin detection. [Link]

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  • PubMed. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]

  • Journal of the American Chemical Society. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

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  • Google Patents. (1951).
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Application Notes and Protocols: Investigating 6,8-Dimethyl-4-hydroxyquinoline as a Potential Fluorescence Quencher

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Toolbox of Fluorescence Quenching Assays

Fluorescence quenching assays are a cornerstone of modern biological and chemical research, providing a sensitive and versatile platform for studying molecular interactions, enzymatic activity, and the quantification of analytes. The fundamental principle of these assays lies in the distance-dependent decrease of fluorescence intensity of a fluorophore in the presence of a quencher molecule. This phenomenon can be harnessed to develop robust high-throughput screening assays, biosensors, and to elucidate binding kinetics.

While a variety of well-characterized quenchers are commercially available, the discovery and characterization of novel quenching agents with unique photophysical properties can unlock new applications and improve existing assay designs. This document serves as a detailed technical guide for the investigation of 6,8-dimethyl-4-hydroxyquinoline as a putative fluorescence quencher. Due to the limited specific literature on this compound's quenching capabilities, this guide will focus on the foundational principles, a generalized experimental framework for its characterization, and protocols for its application, drawing upon the known properties of related 4-hydroxyquinoline derivatives.

The Putative Role of this compound as a Quencher: A Mechanistic Perspective

The 4-hydroxyquinoline scaffold is known to possess interesting photophysical properties. Studies on 4-hydroxyquinoline have shown that it can exist in keto and enol tautomeric forms, and upon UV irradiation, it can form triplet states.[1][2][3] These characteristics are pivotal when considering its potential as a quencher. The quenching mechanism of a novel compound like this compound can be broadly categorized into two types:

  • Dynamic (Collisional) Quenching: This occurs when the quencher collides with the fluorophore in its excited state, leading to non-radiative energy transfer. This process is diffusion-controlled and is typically temperature-dependent.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This mechanism is often independent of temperature.

The presence of the hydroxyl and quinoline nitrogen groups in this compound suggests the potential for hydrogen bonding and π-π stacking interactions with various fluorophores, which could facilitate both static and dynamic quenching. The dimethyl substitutions may influence its solubility and steric hindrance, which are important factors in its interaction with fluorophores.

Characterizing this compound as a Novel Quencher

Before deploying a new molecule in a fluorescence quenching assay, its intrinsic photophysical properties and its quenching mechanism with a chosen fluorophore must be thoroughly characterized.

Protocol 1: Initial Photophysical Characterization of this compound

Objective: To determine the absorbance and fluorescence properties of this compound to identify potential inner-filter effects and to select appropriate fluorophores.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, aqueous buffers)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired experimental buffer.

  • Absorbance Spectrum: Record the UV-Vis absorbance spectrum of a dilute solution of this compound to determine its maximum absorbance wavelength (λmax,abs).

  • Fluorescence Spectrum: Using an excitation wavelength away from the absorbance maximum of the compound, record the fluorescence emission spectrum to determine if it is intrinsically fluorescent. If it is, note its emission maximum (λmax,em).

Causality Behind Experimental Choices: Understanding the absorbance spectrum is critical to avoid the "inner-filter effect," where the quencher absorbs either the excitation or emission light of the fluorophore, leading to an apparent quenching that is not due to molecular interaction.[]

Protocol 2: Determining the Quenching Mechanism

Objective: To elucidate whether this compound acts as a static or dynamic quencher for a selected fluorophore.

Materials:

  • Fluorophore solution of known concentration

  • Stock solution of this compound

  • Appropriate buffer or solvent

  • Spectrofluorometer with temperature control

  • Time-resolved fluorometer (optional, but recommended for definitive mechanism determination)

Procedure:

  • Prepare a series of solutions: Keep the fluorophore concentration constant and vary the concentration of this compound.

  • Steady-State Fluorescence Measurements: Measure the fluorescence intensity of each solution at the fluorophore's emission maximum.

  • Stern-Volmer Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

    • I0 / I = 1 + Ksv[Q]

    • Where Ksv is the Stern-Volmer quenching constant.

  • Temperature Dependence Study: Repeat the steady-state measurements at different temperatures. An increase in Ksv with temperature is indicative of dynamic quenching, while a decrease suggests static quenching.

  • Time-Resolved Fluorescence Measurements (Optional): Measure the fluorescence lifetime of the fluorophore in the absence (τ0) and presence (τ) of the quencher.

    • For dynamic quenching, both I0/I and τ0/τ will be greater than 1 and linearly dependent on [Q].

    • For purely static quenching, I0/I will be greater than 1, but τ0/τ will be equal to 1.

Self-Validating System: The combination of steady-state and time-resolved fluorescence measurements provides a robust method to distinguish between static and dynamic quenching. A linear Stern-Volmer plot from steady-state data that is superimposable with the lifetime data plot (τ₀/τ vs. [Q]) is a strong indicator of a purely dynamic quenching mechanism.

A Generalized Fluorescence Quenching Assay Protocol

This protocol provides a general workflow for utilizing a newly characterized quencher like this compound in a competitive binding assay format.

Objective: To determine the binding affinity of a ligand to a protein using a competitive fluorescence quenching assay.

Principle: A fluorescently labeled molecule (probe) binds to a protein of interest. The addition of this compound quenches the fluorescence of the probe. A competing unlabeled ligand will displace the quencher, leading to a recovery of fluorescence.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis P Prepare Protein Solution Mix1 Incubate Protein + Probe + Quencher P->Mix1 F Prepare Fluorescent Probe Solution F->Mix1 Q Prepare Quencher (this compound) Solution Q->Mix1 L Prepare Ligand Serial Dilutions Mix2 Add Ligand Dilutions to Wells L->Mix2 Mix1->Mix2 Incubate Incubate to Reach Equilibrium Mix2->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Plot Plot Fluorescence vs. Ligand Concentration Measure->Plot Calculate Calculate IC50 and Binding Affinity (Ki) Plot->Calculate

Caption: General workflow for a competitive fluorescence quenching assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of the target protein in the assay buffer.

    • Prepare a 2X working solution of the fluorescent probe in the assay buffer.

    • Prepare a 2X working solution of this compound in the assay buffer. The concentration should be optimized to achieve significant (e.g., 50-80%) quenching of the probe's fluorescence.

    • Prepare a serial dilution of the unlabeled test ligand.

  • Assay Plate Preparation:

    • To the wells of a microplate, add the protein, probe, and quencher solutions.

    • Add the serially diluted ligand to the wells. Include control wells with no ligand (maximum quenching) and no quencher (maximum fluorescence).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of the ligand.

Visualizing Potential Quenching Mechanisms

The following diagram illustrates the two primary quenching mechanisms that could be at play when using this compound.

quenching_mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Excitation (hν) F_excited->F_ground Fluorescence F_excited->F_ground Collision Q_dynamic Quencher Q_dynamic->F_ground F_ground_static Fluorophore (Ground State) Complex Non-fluorescent Complex F_ground_static->Complex Binding Q_static Quencher Q_static->Complex

Caption: Potential dynamic and static fluorescence quenching mechanisms.

Data Interpretation and Key Parameters

The data obtained from fluorescence quenching experiments can provide valuable insights into the molecular interactions under investigation.

ParameterSymbolDescriptionImplication
Stern-Volmer Constant KsvA measure of the efficiency of fluorescence quenching.A higher Ksv indicates a more efficient quencher.
Bimolecular Quenching Rate Constant kqThe rate constant for the collisional quenching process.Values approaching the diffusion-controlled limit suggest highly efficient dynamic quenching.
Association Constant KaA measure of the affinity between the fluorophore and quencher in static quenching.A higher Ka indicates a stronger ground-state complex formation.
Half-maximal Inhibitory Concentration IC50The concentration of a competing ligand that displaces 50% of the quencher.A lower IC50 indicates a higher affinity of the competing ligand.

Conclusion

While direct experimental data on the use of this compound in fluorescence quenching assays is not yet prevalent in the scientific literature, its structural similarity to other photochemically active quinoline derivatives suggests its potential as a novel quencher. The protocols and theoretical framework provided in this application note offer a comprehensive guide for researchers to systematically characterize its quenching properties and develop robust assays. Through careful experimental design and data analysis, the utility of this compound in the expanding field of fluorescence-based methodologies can be thoroughly explored.

References

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The Synthetic Utility of 6,8-Dimethyl-4-hydroxyquinoline: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its derivatives are prized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Within this important class of heterocycles, 4-hydroxyquinolines represent a particularly versatile subset, acting as key intermediates and bioactive molecules in their own right. This guide focuses on a specific, yet promising derivative: 6,8-Dimethyl-4-hydroxyquinoline .

This application note provides a detailed exploration of the synthesis and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into a robust, multi-step synthesis of this compound and explore its prospective role as a ligand in modern cross-coupling catalysis.

Core Application: Synthesis of this compound as a Building Block

The primary and most immediate application of this compound is its role as a functionalized building block for the synthesis of more complex molecules. Its preparation is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable synthetic route.[1]

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized as a four-stage process, beginning with the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization, saponification, and finally, decarboxylation.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification cluster_3 Stage 4: Decarboxylation A 2,6-Dimethylaniline + Diethyl Malonate B Diethyl ((2,6-dimethylphenyl)amino)methylenemalonate A->B Reflux C Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate B->C High-Temperature (e.g., Dowtherm A, 240-260 °C) D 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid C->D 1. NaOH (aq), Reflux 2. HCl (aq) E This compound D->E Heat (neat or in high-boiling solvent)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight
2,6-Dimethylaniline87-62-7121.18 g/mol
Diethyl malonate105-53-3160.17 g/mol
Triethyl orthoformate122-51-0148.20 g/mol
Dowtherm A8004-13-5-
Sodium hydroxide (NaOH)1310-73-240.00 g/mol
Hydrochloric acid (HCl)7647-01-036.46 g/mol
Hexane110-54-386.18 g/mol

Step 1: Synthesis of Diethyl ((2,6-dimethylphenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylaniline (1.0 eq), diethyl malonate (1.1 eq), and triethyl orthoformate (1.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure. The resulting crude product, diethyl ((2,6-dimethylphenyl)amino)methylenemalonate, is typically a viscous oil and can be used in the next step without further purification.[1]

Step 2: Cyclization to Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

  • In a round-bottom flask fitted with a distillation apparatus, add the crude enamine from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C). Ethanol will begin to distill off as the cyclization proceeds.

  • Maintain this temperature for 30-60 minutes, or until the evolution of ethanol ceases.

  • Allow the reaction mixture to cool to below 100 °C and then add a sufficient amount of hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry to yield ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.[1]

Step 3: Hydrolysis to 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid

  • Suspend the ethyl ester from the previous step in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, until the ester is fully hydrolyzed (monitor by TLC).

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated carboxylic acid is collected by filtration, washed thoroughly with water, and dried.[1]

Step 4: Decarboxylation to this compound

  • The 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid is heated above its melting point, either neat or in a high-boiling solvent like diphenyl ether, to induce decarboxylation.

  • The reaction is complete when the evolution of carbon dioxide ceases.

  • The crude this compound can then be purified by recrystallization or column chromatography.[1]

Potential Application in Catalysis: A Ligand in Cross-Coupling Reactions

While specific literature on the use of this compound as a ligand in catalysis is not extensively documented, its structural similarity to 8-hydroxyquinoline suggests significant potential. 8-Hydroxyquinoline and its derivatives are well-established as potent chelating ligands for a variety of transition metals, finding applications in catalysis, analytical chemistry, and materials science.[4][5][6] The nitrogen atom of the pyridine ring and the hydroxyl group can form a stable bidentate complex with a metal center, such as palladium.

This chelation can stabilize the catalytic species and modulate its electronic and steric properties, influencing the efficiency and selectivity of catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][7][8][9]

Proposed Role in a Catalytic Cycle

In a typical palladium-catalyzed cross-coupling reaction, a ligand is crucial for stabilizing the active Pd(0) species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. This compound, acting as a ligand (L), would likely coordinate to the palladium center to form an active L-Pd(0) complex.

G cluster_ligand Ligand: this compound A L-Pd(0) B L-Pd(II)(R)(X) A->B Oxidative Addition (R-X) C L-Pd(II)(R)(R') B->C Transmetalation (R'-M) C->A Reductive Elimination D R-R' C->D L L

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, illustrating how this compound could be employed as a ligand. This protocol is based on standard conditions for similar reactions and should be optimized for specific substrates.[7][10][11][12][13]

Reaction:

Aryl Halide + Arylboronic Acid --(Pd catalyst, Ligand, Base)--> Biaryl

Materials and Reagents:

ReagentCAS NumberNotes
This compound203626-58-8Ligand
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Catalyst precursor
Aryl halide (e.g., 4-bromotoluene)106-38-7Substrate
Arylboronic acid (e.g., phenylboronic acid)98-80-6Substrate
Potassium carbonate (K₂CO₃)584-08-7Base
Toluene/Water108-88-3 / 7732-18-5Solvent system

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and this compound (2-4 mol%).

  • Add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or GC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block accessible through a reliable multi-step synthesis. While its direct application as a ligand in catalysis is an area ripe for exploration, its structural features strongly suggest its potential to modulate the reactivity and selectivity of transition metal-catalyzed reactions. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to both synthesize this compound and investigate its utility in the development of novel synthetic methodologies and the construction of complex molecular architectures for pharmaceutical and materials science applications. Further research into its coordination chemistry and catalytic activity is warranted and expected to unveil new opportunities in organic synthesis.

References

  • Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. Benchchem. Accessed January 17, 2026.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19371-19395.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Accessed January 17, 2026.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics, 12(4), 211-215.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 17, 2026.
  • This compound-3-carboxylic acid. Sigma-Aldrich. Accessed January 17, 2026.
  • Buchwald–Hartwig amination. Grokipedia. Accessed January 17, 2026.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • This compound-3-carboxylic acid | CAS 948288-96-8. Santa Cruz Biotechnology. Accessed January 17, 2026.
  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Accessed January 17, 2026.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021, February 23). Accessed January 17, 2026.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Accessed January 17, 2026.
  • Sigma Aldrich this compound 1 g | Buy Online. Fisher Scientific. Accessed January 17, 2026.
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 17, 2026.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 17, 2026.
  • Heck Reaction. Organic Chemistry Portal. Accessed January 17, 2026.
  • Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for the synthesis of benzox-ocinoquinolines under microwave irradiation.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Heck reaction. Wikipedia. Accessed January 17, 2026.
  • Direct C4-H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis. (2018). Organic & Biomolecular Chemistry, 16(15), 2753-2756.
  • The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2018). Beilstein Journal of Organic Chemistry, 14, 2450-2456.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Accessed January 17, 2026.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
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  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(7), 1594.
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Application Notes and Protocols: 6,8-Dimethyl-4-hydroxyquinoline as a Bidentate Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of 6,8-dimethyl-4-hydroxyquinoline as a versatile N,O-bidentate chelating ligand for the synthesis of novel metal complexes. Drawing parallels with the extensively studied 8-hydroxyquinoline scaffold, we outline detailed protocols for the synthesis of the ligand and its subsequent complexation with various transition metals. This guide emphasizes the causality behind experimental choices and provides self-validating protocols for the characterization of these new chemical entities. Furthermore, we present detailed workflows for evaluating the potential applications of these complexes in key research areas, including homogeneous catalysis, antimicrobial activity, and antioxidant potential. The methodologies are designed to be robust and reproducible, providing researchers with the foundational knowledge to explore the rich coordination chemistry and functional properties of this compound-based metal complexes.

Introduction: The Potential of Substituted Quinolines in Coordination Chemistry

Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry and materials science, owing to their presence in numerous natural alkaloids and synthetic compounds with significant biological and photophysical properties.[1][2] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a celebrated chelating agent, capable of forming stable complexes with a vast array of metal ions through its nitrogen atom and hydroxyl oxygen.[3][4] These complexes have found applications as antimicrobial agents, anticancer drugs, antioxidants, and electroluminescent materials in OLEDs.[3][5][6][7]

The introduction of substituents onto the quinoline ring system allows for the fine-tuning of the ligand's steric and electronic properties, which in turn modulates the stability, geometry, and reactivity of the resulting metal complexes.[8] This guide focuses on This compound , a derivative whose methyl groups are expected to increase lipophilicity and introduce steric hindrance, potentially enhancing biological membrane permeability and altering catalytic selectivity compared to unsubstituted analogues.

This document serves as a practical guide for researchers, providing foundational protocols for the synthesis and characterization of this ligand and its metal complexes, and outlining key application-based screening assays.

Ligand Synthesis: this compound

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methods. A common and effective approach is the cyclization of an aniline derivative with a β-keto ester or equivalent, often requiring high temperatures for the ring-closing step.[9]

Protocol 2.1: Synthesis via Conrad-Limpach-Knorr Reaction

This protocol adapts the general principle of the Conrad-Limpach-Knorr reaction for the specific synthesis of this compound from 2,4-dimethylaniline and diethyl malonate.

Experimental Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2,4-Dimethylaniline + Diethyl Malonate B Heat at 150°C (2h) A->B C Intermediate Enamine Ester B->C D Add to Pre-heated (250°C) High-Boiling Solvent (e.g., Diphenyl Ether) C->D E Maintain at 250°C (30 min) D->E F Cool and Precipitate E->F G Filter Crude Product F->G H Wash with Hexane/Ether G->H I Recrystallize from Ethanol/DMF H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a distillation condenser, combine 2,4-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture in an oil bath at 150°C for 2 hours. Ethanol will distill off as the reaction proceeds. The reaction progress can be monitored by TLC.

  • Cyclization: In a separate, larger flask, heat a high-boiling point solvent such as diphenyl ether to 250°C.

  • Slowly and carefully add the crude enamine intermediate from Step 2 to the hot solvent.

  • Maintain the temperature at 250°C for 30 minutes to ensure complete ring closure.

  • Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Add hexane or diethyl ether to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the solvent.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol, DMF/water) to yield the pure this compound.

Causality and Experimental Choices:

  • High Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular aromatic substitution, which is why a high-boiling solvent like diphenyl ether is necessary.[9]

  • Solvent Choice for Purification: Hexane is used for washing because the polar product is insoluble in it, while the nonpolar diphenyl ether solvent is highly soluble, allowing for efficient removal.

Synthesis of Metal Complexes

The deprotonated hydroxyl group and the quinoline nitrogen of this compound form a stable five-membered chelate ring with metal ions. The general synthesis is a straightforward precipitation reaction.

Protocol 3.1: General Synthesis of M(II) Complexes

This protocol describes the synthesis of M(L)₂ complexes, where M = Cu(II), Ni(II), Co(II) and L = the deprotonated this compound ligand.

Chelation Reaction

MCl2_sol M(II) Salt (e.g., CuCl₂, NiCl₂) Mix Mix & Stir MCl2_sol->Mix Ligand_sol 2 eq. Ligand (HL) in Ethanol Ligand_sol->Mix Adjust_pH Adjust pH (e.g., NaOH, NH₄OH) Mix->Adjust_pH Precipitate Precipitate Forms [M(L)₂] Adjust_pH->Precipitate Purify Filter, Wash, & Dry Precipitate->Purify Final_Product Pure Complex Purify->Final_Product

Caption: General workflow for the synthesis of M(II) complexes.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (2.0 mmol) in 30 mL of 96% ethanol in a beaker, with gentle warming if necessary.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1.0 mmol) in 20 mL of an ethanol/water (80:20 v/v) mixture.[5]

  • Reaction: While stirring the ligand solution, slowly add the metal salt solution.

  • pH Adjustment: Adjust the pH of the mixture to the optimal range for complex precipitation (e.g., pH 5.5-7.5) by dropwise addition of 1 M NaOH or aqueous ammonia.[3][4] A colored precipitate should form.

  • Digestion: Continue stirring the mixture for 30-60 minutes at room temperature to allow for complete precipitation. Some protocols suggest leaving the mixture to stand for several days to improve crystal quality.[5]

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the solid sequentially with distilled water and then a small amount of cold ethanol to remove unreacted starting materials and salts.

  • Drying: Dry the complex in a desiccator over silica gel or in a vacuum oven at a low temperature (e.g., 60°C).

Causality and Experimental Choices:

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is used to satisfy the typical coordination number of +2 metal ions, leading to neutral ML₂ complexes.[3]

  • pH Adjustment: The hydroxyl proton of the ligand must be removed for coordination to occur. Adjusting the pH to a slightly basic or neutral condition facilitates this deprotonation, driving the complexation reaction forward.[4]

  • Solvent System: Ethanol or ethanol/water mixtures are commonly used because they can dissolve both the organic ligand and the inorganic metal salts to a sufficient extent for the reaction to occur, while the resulting metal complex often has poor solubility, allowing it to precipitate out.[5]

Characterization of Metal Complexes

Confirming the successful coordination of the ligand to the metal center is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Purpose Expected Observations for M(L)₂ Complex
FT-IR Spectroscopy To identify functional groups and confirm coordination.- Disappearance or significant broadening of the ligand's O-H stretching band (~3100-3400 cm⁻¹).[3] - A slight shift in the C=N stretching frequency (~1580 cm⁻¹) upon coordination.[3] - Appearance of new, low-frequency bands corresponding to M-N (~560-590 cm⁻¹) and M-O (~400-500 cm⁻¹) vibrations.[10]
UV-Vis Spectroscopy To study electronic transitions and confirm complex formation.- Ligand-centered π→π* and n→π* transitions may shift upon coordination. - Appearance of new charge-transfer bands (LMCT or MLCT). - For d-block metals like Cu(II) or Ni(II), characteristic broad d-d transition bands may be observed.[11]
Elemental Analysis To determine the empirical formula (C, H, N content).The experimentally determined percentages of C, H, and N should match the calculated values for the proposed [M(L)₂] or [M(L)₂(H₂O)₂] structure.
Molar Conductivity To determine if the complex is ionic or neutral.Low molar conductivity values in a non-coordinating solvent (e.g., DMF, DMSO) indicate a non-electrolytic, neutral complex.[12]
Magnetic Susceptibility To determine the number of unpaired electrons and infer geometry.For a Cu(II) (d⁹) complex, a magnetic moment of ~1.7-2.2 B.M. is expected. For an octahedral Ni(II) (d⁸) complex, a moment of ~2.8-3.5 B.M. is typical.[11]

Application Protocols

The unique properties of metal complexes derived from substituted quinolines make them candidates for a range of applications.

Protocol 5.1: Catalytic Activity in Alkane Oxidation

Vanadium complexes with substituted hydroxyquinolines have shown promise in the catalytic oxidation of hydrocarbons, a process of significant industrial importance.[13] This protocol outlines a screening experiment for this application.

Workflow for Catalytic Testing

A Prepare Reaction Mixture: - Substrate (e.g., Cyclohexane) - Catalyst (M(L)₂ complex) - Co-catalyst (e.g., PCA) - Solvent (Acetonitrile) B Heat to Reaction Temp (e.g., 50°C) with Stirring A->B C Add Oxidant (H₂O₂) Dropwise B->C D Monitor Reaction (TLC, GC aliquots) C->D E Quench Reaction (e.g., add Na₂SO₃) D->E F Extract Products (e.g., with Diethyl Ether) E->F G Analyze Products (GC, GC-MS) F->G

Caption: Experimental workflow for testing catalytic oxidation activity.

Step-by-Step Methodology:

  • Reaction Setup: To a thermostatted reaction vessel, add the substrate (e.g., cyclohexane, 5 mmol), the synthesized metal complex (0.01 mmol), a co-catalyst such as 2-pyrazinecarboxylic acid (PCA, 0.1 mmol), and acetonitrile (5 mL).[13]

  • Initiation: Heat the mixture to 50°C with vigorous stirring. Once the temperature is stable, add 30% aqueous hydrogen peroxide (H₂O₂, 10 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 3-6 hours). Small aliquots can be withdrawn periodically to monitor progress by gas chromatography (GC).

  • Work-up: After the reaction period, cool the mixture to room temperature. Add a small amount of solid Na₂SO₃ to quench any remaining peroxide.

  • Analysis: Add an internal standard (e.g., chlorobenzene) to the reaction mixture. Extract the products with diethyl ether, dry the organic layer over anhydrous MgSO₄, and analyze by GC and GC-MS to identify and quantify the products (e.g., cyclohexanol, cyclohexanone).

Protocol 5.2: Antimicrobial Activity Screening (Agar Well Diffusion)

The chelation of essential metal ions is a key mechanism for the antimicrobial activity of hydroxyquinoline derivatives.[3][5] The agar well diffusion method is a standard preliminary screening technique.

Step-by-Step Methodology:

  • Prepare Media: Prepare and sterilize Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculate Plates: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly across the surface of the agar plates.

  • Create Wells: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Load Samples: Prepare solutions of the synthesized metal complex and the free ligand in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).[5]

  • Pipette a fixed volume (e.g., 100 µL) of each sample solution into a separate well.

  • Controls: Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[5]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Analysis: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Compound Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Ligand (HL)1210
[Cu(L)₂]2218
[Ni(L)₂]1815
Ciprofloxacin (Control)2825
DMSO (Control)00
Caption: Representative table for presenting antimicrobial screening data.
Protocol 5.3: Antioxidant Activity (DPPH Radical Scavenging Assay)

Metal complexes can act as antioxidants by donating an electron to neutralize free radicals.[14][15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and common method to assess this activity.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a stock solution of the test complex in methanol or ethanol. Prepare a series of dilutions from this stock. Also, prepare a standard solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 100 µL) with an equal volume of the test complex solution at various concentrations.

  • Controls: Prepare a blank (solvent only) and a control (DPPH solution + solvent).

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at the λ_max of DPPH (typically ~517 nm) using a spectrophotometer or plate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test complex. The concentration required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.[12]

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Al-Amiery, A. A., Al-Majedy, K., & Kadhum, A. A. H. (2023). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications. [Link]

  • El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2021). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of Transition Metal Complexes. [Link]

  • Gebremedhn, K., Tadesse, S., & Gebre, T. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega. [Link]

  • Pospíšil, J., Hrubý, M., & Vlčková, K. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 19(12), 3917. [Link]

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Makhubela, B. C. E., et al. (2020). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 25(22), 5433. [Link]

  • Raman, N., & Sobha, S. (2012). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Sci. Revs. Chem. Commun., 2(2), 107-116. [Link]

  • Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 258, 115549. [Link]

  • ResearchGate. (n.d.). The structure of quinoline metal complexes (25–27) with antimicrobial activity. [Link]

  • Gumienna-Kontecka, E., & Gaggelli, E. (2014). Metal complexes of biologically active ligands as potential antioxidants. Current medicinal chemistry, 21(32), 3752–3774. [Link]

  • ResearchGate. (n.d.). The structure of quinoline metal complexes (75–81) indicating anti-HIV and antioxidant activity. [Link]

  • Gouvea, L. R., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 8(12), 68. [Link]

  • Srisung, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. Current Research in Chemistry, 5(1), 1-8. [Link]

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  • Mbuvi, K. M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(16), 3698. [Link]

  • Shivankar, V. S., & Thakkar, N. V. (2002). Synthesis, characterization and antimicrobial activity of some mixed ligand Co(II)/Ni(II) complexes. Indian Journal of Pharmaceutical Sciences, 64(1), 45-49. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]

  • Chobe, P. P., et al. (2022). Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. International Journal of Health Sciences, 6(S5), 9037-9045. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]

  • Al-Masoudi, N. A. (2011). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Iraqi National Journal of Chemistry, 42, 234-253. [Link]

  • Palion-Gazda, J., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(23), 7352. [Link]

  • ChemInform. (2012). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 43(2). [Link]

  • Zhang, J., et al. (2022). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. Journal of Inorganic Biochemistry, 236, 111971. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 27(19), 6245. [Link]

  • Zahirović, A., et al. (2024). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Inorganics, 12(1), 13. [Link]

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  • Liu, Y., et al. (2020). Synthesis, structural characterization and antitumor activity of six rare earth metal complexes with 8-hydroxyquinoline derivatives. Journal of Inorganic Biochemistry, 211, 111175. [Link]

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Application Notes & Protocols: Unveiling the Bioactive Potential of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] The 4-hydroxyquinoline moiety, in particular, is a key structural feature in compounds known for their cytotoxic and antibacterial properties.[5][6] This document provides a detailed protocol for the comprehensive bioactivity screening of a specific, lesser-studied derivative: 6,8-Dimethyl-4-hydroxyquinoline. The methodologies outlined herein are designed to be robust and self-validating, providing a clear path from initial screening to preliminary mechanistic insights.

Part 1: Foundational Bioactivity Screening

The initial phase of investigation aims to cast a wide net, identifying the most promising therapeutic avenues for this compound. This involves a battery of standardized in vitro assays.

Antimicrobial Activity Assessment

Quinoline derivatives have a rich history as antibacterial and antifungal agents.[1][7][8][9] The primary objective is to determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant microbial strains.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold-standard for quantitative assessment of antimicrobial activity.

Causality behind Experimental Choices:

  • Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple concentrations and strains in a high-throughput format. It provides a quantitative endpoint (the MIC), which is crucial for comparing potency.

  • Choice of Microbial Strains: The selected panel should include Gram-positive and Gram-negative bacteria, as well as a representative fungal species, to assess the spectrum of activity. The inclusion of drug-resistant strains (e.g., MRSA) is critical for evaluating the potential of the compound to address clinical challenges.

  • Positive and Negative Controls: These are essential for validating the assay. The positive control (a known antibiotic/antifungal) ensures that the assay conditions are suitable for detecting antimicrobial effects, while the negative control (vehicle) confirms that the solvent does not interfere with microbial growth.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include wells for a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with solvent, no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

Microorganism Strain Type MIC of this compound (µg/mL) Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental Resulte.g., Ciprofloxacin
Escherichia coliGram-negativeExperimental Resulte.g., Ciprofloxacin
Pseudomonas aeruginosaGram-negativeExperimental Resulte.g., Ciprofloxacin
Candida albicansFungusExperimental Resulte.g., Fluconazole
Anticancer Activity Evaluation

Many 4-hydroxyquinoline derivatives have shown promise as cytotoxic agents against various cancer cell lines.[5][6][10] The initial screening will assess the compound's ability to inhibit the proliferation of representative cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Causality behind Experimental Choices:

  • MTT Assay: This is a widely used, robust, and relatively rapid method for initial cytotoxicity screening.[11] It provides a quantitative measure (IC50) of the concentration at which the compound inhibits 50% of cell growth.

  • Choice of Cell Lines: A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used to evaluate the breadth of anticancer activity.[12] Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for assessing selectivity and potential toxicity to healthy cells.[6]

  • Dose-Response Curve: Testing a range of concentrations is essential for determining the IC50 value accurately and observing the dose-dependent effects of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Cell Line Cancer Type IC50 of this compound (µM) Positive Control IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Resulte.g., Doxorubicin
A549Lung CarcinomaExperimental Resulte.g., Doxorubicin
HT-29Colon AdenocarcinomaExperimental Resulte.g., Doxorubicin
Normal FibroblastsNon-cancerousExperimental Resulte.g., Doxorubicin

Part 2: Preliminary Mechanistic Investigations

Should the initial screening reveal significant antimicrobial or anticancer activity, the next logical step is to explore the potential mechanisms of action.

Investigating Anti-inflammatory Potential

Given that some quinoline derivatives exhibit anti-inflammatory properties, it is worthwhile to investigate this aspect, especially if the compound shows promising cytotoxicity.[4][13]

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Causality behind Experimental Choices:

  • LPS-Stimulated Macrophages: This is a classic in vitro model of inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators.

  • Griess Assay: This is a simple and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.

  • Relevance: Inhibition of NO production is a hallmark of many anti-inflammatory drugs.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Workflow for Bioactivity Screening

G cluster_screening Initial Bioactivity Screening cluster_mechanistic Preliminary Mechanistic Studies A 6,8-Dimethyl-4- hydroxyquinoline B Antimicrobial Screening (Broth Microdilution) A->B Test against bacteria & fungi C Anticancer Screening (MTT Assay) A->C Test against cancer cell lines E Antioxidant Assay (DPPH Scavenging) B->E If antimicrobial F MIC Values B->F Determine MIC D Anti-inflammatory Assay (NO Inhibition) C->D If cytotoxic G IC50 Values C->G Determine IC50 H % NO Inhibition D->H Assess NO inhibition I % Scavenging E->I Measure radical scavenging

Caption: Workflow for the initial bioactivity screening and preliminary mechanistic investigation of this compound.

Assessing Antioxidant Activity

The antioxidant potential of quinoline derivatives has been documented, and oxidative stress is implicated in numerous diseases, including cancer and inflammation.[3][4]

Protocol 4: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Causality behind Experimental Choices:

  • DPPH Assay: This is a straightforward and widely used method for evaluating the free radical scavenging activity of compounds. The color change is easily quantifiable.

  • Mechanism: A compound's ability to donate a hydrogen atom or an electron to the DPPH radical is indicative of its antioxidant potential.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Compound Addition: Add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Potential Signaling Pathway Inhibition by Quinolines

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Quinoline This compound Quinoline->NFkB Potential Inhibition Quinoline->iNOS Potential Inhibition

Caption: Potential inhibitory effect of quinoline derivatives on the NF-κB signaling pathway, leading to reduced nitric oxide production.

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the initial bioactivity screening and preliminary mechanistic evaluation of this compound. The data generated from these assays will be instrumental in guiding further research, including more in-depth mechanistic studies, structure-activity relationship (SAR) analyses, and in vivo efficacy testing. The multifaceted potential of the quinoline scaffold suggests that a thorough investigation of novel derivatives like this compound is a worthwhile endeavor in the quest for new therapeutic agents.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]

  • Taylor & Francis Online. (Date not available). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • PubMed Central. (Date not available). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

  • PubMed Central. (Date not available). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • ResearchGate. (2020). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. [Link]

  • PubMed Central. (Date not available). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Nature. (Date not available). Screening and identification of novel biologically active natural compounds. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. (2020). Bioassays for Bioactivity Screening. [Link]

  • UEES. (Date not available). Bioassays for bioactivity screening. [Link]

  • MDPI. (Date not available). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • PubMed Central. (Date not available). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]

  • PubMed Central. (Date not available). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. [Link]

  • NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • RSC Publishing. (Date not available). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]

  • PubMed. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. [Link]

  • PubMed Central. (Date not available). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • PubMed. (Date not available). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. [Link]

  • PubMed Central. (Date not available). Pharmacology of Chloroquine and Hydroxychloroquine. [Link]

  • Springer. (2020). Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2. [Link]

  • PubMed. (Date not available). Mechanism of action of hydroxychloroquine as an antirheumatic drug. [Link]

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Application Note: A High-Throughput Screening Framework for the Identification of Novel Metalloenzyme Inhibitors Using 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metalloenzymes represent a vast and critical class of drug targets implicated in numerous pathologies, including cancer and neurodegenerative diseases. The 4-hydroxyquinoline scaffold, and particularly its 8-hydroxyquinoline isomer, is a well-established privileged structure known for its metal-chelating properties, which can be leveraged to inhibit metalloenzyme activity.[1][2] This application note presents a comprehensive framework and a detailed protocol for employing a related compound, 6,8-Dimethyl-4-hydroxyquinoline, in a high-throughput screening (HTS) campaign to identify novel inhibitors of metalloenzymes. We detail a robust, fluorescence-based coupled-enzyme assay, using a histone demethylase as an exemplary target, that is suitable for large-scale screening in 384- or 1536-well formats.[3] The protocols herein cover primary screening, assay validation using Z'-factor analysis, and strategies for hit confirmation and elimination of false positives, providing researchers with a self-validating system to explore the therapeutic potential of this chemical scaffold.

Introduction: Targeting Metalloenzymes with Quinoline Scaffolds

The 2-oxoglutarate (2-OG) dependent oxygenases are a superfamily of non-heme Fe(II)-dependent metalloenzymes that play crucial roles in cellular regulation.[4] This family includes histone demethylases (e.g., JMJD2/KDM4 family) and hypoxia-inducible factor (HIF) prolyl hydroxylases, making them attractive targets for therapeutic intervention in oncology and other fields.[4][5] The discovery of small molecule inhibitors for these enzymes is a key objective in modern drug development.[6][7]

The 8-hydroxyquinoline core is a well-documented pharmacophore that functions by chelating the active-site Fe(II) ion, thereby competitively inhibiting the binding of the 2-OG co-substrate.[4][5] Quantitative high-throughput screening (qHTS) has successfully identified 8-hydroxyquinoline derivatives as cell-active histone demethylase inhibitors.[5] Building on this precedent, this guide explores the closely related this compound scaffold. While sharing the foundational quinoline structure, the altered substitution pattern offers a distinct chemical space for discovering inhibitors with potentially novel selectivity and potency profiles. This document provides the scientific rationale and a practical, step-by-step protocol for screening this compound and its analogs against a representative metalloenzyme.

Principle of the Assay: A Coupled-Enzyme Approach

To enable high-throughput screening, a robust and sensitive assay is required.[8] We describe a fluorescence-based coupled-enzyme assay designed to detect the activity of a histone demethylase, such as JMJD2E. The principle relies on the detection of formaldehyde, a universal by-product of histone lysine demethylation.

Causality of the Assay Design:

  • Primary Enzymatic Reaction: The target metalloenzyme (JMJD2E) demethylates its histone peptide substrate (e.g., H3K9me3) in the presence of co-factors Fe(II) and 2-oxoglutarate. This reaction produces a demethylated peptide and formaldehyde.

  • Coupled Detection Reaction: A secondary enzyme, formaldehyde dehydrogenase, is added. It utilizes the formaldehyde produced in the first reaction to convert a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin) in the presence of a diaphorase.

  • Inhibitor Action: An active inhibitor, such as this compound, is hypothesized to chelate the Fe(II) in the JMJD2E active site. This prevents the primary demethylation reaction, leading to no formaldehyde production and, consequently, no generation of the fluorescent signal. The inhibitor's potency is therefore directly proportional to the reduction in fluorescence.

This coupled, mix-and-read format is highly amenable to automation and miniaturization, making it ideal for HTS campaigns.[8][9]

G cluster_primary Primary Reaction (Target Enzyme) cluster_detection Detection Reaction (Fluorescence) JMJD2E JMJD2E + Fe(II) Product1 Demethylated Peptide JMJD2E->Product1 Formaldehyde Formaldehyde JMJD2E->Formaldehyde Catalyzes Substrate H3K9me3 Substrate + 2-Oxoglutarate Substrate->JMJD2E Detector Formaldehyde Dehydrogenase + Diaphorase Formaldehyde->Detector Substrate for Resorufin Resorufin (Fluorescent Signal) Detector->Resorufin Catalyzes AmplexRed Amplex Red (Non-Fluorescent) AmplexRed->Detector Inhibitor This compound (Test Compound) Inhibitor->JMJD2E Inhibits (Chelates Fe(II))

Figure 1: Mechanism of the coupled-enzyme HTS assay for metalloenzyme inhibitors.

Materials and Reagents

  • Compound: this compound (CAS 203626-58-8)[10]

  • Enzyme: Recombinant human JMJD2E catalytic domain (e.g., residues 1-337)[5]

  • Substrate: Biotinylated H3K9me3 peptide

  • Detection Kit: Amplex™ Red Formaldehyde/Acetaldehyde Assay Kit or equivalent

  • Cofactors: Ferrous sulfate (FeSO₄), L-Ascorbic acid, 2-Oxoglutarate disodium salt

  • Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA

    • Enzyme Buffer: 50 mM HEPES (pH 7.5)

  • Plates: Black, solid-bottom, low-volume 384-well assay plates

  • Controls:

    • Positive Control (Max Inhibition): 5-carboxy-8-hydroxyquinoline (IOX1) or EDTA[4]

    • Negative Control (No Inhibition): DMSO

  • Instruments:

    • Liquid handler for nanoliter/microliter dispensing

    • Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

    • Plate centrifuge

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES, pH 7.5. Just before use, add Tween-20 to 0.01% and BSA to 0.1%. The inclusion of a detergent like Tween-20 is crucial to help prevent the formation of compound aggregates, a common source of false positives in HTS.[11]

  • Enzyme Mix: Prepare a 2X working solution of JMJD2E in Assay Buffer. The final concentration should be determined empirically via enzyme titration, aiming for a concentration that yields approximately 80% of the maximal signal (EC₈₀) within the linear range of the reaction.

  • Substrate/Cofactor Mix: Prepare a 4X working solution in Assay Buffer containing H3K9me3 peptide, 2-Oxoglutarate, Ascorbic Acid, and FeSO₄. Ascorbate is included to maintain the iron in its catalytically active Fe(II) state.

  • Compound Plates: Serially dilute this compound and control compounds in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For dose-response analysis, a 10-point, 3-fold dilution series is recommended. Using a liquid handler, transfer 50-100 nL of compound solution to the 384-well assay plates.

HTS Primary Screening Protocol (384-well format)

This protocol is designed for a final assay volume of 20 µL.

  • Compound Dispensing: Add 100 nL of test compounds, positive controls (e.g., 100 µM IOX1 final), or negative controls (DMSO) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X Enzyme Mix to all wells.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to spin down reagents. Incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the target enzyme before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of the 4X Substrate/Cofactor Mix to all wells to start the enzymatic reaction.

  • Primary Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction remains in the linear phase.

  • Reaction Termination & Detection: Add 5 µL of the formaldehyde detection reagent (e.g., Amplex Red/HRP/Diaphorase mix).

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Ex/Em: ~540/590 nm).

Assay Validation and Quality Control

A successful HTS campaign requires a robust assay with a clear distinction between signal and background. The Z'-factor is a statistical parameter used to quantify this separation and is a critical measure of assay quality.[12]

  • Z'-Factor Calculation:

    • Prepare 16-24 wells with the positive control (Max Inhibition, e.g., IOX1) and 16-24 wells with the negative control (No Inhibition, DMSO).

    • Run the assay as described in section 4.2.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation).

    • Interpretation: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5. Values between 0 and 0.5 are acceptable, while values below 0 indicate the assay is not suitable for screening.

Confirmatory and Secondary Assays

Hits from the primary screen must be validated to eliminate false positives and artifacts.[11][13]

  • Hit Confirmation: Re-test the initial "hit" compounds in the primary assay to confirm their activity.

  • Orthogonal Assay: Perform a secondary screen using a different detection method to ensure the observed activity is genuine. An excellent orthogonal method is mass spectrometry (e.g., RapidFire MS), which directly measures the conversion of the substrate to product, bypassing the coupled enzymatic detection system that can be prone to interference.[5]

  • Dose-Response Analysis: Active and confirmed compounds should be tested in a multi-point concentration curve (e.g., 10 points) to determine their potency (IC₅₀ value).

G cluster_workflow High-Throughput Screening Workflow Start Start: Compound Library (~200,000 compounds) PrimaryScreen 1. Primary Screen Single Concentration (10 µM) Fluorescence Assay Start->PrimaryScreen HitSelection 2. Hit Selection (e.g., >50% Inhibition) ~0.5-1% Hit Rate PrimaryScreen->HitSelection Confirmation 3. Hit Confirmation Re-test in Primary Assay HitSelection->Confirmation Initial Hits Inactive HitSelection->Inactive Inactive DoseResponse 4. Potency Determination 10-point Dose-Response Calculate IC50 Confirmation->DoseResponse Orthogonal 5. Orthogonal Validation Mass Spectrometry Assay Eliminate False Positives DoseResponse->Orthogonal SAR 6. SAR & Lead Op Validated Hits for Medicinal Chemistry Orthogonal->SAR Confirmed Hits

Figure 2: A typical workflow for an HTS campaign, from primary screen to validated hits.

Data Analysis and Interpretation

Data Normalization

Raw fluorescence units (RFU) should be converted to percent inhibition to normalize data between plates.

% Inhibition = 100 * (1 - (RFU_sample - Mean_RFU_pos) / (Mean_RFU_neg - Mean_RFU_pos))

IC₅₀ Determination

For dose-response curves, plot percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Example Data Summary

All quantitative data should be summarized for clear comparison.

CompoundPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Z'-Factor (Assay Plate)
This compound 72.58.39.10.78
IOX1 (Positive Control) 98.90.20.250.78
DMSO (Negative Control) 0N/AN/A0.78
Inactive Analog 4.1>100>1000.76

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Autofluorescent compounds.- Reagent contamination.- Pre-read plates after compound addition to identify fluorescent compounds.- Use fresh, high-purity reagents.
Low Z'-Factor (<0.5) - Low assay signal window.- High variability in dispensing.- Optimize enzyme/substrate concentrations.- Service and calibrate liquid handlers.
False Positives - Compound aggregation.[11]- Interference with detection enzymes (HRP).- Fluorescence quenching.[14]- Re-run assay with 0.02% Triton X-100.- Use an orthogonal assay (e.g., Mass Spec).- Perform counter-screens against detection enzymes.
Compound Precipitation - Poor solubility in aqueous assay buffer.- Check compound solubility limits.- Reduce final DMSO concentration if possible, but maintain consistency across all wells.

References

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved January 18, 2026, from [Link]

  • Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 4(4), 269–284. Available at: [Link]

  • BioAscent. (n.d.). Compound Screening | CRO Drug Discovery Services. Retrieved January 18, 2026, from [Link]

  • Kawasaki, A., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(6), 639-648. Available at: [Link]

  • St. Gelais, C., et al. (2014). Development of a Novel Screening Strategy Designed to Discover a New Class of HIV Drugs. ASSAY and Drug Development Technologies, 12(1), 36-47. Available at: [Link]

  • Proses, M. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. Retrieved January 18, 2026, from [Link]

  • Kim, H., et al. (2016). Multi-Enzyme Screening Using a High-throughput Genetic Enzyme Screening System. Journal of Visualized Experiments, (114), e54059. Available at: [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved January 18, 2026, from [Link]

  • Blevins, J. J., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(8), 1216-1224. Available at: [Link]

  • O'Connor, N. A., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3, 189-194. Available at: [Link]

  • Adibekian, A., et al. (2011). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. Journal of the American Chemical Society, 133(28), 10922–10929. Available at: [Link]

  • Wang, R. E., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 55, 46-54. Available at: [Link]

  • Ordon, W., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 834. Available at: [Link]

  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. Available at: [Link]

  • H-Ali, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4991. Available at: [Link]

  • Kaczor, A. A., et al. (2020). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 25(23), 5755. Available at: [Link]

  • Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4359-4374. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved January 18, 2026, from [Link]

  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. ResearchGate. Available at: [Link]

  • Van der Watt, P. J., et al. (2023). High Throughput Screening Identifies a Small Molecule Trafficking Corrector for Long-QT Syndrome Associated KCNQ1 Variants. bioRxiv. Available at: [Link]

  • Freitas, R. H. C. N., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 84, 595-604. Available at: [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved January 18, 2026, from [Link]

  • Fantini, J., et al. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. medRxiv. Available at: [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Available at: [Link]

  • Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In Hydroxychloroquine and Chloroquine. Springer. Available at: [Link]

  • Satarker, S., et al. (2020). Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2. Current Pharmacology Reports, 6(5), 203-211. Available at: [Link]

  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. Available at: [Link]

Sources

Topic: 6,8-Dimethyl-4-hydroxyquinoline in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinases have become one of the most important families of drug targets.[1][2] The quinoline core is a privileged heterocyclic scaffold frequently utilized in medicinal chemistry for the design of kinase inhibitors, with several quinoline-based drugs approved for clinical use.[3][4][5] This document provides detailed application notes and protocols for leveraging the 6,8-dimethyl-4-hydroxyquinoline scaffold as a foundational template for the discovery and development of novel kinase inhibitors. We will explore the rationale behind its selection, outline a strategic screening cascade, and provide step-by-step protocols for key biochemical and cell-based assays essential for characterizing inhibitor potency, selectivity, and cellular activity.

Scientific Background: The Rationale for the Quinoline Scaffold

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of pharmacologically active compounds.[6] In the context of kinase inhibition, its rigid, planar structure serves as an excellent bioisostere for the adenine region of ATP, enabling it to effectively occupy the ATP-binding pocket of many kinases.[7][8] This interaction, typically involving hydrogen bonds with the "hinge" region of the kinase, is a cornerstone of many Type-I and Type-II kinase inhibitors.[7][8] The versatility of the quinoline core allows for synthetic modification at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3][6] Several FDA-approved kinase inhibitors, such as Lenvatinib and Cabozantinib, feature a quinoline core, underscoring its clinical and therapeutic relevance.[4]

Spotlight on this compound

The this compound scaffold offers specific advantages as a starting point for a kinase inhibitor discovery program:

  • 4-Hydroxy Group: This group can act as a crucial hydrogen bond donor and/or acceptor, potentially forming key interactions with residues in the ATP-binding site to anchor the molecule.

  • Dimethyl Substitution (Positions 6 and 8): These methyl groups can serve multiple purposes. They can enhance binding affinity by occupying hydrophobic pockets within the kinase domain. Furthermore, they can block potential sites of metabolism, potentially improving the compound's metabolic stability and half-life. Their positioning can also influence the overall conformation of larger substituents added to the scaffold, thereby impacting selectivity across the kinome.

  • Synthetic Tractability: The scaffold is amenable to a variety of synthetic modifications, allowing for the creation of a diverse chemical library to explore the structure-activity relationship (SAR).[2][9]

Application Notes: A Strategic Workflow for Inhibitor Development

The development of a kinase inhibitor from a starting scaffold is a multi-step process. The following notes provide the strategic rationale for a typical screening cascade, designed to efficiently identify and characterize promising lead compounds.

Experimental Design: The Screening Cascade

A logical progression of assays is critical to manage resources and make data-driven decisions. The workflow begins with high-throughput biochemical assays to identify initial "hits" and progresses to more complex, lower-throughput cell-based assays to validate their biological activity.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization lib Compound Library Synthesis (Based on Scaffold) hbs Primary Screen: High-Throughput Biochemical Assay (e.g., ADP-Glo, single concentration) lib->hbs ic50 Hit Confirmation & Potency: Biochemical IC50 Determination hbs->ic50 Active 'Hits' cell_activity Cellular Activity Assay: Target Phosphorylation (e.g., Western Blot) ic50->cell_activity cell_viability Cellular Viability Assay (e.g., MTT, CellTiter-Glo) cell_activity->cell_viability selectivity Selectivity Profiling (Kinome Scan) cell_viability->selectivity Confirmed Leads admet Early ADMET Profiling (In vitro & in silico) selectivity->admet sar Structure-Activity Relationship (SAR) Expansion admet->sar sar->lib Iterative Design G cluster_kinase Kinase Signaling Pathway ATP ATP Kinase Target Kinase ATP->Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate (Active Signal) Kinase->pSubstrate Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Biochemical Potency and Cellular Activity of Scaffold Derivatives

Compound IDModifications on ScaffoldTarget Kinase IC₅₀ (nM)p-Substrate EC₅₀ (nM)Cell Viability GI₅₀ (nM)
Lead-001 (Parent Scaffold)8,500>10,000>10,000
Lead-002 R = 4-fluoroaniline2508001,200
Lead-003 R = 3-chloroaniline75210450
Lead-004 R = 4-methoxy-aniline120450980
  • Interpretation: A good lead compound will show strong biochemical potency (low IC₅₀), which translates into on-target cellular activity (low EC₅₀ for p-Substrate inhibition) and a corresponding effect on cell viability (low GI₅₀). A large discrepancy between biochemical and cellular potencies may indicate poor cell permeability or high plasma protein binding.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features provide a solid foundation for potent and selective interactions within the kinase ATP-binding site. By employing a systematic screening cascade that integrates robust biochemical and cell-based assays, researchers can efficiently identify and optimize derivatives of this scaffold into viable lead candidates for further preclinical development. The protocols and strategies outlined in this guide provide a comprehensive framework for initiating such a drug discovery program.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles, and provide detailed protocols to improve your experimental outcomes.

Overview of Synthesis

The preparation of 4-hydroxyquinolines, including the 6,8-dimethyl derivative, is most reliably achieved through the Conrad-Limpach synthesis . This classical method involves two key stages: the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1][2] While other methods like the Knorr quinoline synthesis exist, they typically favor the formation of 2-hydroxyquinolines and are less direct for this target.[3][4] This guide will focus exclusively on optimizing the Conrad-Limpach pathway.

The overall reaction is as follows:

2,4-Dimethylaniline reacts with Ethyl acetoacetate to form an enamine intermediate, which then undergoes thermal cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Conrad-Limpach synthesis of this compound?

A1: The most significant challenge and the primary yield-determining step is the thermal cyclization of the enamine intermediate (ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate). This intramolecular electrocyclic reaction has a high activation energy barrier and requires temperatures of approximately 250 °C to proceed efficiently.[1][5] Achieving and maintaining this temperature uniformly is critical for high yields.

Q2: Why are high-boiling inert solvents necessary for the cyclization step?

A2: Early attempts at this synthesis performed the cyclization by heating the neat enamine intermediate, which often resulted in low yields (<30%) due to localized overheating, charring, and decomposition.[1] High-boiling inert solvents like mineral oil, diphenyl ether, or Dowtherm A serve several crucial functions:

  • Uniform Heat Transfer: They act as a heat bath, ensuring the entire reaction mixture is maintained at the required high temperature without localized hot spots.

  • Preventing Decomposition: By providing a stable medium, they minimize the thermal decomposition of the starting material and product.

  • Improved Yields: The use of an appropriate solvent has been shown to dramatically increase cyclization yields, often to over 90%.[1][6]

Q3: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A3: The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. While the product is commonly named as a hydroxyquinoline, analytical evidence suggests that the more stable keto form (6,8-dimethylquinolin-4(1H)-one) often predominates in the solid state and in various solvents.[1]

Q4: Can other β-ketoesters be used instead of ethyl acetoacetate?

A4: Yes, other β-ketoesters can be used. For instance, using diethyl malonate will lead to an intermediate that, after cyclization and subsequent hydrolysis and decarboxylation, can also yield the target molecule.[7] However, using ethyl acetoacetate is often more direct as it avoids the need for these additional steps to remove the carboxyl group at the 3-position.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: The final yield of this compound is very low.

  • Potential Cause A: Inefficient Thermal Cyclization. This is the most common reason for low yields. The cyclization reaction is highly temperature-dependent.

    Solution:

    • Verify Reaction Temperature: Ensure your reaction setup can achieve and maintain a stable temperature between 250-260 °C. Use a high-temperature thermometer or thermocouple placed directly in the reaction medium.

    • Select an Appropriate Solvent: The choice of solvent is critical. Solvents with boiling points below 250 °C will not be effective.[6] A comparative analysis shows a clear trend: higher boiling points lead to better yields.

      SolventBoiling Point (°C)Reported Yield (%)
      Methyl Benzoate19925
      Propyl Benzoate23148
      Isobutyl Benzoate24766
      Mineral Oil >300High
      Diphenyl Ether 259High
      Dowtherm A 257High
      (Data synthesized from trends reported in literature[6])
    • Monitor Reaction Completion: A practical way to monitor the cyclization is to observe the distillation of ethanol, which is eliminated during the ring-closing step.[7][8] The reaction is typically complete when ethanol evolution ceases, usually within 15-60 minutes at temperature.[7][8]

  • Potential Cause B: Incomplete Enamine Formation. The initial condensation reaction may not have gone to completion.

    Solution:

    • Reaction Conditions: While often performed at room temperature, gently refluxing the mixture of 2,4-dimethylaniline and ethyl acetoacetate in a solvent like ethanol for a few hours can ensure complete formation of the enamine.[9]

    • Water Removal: This is a condensation reaction that produces water. While often not explicitly required, using a Dean-Stark trap or adding a dehydrating agent can drive the equilibrium toward the product.

    • Purity of Reagents: Ensure the 2,4-dimethylaniline is free from significant impurities and oxidation.

Issue 2: The final product is a dark, tarry solid that is difficult to purify.

  • Potential Cause: Thermal Decomposition. Heating the enamine intermediate without a solvent or with insufficient heat transfer can lead to polymerization and charring.

    Solution:

    • Use of Inert Solvent: As detailed above, using a high-boiling inert solvent is the most effective way to prevent decomposition.[1]

    • Controlled Addition: Instead of heating the enamine directly, a better procedure is to heat the high-boiling solvent to the target temperature (250-260 °C) first, and then add the enamine dropwise or in portions to the hot solvent.[8] This ensures rapid and uniform heating, minimizing the time the material spends at intermediate temperatures where side reactions can occur.

Issue 3: The product is contaminated with starting materials or side-products.

  • Potential Cause A: Incomplete Reaction. If the reaction is not driven to completion, unreacted enamine will remain.

    Solution:

    • Increase Reaction Time/Temperature: Ensure the cyclization is held at ~250 °C until ethanol evolution stops.

    • Purification Strategy: The workup is designed to remove the high-boiling solvent and unreacted starting material. After cooling the reaction mixture below 100 °C, adding a non-polar solvent like hexane or petroleum ether will cause the desired quinoline product to precipitate, while the high-boiling solvent and more non-polar impurities remain in solution.[7]

  • Potential Cause B: Formation of Isomeric Byproducts. Under certain conditions, side reactions can lead to isomers. For example, strongly acidic conditions can favor the Knorr synthesis pathway, potentially leading to the 2-hydroxy isomer.[3]

    Solution:

    • Avoid Strong Acids in Cyclization: The Conrad-Limpach cyclization is a thermal reaction, not an acid-catalyzed one. Ensure no strong acid carryover from any previous steps. The initial enamine formation is sometimes catalyzed by a weak acid, but the cyclization step should be purely thermal.

    • Purification: If isomeric impurities are suspected, purification via recrystallization is recommended. Quinolones often have good solubility in polar organic solvents like ethanol, methanol, or DMSO.[10] Experiment with solvent systems to find one that selectively crystallizes the desired product.

Visualized Workflows and Mechanisms

To better assist in your experimental design and troubleshooting, we have provided the following diagrams.

Conrad-Limpach Reaction Mechanism

This diagram illustrates the key steps in the synthesis of the 4-hydroxyquinoline core.

ConradLimpach Conrad-Limpach Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization A 2,4-Dimethylaniline + Ethyl Acetoacetate B Schiff Base Intermediate A->B Condensation C Enamine Product (ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate) B->C Tautomerization D Enamine (from Step 1) E Cyclized Intermediate D->E ~250 °C (Electrocyclic Ring Closure) F This compound E->F -EtOH (Aromatization)

Caption: Key steps of the Conrad-Limpach synthesis.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve common causes of poor reaction yield.

Troubleshooting cluster_cyclization Cyclization Diagnostics cluster_enamine Enamine Formation Diagnostics start Low Final Yield check_cyclization Was the cyclization step efficient? start->check_cyclization check_enamine Was the enamine formation complete? check_cyclization->check_enamine Yes temp_issue Verify Temperature: - Use high-temp thermometer - Ensure 250-260 °C is reached check_cyclization->temp_issue No reagent_issue Check Reagent Purity: - Use pure 2,4-dimethylaniline - Check ethyl acetoacetate quality check_enamine->reagent_issue No success Yield Improved temp_issue->success solvent_issue Verify Solvent: - Use high-boiling solvent (Mineral Oil, Diphenyl Ether) - Ensure sufficient volume solvent_issue->success reagent_issue->success enamine_cond Optimize Enamine Conditions: - Increase reaction time - Consider gentle reflux enamine_cond->success

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established literature methods.[7][8]

Step 1: Synthesis of Ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate (Enamine Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylaniline (0.1 mol, 12.1 g) and ethyl acetoacetate (0.11 mol, 14.3 g).

  • Add ethanol (50 mL) to the flask.

  • Stir the mixture and heat to a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting product is a viscous oil or low-melting solid.

  • This crude enamine intermediate is typically of sufficient purity to be used directly in the next step without further purification.[7]

Step 2: Thermal Cyclization to this compound

  • SAFETY NOTE: This step involves very high temperatures. Perform this reaction in a chemical fume hood and ensure no flammable materials are nearby. Use appropriate personal protective equipment.

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a high-temperature thermometer (or thermocouple), and a distillation head connected to a condenser to collect the evolved ethanol.

  • Add a high-boiling inert solvent (e.g., 150 mL of mineral oil or diphenyl ether) to the flask.

  • Begin stirring and heat the solvent to a stable temperature of 250-260 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the vigorously stirred hot solvent via a dropping funnel. An exothermic reaction may be observed, and ethanol will begin to distill.

  • Maintain the temperature at 250-260 °C and continue stirring for 15-30 minutes after the addition is complete, or until the distillation of ethanol ceases.[7][8]

  • Turn off the heat and allow the reaction mixture to cool to below 100 °C.

  • Work-up and Purification:

    • While the mixture is still warm, add 200 mL of petroleum ether or hexane. This will cause the product to precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with fresh petroleum ether or hexane (2 x 100 mL) to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • Dry the purified white or off-white solid in a vacuum oven.

References

  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. Available at: [Link]

  • Fábián, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5039. Available at: [Link]

  • Knorr quinoline synthesis - Wikipedia. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Knorr Quinoline Synthesis - SynArchive. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]

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Technical Support Center: Navigating the Complexities of 6,8-Dimethyl-4-hydroxyquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6,8-Dimethyl-4-hydroxyquinoline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the chemical modification of this versatile scaffold. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to overcome common experimental hurdles.

Introduction: The Unique Challenges of a Highly Activated System

This compound presents a unique set of challenges in its functionalization due to the electronic and steric interplay of its substituents. The pyridine ring is generally electron-deficient, while the benzene ring is rendered highly electron-rich by the cumulative activating effects of the 4-hydroxyl and the 6- and 8-methyl groups. This electronic dichotomy governs the molecule's reactivity and is the source of many of the challenges addressed herein.

Section 1: Electrophilic Aromatic Substitution on the Benzene Ring

The high electron density of the carbocyclic ring in this compound makes it highly susceptible to electrophilic aromatic substitution (EAS). However, achieving regioselectivity can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A1: The 4-hydroxyl group is a powerful ortho-, para-directing group, strongly activating the C3, and C5 positions. The 6- and 8-methyl groups are also activating and ortho-, para-directing. The concerted effect of these groups leads to a high electron density at the C5 and C7 positions. However, the C8 position is sterically hindered by the 8-methyl group. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. The precise ratio of C5 to C7 substitution will depend on the specific electrophile and reaction conditions, with sterically demanding electrophiles favoring the less hindered C5 position.

Q2: I am attempting a nitration reaction and observing a complex mixture of products and significant decomposition. What is happening?

A2: The high activation of the benzene ring makes it very sensitive to strong oxidizing acids like nitric acid, which can lead to unwanted side reactions and degradation of the starting material.[1][2]

Troubleshooting Guide: Nitration Reactions

Problem Potential Cause Recommended Solution
Low Yield & Decomposition Harsh reaction conditions (e.g., concentrated HNO₃/H₂SO₄) are oxidizing the sensitive quinoline ring.Use milder nitrating agents such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or a nitrating salt like nitronium tetrafluoroborate in a non-acidic solvent.
Poor Regioselectivity The high reactivity of the substrate leads to multiple nitration products.Protect the highly activating 4-hydroxyl group as an ester or ether to temper its directing effect and improve selectivity. The choice of protecting group can tune the regioselectivity.[1]
No Reaction Insufficiently reactive nitrating agent for the protected substrate.If the hydroxyl group is protected with a strongly deactivating group, a more potent nitrating agent may be required. A careful balance is needed.
Experimental Protocol: Regioselective Mononitration

This protocol aims to achieve selective nitration at the C5/C7 position by protecting the hydroxyl group.

  • Protection of the 4-hydroxyl group:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine).

    • Add an acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction to isolate the 4-acetoxy-6,8-dimethylquinoline.

  • Nitration:

    • Dissolve the protected quinoline in a cooled (0 °C) solvent like acetic anhydride.

    • Slowly add a cooled mixture of nitric acid and acetic acid.

    • Maintain the temperature below 5 °C and monitor the reaction by TLC.

    • Upon completion, quench the reaction with ice water and extract the product.

  • Deprotection:

    • Dissolve the nitrated product in a suitable solvent (e.g., methanol).

    • Add a base (e.g., sodium methoxide or aqueous HCl for acidic hydrolysis) and stir until the protecting group is cleaved.

    • Isolate the desired nitrated this compound.

Section 2: Functionalization of the 4-Hydroxyl Group and Nucleophilic Substitution

The 4-hydroxyl group can be a handle for further functionalization, but its direct displacement is not feasible. It must first be converted into a good leaving group, typically a halide.

Frequently Asked Questions (FAQs)

Q1: How can I replace the 4-hydroxyl group with another nucleophile?

A1: This is a two-step process. First, the hydroxyl group must be converted to a more reactive group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-6,8-dimethylquinoline is then susceptible to nucleophilic aromatic substitution (SNAr).[3][4]

Q2: My attempt to chlorinate the 4-hydroxyl group with POCl₃ resulted in a low yield and a tar-like substance.

A2: This is a common issue. The reaction conditions for chlorination with POCl₃ can be harsh, and the electron-rich nature of the 6,8-dimethylquinoline ring can lead to side reactions.

Troubleshooting Guide: Chlorination and Nucleophilic Substitution

Problem Potential Cause Recommended Solution
Decomposition during Chlorination Reaction temperature is too high.Perform the reaction at a lower temperature and for a shorter duration. The addition of a base like triethylamine can sometimes mitigate decomposition.
Low Yield of SNAr Product The 4-chloroquinoline is not sufficiently reactive, or the nucleophile is weak.The addition of a catalytic amount of a phase-transfer catalyst can be beneficial. For weaker nucleophiles, consider using a palladium-catalyzed cross-coupling reaction.
Reaction at other positions In some cases, with highly reactive nucleophiles, side reactions on the benzene ring can occur.Ensure the reaction is carried out under an inert atmosphere and at the lowest effective temperature to minimize side reactions.
Experimental Workflow: Hydroxyl to Amine Conversion

This workflow illustrates the conversion of the 4-hydroxyl group to a secondary amine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A This compound B 4-Chloro-6,8-dimethylquinoline A->B POCl₃, reflux C 4-Chloro-6,8-dimethylquinoline D 4-(Alkylamino)-6,8-dimethylquinoline C->D R-NH₂, Base, Solvent, Heat

Caption: Workflow for the conversion of the 4-hydroxyl group to an amine.

Section 3: Reactivity of the Methyl Groups

A significant challenge in the functionalization of this compound is the potential for undesired reactions at the methyl groups, particularly under oxidative or radical conditions.

Frequently Asked Questions (FAQs)

Q1: Can the methyl groups be functionalized directly?

A1: Yes, the methyl groups can undergo reactions such as oxidation to carboxylic acids or aldehydes, and free-radical halogenation.[5][6] This reactivity must be considered when planning functionalization of the quinoline ring.

Q2: During an attempted bromination of the aromatic ring, I isolated a product where one of the methyl groups was brominated. How can I avoid this?

A2: Benzylic bromination of the methyl groups can compete with electrophilic aromatic bromination, especially if radical initiators (like light or AIBN) are present.

Troubleshooting Guide: Methyl Group Side Reactions

Problem Potential Cause Recommended Solution
Benzylic Bromination Use of N-bromosuccinimide (NBS) with a radical initiator.For aromatic bromination, use molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) in the dark to favor an electrophilic mechanism.
Oxidation of Methyl Groups Use of strong oxidizing agents (e.g., KMnO₄, CrO₃) intended for other transformations.Choose milder and more selective oxidizing agents. For example, to oxidize an alcohol elsewhere in the molecule, consider using PCC or a Swern oxidation.
Reaction Selectivity Diagram

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Major Product Start This compound A Electrophilic (e.g., Br₂/FeBr₃, dark) Start->A Favors B Radical (e.g., NBS, AIBN, light) Start->B Favors C Ring Bromination (C5/C7) A->C D Benzylic Bromination (CH₂Br at C6/C8) B->D

Caption: Choosing conditions for selective bromination.

Section 4: Metal-Catalyzed Cross-Coupling Reactions

For more complex modifications, metal-catalyzed cross-coupling reactions are invaluable. These typically require the initial conversion of a C-H bond or the 4-hydroxyl group to a halide or triflate.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki or Sonogashira coupling on this molecule?

A1: Yes, but you first need to introduce a halide (e.g., Br or I) or a triflate at the desired position. For coupling at the C4 position, you would first convert the hydroxyl group to a chloride or triflate. For coupling on the benzene ring, you would first need to perform a regioselective halogenation.

Q2: My palladium-catalyzed coupling reaction is not working. What are some common reasons for failure?

A2: Catalyst poisoning, incorrect choice of ligand, or inappropriate reaction conditions are common culprits. The nitrogen atom in the quinoline ring can coordinate to the metal center and inhibit catalysis.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling

Problem Potential Cause Recommended Solution
No Reaction or Low Conversion The palladium catalyst is being poisoned by the quinoline nitrogen.Use a ligand that can form a stable complex with palladium and prevent strong coordination with the quinoline nitrogen. Bulky electron-rich phosphine ligands are often effective.
Decomposition of Starting Material The reaction temperature is too high, or the base is too strong.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. Lowering the reaction temperature and extending the reaction time may also be beneficial.
Homocoupling of the Coupling Partner The oxidative addition or reductive elimination steps are not efficient.Ensure all reagents and solvents are rigorously degassed to remove oxygen. The choice of ligand and solvent can also influence the relative rates of the desired cross-coupling versus homocoupling.

References

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. (2026). [Link]

  • Regioselective nitration of 4-quinolones: Convergence of theoretical and experimental findings. NBU-IR. [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. (2016). [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. (2023). [Link]

  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. (2010). [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. (2016). [Link]

  • Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. Request PDF. [Link]

  • Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. [Link]

  • Halogenation of 8-methyl quinoline. ResearchGate. [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Semantic Scholar. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2023). [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. (2022). [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2017). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci. YouTube. (2014). [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. (2022). [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. (2016). [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. (2015). [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. (2024). [Link]

  • Multiple Substituents- Directing Effects. Chemistry LibreTexts. (2021). [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. (2018). [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. (2023). [Link]

  • Friedel-Crafts acylation. Khan Academy. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016). [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. (2013). [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2021). [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Request PDF. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. [Link]

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Technical Support Center: Purification of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,8-Dimethyl-4-hydroxyquinoline (CAS: 203626-58-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound that are critical for developing a successful purification strategy.

Q1: What are the most probable impurities I might encounter in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Quinolines are often synthesized via classic reactions like the Skraup, Doebner-von Miller, or Combes syntheses.[1] Based on these pathways, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: The aniline precursor (e.g., 2,4-dimethylaniline) and the carbonyl compound or glycerol used in the condensation are common contaminants.[2][3]

  • Isomeric Byproducts: Side reactions during cyclization can lead to the formation of other dimethyl-substituted hydroxyquinoline isomers, which can be particularly challenging to separate due to similar polarities.[2]

  • Polymeric/Tar-like Substances: Acid-catalyzed syntheses, especially at high temperatures like in the Skraup reaction, are notorious for producing high molecular weight, dark-colored tars from the polymerization of reactants and intermediates.[2][4]

  • Oxidation Byproducts: If an oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) is used, over-oxidation of the desired product or other reaction components can occur.[1][2] Incomplete reduction of such agents can also leave them as impurities.[5]

Q2: What is the general solubility profile of this compound, and how does it guide solvent selection for purification?

A2: While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior from its structure and related quinolinol analogs.

  • Polar Organic Solvents: The molecule possesses a polar hydroxyl group and a nitrogen-containing heterocyclic ring. Therefore, it is expected to have good solubility in polar organic solvents such as methanol, ethanol, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][6]

  • Chlorinated Solvents: Solvents like dichloromethane and chloroform may also be effective, as demonstrated in the purification of other hydroxyquinolines.[7][8]

  • Non-Polar Solvents: Solubility is likely to be poor in non-polar solvents like hexane and other alkanes.

  • Aqueous Solutions: The phenolic hydroxyl group (pKa typically around 9-10) allows for deprotonation in basic aqueous solutions, forming a more soluble phenoxide salt. Conversely, the quinoline nitrogen (pKa typically around 4-5) can be protonated in acidic solutions.

This profile is crucial for purification. For recrystallization , you would seek a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[9][10] For column chromatography , you would typically use a less polar solvent in which the compound is sparingly soluble (like ethyl acetate/hexane mixtures) to ensure proper interaction with the stationary phase.[6]

Q3: Which analytical techniques are recommended for assessing the purity of this compound at different stages of purification?

A3: A multi-technique approach is essential for robust purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and guiding the development of a column chromatography method.[6] It provides a quick visual assessment of the number of components in your crude mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A well-developed method can separate closely related impurities and provide an accurate percentage purity.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify the molecular weights of impurities separated by HPLC.[6]

TechniquePrimary UseStage of UseKey Insight
TLC Qualitative monitoringThroughout (Reaction, Column Fractions)Number of components, relative polarity
HPLC Quantitative analysisFinal product, in-process controlPercentage purity, impurity profile
NMR Structural confirmationFinal product characterizationCompound identity, structural integrity
MS Identity confirmationFinal product, impurity identificationMolecular weight verification

PART 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may face during your experiments, focusing on the causality behind each issue.

Problem 1: My crude product is a dark, intractable tar. How can I begin to purify it?
  • Probable Cause: This is a classic sign of polymerization, common in acid-catalyzed quinoline syntheses.[2][4] The high molecular weight, colored byproducts are difficult to handle with standard crystallization or chromatography.

  • Troubleshooting Strategy:

    • Initial Solvent Trituration: Before attempting more refined techniques, try to break down the tar. Suspend the crude material in a solvent in which the desired product has some solubility but the polymeric impurities do not. Vigorous stirring or sonication can help. Solvents to try include ethyl acetate, dichloromethane, or acetone.

    • Aqueous Wash: If the product is soluble in an organic solvent, dissolve it and perform a series of aqueous washes. A wash with a 5% sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities.

    • Activated Carbon Treatment: Dissolve the crude material in a suitable polar solvent (e.g., ethanol). Add a small amount (1-2% by weight) of activated charcoal and heat the mixture gently for 10-15 minutes. The charcoal can adsorb many of the colored, high molecular weight impurities. Filter the hot solution through a pad of Celite® to remove the charcoal. Caution: Activated carbon can also adsorb your product, leading to yield loss, so use it sparingly.

    • Pre-purification via Acid/Base Extraction: Exploit the amphoteric nature of the molecule. Dissolve the crude tar in an organic solvent (like ethyl acetate) and extract it with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ to precipitate your purified (but likely still not pure) product, which can then be filtered or extracted back into an organic solvent.

Problem 2: I'm attempting recrystallization, but my compound either won't crystallize or oils out.
  • Probable Cause: This issue stems from an improper choice of solvent, too much solvent being used, or the cooling rate being too fast. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Troubleshooting Strategy:

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica"];

    }

    Caption: Troubleshooting Crystallization Issues.

    • Verify Minimum Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid.[9] Adding excess solvent will prevent the solution from becoming saturated upon cooling. If you've added too much, carefully boil some off.[10]

    • Control Cooling Rate: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes oiling out or the formation of very small, impure crystals. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.[9][10]

    • Induce Crystallization: If the solution is supersaturated but crystals won't form, you need to provide nucleation sites.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections where crystals can begin to grow.[9]

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution. This acts as a template for further crystal growth.[9]

    • Re-evaluate Solvent System: If the above steps fail, the solvent may be inappropriate. An ideal recrystallization solvent dissolves the compound when hot but not when cold. Consider a two-solvent system (e.g., ethanol/water or dichloromethane/hexane). Dissolve the compound in a small amount of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[12]

Problem 3: My compound streaks badly on a silica TLC plate, making it impossible to resolve spots.
  • Probable Cause: Streaking on silica gel is typically caused by two main issues: the compound is too polar for the chosen eluent, or it is interacting too strongly with the acidic silanol groups on the silica surface. The phenolic hydroxyl and basic quinoline nitrogen in your molecule make it susceptible to this.

  • Troubleshooting Strategy:

    • Increase Eluent Polarity: The simplest solution is to increase the polarity of your mobile phase. For an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. If that is insufficient, try a more polar solvent like methanol in a dichloromethane/methanol system.

    • Add a Modifier: To mitigate strong interactions with the acidic silica, add a small amount of a modifier to your eluent.

      • For basic compounds like quinolines, adding 0.5-1% triethylamine (Et₃N) to the eluent will neutralize the acidic sites on the silica, preventing tailing.

      • For acidic compounds (the phenolic -OH has acidic character), adding 0.5-1% acetic acid or formic acid can improve spot shape by keeping the compound protonated.

    • Use a Different Stationary Phase: If modifiers don't solve the problem, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.[13] Reversed-phase silica (C18) is another option, where you would use polar solvents like acetonitrile/water as the eluent.

PART 3: Detailed Experimental Protocols

These protocols provide a starting point for your purification experiments. They should be optimized based on the results of your analytical assessments (e.g., TLC).

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)

This protocol is suitable for purifying a solid crude product that contains impurities with different solubility profiles.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (start with 5-10 mL) while heating and stirring until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. Use fluted filter paper and pre-heat the funnel and receiving flask to prevent premature crystallization.[9]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final crystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product using techniques like melting point, NMR, and HPLC to confirm purity.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is ideal for separating compounds with different polarities, such as isomeric impurities or starting materials.

  • Eluent Selection: Using TLC, determine an eluent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point for hydroxyquinolines is a gradient of ethyl acetate (EtOAc) in hexane.[6] For example, start with 10% EtOAc in hexane and increase to 50% EtOAc.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using your initial, low-polarity eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity starting solvent. Apply positive pressure (flash chromatography) to achieve a steady flow rate. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent as the column runs (e.g., by slowly increasing the percentage of ethyl acetate). This will help elute your more polar product after less polar impurities have been washed off.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent. Confirm purity by HPLC and/or NMR.

References

  • BenchChem (2025).
  • BenchChem (n.d.).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • YouTube (2022).
  • YouTube (2020). How To Recrystallize A Solid.
  • YouTube (2013).
  • Patil, S. et al. (n.d.).
  • Google Patents (2013). Purification method of 8-hydroxyquinoline crude product.
  • BenchChem (2025).
  • Google Patents (1977).
  • Google Patents (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem (2025).

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Technical Support Center: Overcoming Solubility Challenges with 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6,8-Dimethyl-4-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted quinoline, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] However, its aromatic structure and nonpolar methyl groups contribute to its characteristically low solubility in aqueous media, a common hurdle in experimental workflows.

This document provides a structured approach to understanding and overcoming these issues, moving from fundamental principles to advanced, step-by-step protocols. Our goal is to equip you with the knowledge to not only solve immediate solubility problems but also to rationally design effective formulation strategies for your specific application.

Section 1: Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is critical to diagnosing and solving solubility issues. The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The bicyclic aromatic quinoline core and the two electron-donating methyl groups create a significantly hydrophobic scaffold. While the 4-hydroxy group offers a site for hydrogen bonding, it is insufficient to overcome the molecule's overall nonpolar character in neutral water.

However, the structure also contains ionizable functional groups: the weakly basic nitrogen atom in the quinoline ring and the weakly acidic 4-hydroxy group. This dual nature is the key to unlocking pH-mediated solubility enhancement.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 203626-58-8
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Solid
Predicted LogP ~2.5 - 3.0 [3]

| General Solubility | Poor in water, soluble in organic solvents. |[4][5] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for preparing a high-concentration stock solution?

A1: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective and commonly used solvents due to their high solvating power for a wide range of organic molecules. Ethanol can also be used, though it may not achieve the same high concentrations as DMSO or DMF. For applications incompatible with these solvents, consider acetone or 1,4-dioxane, as related quinoline structures show good solubility in these.[6] Always start with a small amount of your compound to test solubility before committing the bulk of your material.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is happening and how do I fix it?

A2: This is a very common phenomenon known as "crashing out" or precipitation upon dilution.[7] It occurs because while your compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous buffer (typically <1%) is too low to maintain solubility. The compound is forced into an environment where it is not soluble and therefore precipitates.

Quick Fixes:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Increase Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1.0%) can keep the compound in solution. Always verify the tolerance of your biological system (e.g., cells, enzymes) to the co-solvent.

  • Improve Dilution Technique: Add the DMSO stock solution to your aqueous buffer while the buffer is being vigorously vortexed or stirred. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

If these quick fixes are insufficient, you will need to employ one of the more robust solubilization strategies detailed in Section 3.

Q3: Is the solubility of this compound dependent on pH?

A3: Absolutely. This is the most critical principle for enhancing its aqueous solubility. The molecule has two ionizable sites:

  • The quinoline nitrogen is a weak base and can be protonated under acidic conditions (low pH) to form a more soluble cationic salt.

  • The 4-hydroxy group is weakly acidic and can be deprotonated under alkaline conditions (high pH) to form a more soluble anionic phenolate.

Therefore, moving the pH away from the molecule's isoelectric point will significantly increase its solubility in water.[8] This principle is explored in detail in the troubleshooting guide below.

Section 3: In-Depth Troubleshooting & Solubilization Protocols

This section provides detailed, step-by-step protocols for overcoming significant solubility issues.

Strategy 1: pH-Mediated Solubilization

Causality: The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases dramatically as the pH is adjusted away from the pI. By converting the neutral, poorly soluble molecule into a charged salt (cation or anion), we leverage the strong, favorable interactions between the charged compound and water molecules. A patent for preparing related 4-hydroxyquinoline compounds notes their precipitation from solution when the pH is adjusted to ~6, which implies solubility at pH values above and below this point.[9]

G cluster_low_ph Low pH (e.g., pH 1-4) cluster_neutral_ph Near Isoelectric Point (e.g., pH 6-8) cluster_high_ph High pH (e.g., pH 10-12) low_ph_node Protonated Form (Cation) Enhanced Solubility neutral_node Neutral Form Poor Solubility low_ph_node->neutral_node - H⁺ neutral_node->low_ph_node + H⁺ high_ph_node Deprotonated Form (Anion) Enhanced Solubility neutral_node->high_ph_node - H⁺ high_ph_node->neutral_node + H⁺

Caption: pH effect on the ionization and solubility of 4-hydroxyquinolines.

Experimental Protocol (Alkaline Solubilization):

  • Preparation: Weigh the desired amount of this compound powder into a sterile container.

  • Initial Solubilization: Add a small volume of 10-100 mM Sodium Hydroxide (NaOH) solution dropwise while stirring or vortexing. Use just enough volume to fully dissolve the compound. The solution should become clear as the anionic salt forms.

  • Buffering: Add your desired experimental buffer (e.g., HEPES, PBS) to reach about 90% of the final volume. Ensure the buffer has sufficient capacity to maintain the desired final pH.

  • pH Adjustment: Carefully monitor the pH of the solution. If necessary, titrate back towards your target pH using a dilute acid (e.g., 100 mM HCl). Crucially, do not overshoot and bring the pH too close to neutral, as this will cause the compound to precipitate. It is often a trade-off between maximizing solubility and achieving the required experimental pH.

  • Final Volume: Add water or buffer to reach the final desired volume.

  • Validation: Visually inspect the final solution for any signs of precipitation (haziness, Tyndall effect). For critical applications, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Strategy 2: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more "hospitable" to hydrophobic molecules, increasing their solubility.[10][11]

Table 2: Common Co-solvents for Biological Assays

Co-Solvent Typical Final Conc. Notes
DMSO 0.1% - 1.0% Most common, but can have cellular effects at >0.5%.
Ethanol 0.1% - 2.0% Generally well-tolerated by cells, but can be volatile.
PEG 300/400 1% - 10% Polyethylene glycol is a polymer, less toxic than DMSO.

| Transcutol® HP | 1% - 10% | A highly effective and low-toxicity solubilizer.[12] |

Experimental Protocol (Preparing a 1% DMSO Formulation):

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the stock in your aqueous buffer. For example, dilute the 20 mM stock 1:10 in buffer to get a 2 mM solution in 10% DMSO. This step helps to gradually change the solvent environment.

  • Final Dilution: Add the intermediate solution (or the original stock) to the bulk of the aqueous buffer while it is being vigorously vortexed. For a final concentration of 1% DMSO, you would add 10 µL of the 10% DMSO intermediate solution to 90 µL of buffer.

  • Validation: Observe the solution immediately and after a short incubation (e.g., 15-30 minutes) at the experimental temperature to ensure no delayed precipitation occurs.

Strategy 3: Cyclodextrin-Mediated Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic shell, rendering the entire assembly water-soluble.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

Experimental Protocol (HP-β-CD Formulation):

  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to your compound. Ratios between 5:1 and 20:1 (HP-β-CD:compound) are common starting points.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., a 10-20% w/v solution).

  • Complexation: Add the powdered this compound directly to the HP-β-CD solution.

  • Incubation: Seal the container and stir or sonicate the mixture. This process can take several hours to overnight at room temperature to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate the process, but stability must be confirmed.

  • Clarification: After incubation, there may be some undissolved compound (if you exceeded the complexation capacity). Centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes) or filter it through a 0.22 µm filter to obtain a clear, particle-free solution of the complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy).

Section 4: Decision-Making Workflow

Choosing the right strategy depends on your experimental constraints. This workflow guides you through the selection process.

Caption: Workflow for selecting a solubilization strategy.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available from: [Link]

  • 4-Hydroxyquinoline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available from: [Link]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. ScholarWorks. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • An efficient synthesis of quinolines under solvent-free conditions. ResearchGate. Available from: [Link]

  • 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Microbiology Spectrum. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]

  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available from: [Link]

  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. European Journal of Medicinal Chemistry. Available from: [Link]

  • Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Available from: [Link]

  • Quinoline. Wikipedia. Available from: [Link]

  • 2,6-Dimethylquinoline. Solubility of Things. Available from: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

  • 6,8-Dimethylquinoline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Available from: [Link]

  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Cheméo. Available from: [Link]

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Technical Support Center: Stabilizing 6,8-Dimethyl-4-hydroxyquinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6,8-Dimethyl-4-hydroxyquinoline. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this compound in solution. Given the specific reactivity of the 4-hydroxyquinoline scaffold, maintaining solution stability is paramount for reproducible and reliable experimental outcomes. This guide provides field-proven insights and validated protocols to ensure the integrity of your compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The workflow below provides a general diagnostic approach.

G start Instability Observed (Color change, Precipitate, Inconsistent Data) check_prep Review Solution Preparation Protocol start->check_prep is_color Is there a color change? check_prep->is_color is_precipitate Is there a precipitate? is_color->is_precipitate No oxidation Probable Cause: Oxidation / Photodegradation is_color->oxidation Yes is_data_issue Are results inconsistent? is_precipitate->is_data_issue No solubility Probable Cause: Poor Solubility / Temperature Effect is_precipitate->solubility Yes degradation Probable Cause: Chemical Degradation is_data_issue->degradation Yes solution_oxidation Implement Protective Measures: - Use Amber Vials - Degas Solvents - Use Inert Atmosphere (N₂/Ar) - Add Antioxidant (e.g., BHT) oxidation->solution_oxidation solution_solubility Implement Solubility Measures: - Verify Solvent Choice (See Table 1) - Store at constant temperature - Gently warm/sonicate to redissolve - Filter & Re-quantify solubility->solution_solubility solution_degradation Implement Stability Protocol: - Prepare fresh solutions daily - Store aliquots at -80°C - Perform HPLC Stability Check (See Protocol 2) degradation->solution_degradation

Caption: Troubleshooting Workflow for Solution Instability.

Q1: My solution of this compound, initially colorless, has turned yellow or brown. What is causing this and how can I prevent it?

A: This is a classic sign of oxidative degradation. The 4-hydroxyquinoline core is electron-rich and susceptible to oxidation, which is often accelerated by exposure to atmospheric oxygen and light (photodegradation). This process can form highly colored quinone-like species, compromising the concentration and purity of your active compound. Trace metal ions in your solvent or glassware can also catalyze this degradation.

Causality: The phenolic hydroxyl group at the C4 position can be oxidized, leading to the formation of a conjugated system that absorbs visible light, resulting in the observed color.

G Compound This compound (Colorless) Radical Phenoxy Radical Intermediate Compound->Radical O₂, Light (hν), Metal Ions Product Oxidized Products (Colored Quinone-like Species) Radical->Product Further Oxidation/ Dimerization

Caption: Proposed Oxidative Degradation Pathway.

Preventative Measures:

  • Solvent Preparation: Use high-purity solvents (HPLC-grade or higher). Before use, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Light Protection: Prepare and store all solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.

  • Inert Atmosphere: When preparing stock solutions, consider working under a gentle stream of nitrogen or argon. For long-term storage, flush the headspace of the vial with inert gas before sealing.

  • Use of Additives: For particularly sensitive applications, consider adding a low concentration (0.01-0.05%) of an antioxidant like Butylated Hydroxytoluene (BHT). If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA might be beneficial, provided it does not interfere with your downstream experiments.

Q2: I prepared a stock solution in DMSO, but after storing it at -20°C, I see crystalline precipitate. What should I do?

A: This is likely due to the compound crashing out of solution as its solubility decreases at lower temperatures. While DMSO is an excellent solvent for many organic molecules at room temperature, it freezes at +18.5°C, and its solvating power can change significantly upon cooling. The precipitate could also be a degradation product, but freeze-precipitation is more common.

Resolution Steps:

  • Thaw and Inspect: Bring the vial to room temperature and allow it to thaw completely. Gently vortex or sonicate the solution in a water bath to see if the precipitate redissolves. If it fully redissolves into a clear solution, the issue was temperature-related.

  • Solubility Check: If the precipitate does not redissolve, it may be a degradant. In this case, the solution should be considered compromised.

  • Storage Adjustment: If the compound is simply precipitating due to cold, consider storing the stock solution at room temperature (if short-term) or 4°C, provided you have validated its stability at these temperatures (see Protocol 2). Alternatively, prepare lower-concentration stock solutions that remain stable upon freezing. Aliquoting into smaller, single-use volumes can also help, as it minimizes freeze-thaw cycles.

Q3: My experimental results are inconsistent, and I suspect my compound is degrading in the aqueous assay buffer. How can I confirm this and ensure consistency?

A: Inconsistent results are a strong indicator of compound instability. The 4-hydroxyquinoline scaffold's stability can be highly dependent on the pH, ionic strength, and composition of aqueous buffers. Degradation over the course of an experiment is a common cause of poor reproducibility.

Validation and Solution:

  • Confirm Instability: The most reliable way to confirm degradation is to perform a stability study directly in your assay buffer. Use an analytical technique like HPLC-UV to monitor the peak area of the parent compound over time. A decrease in the main peak area, often accompanied by the appearance of new peaks, confirms degradation.[1][2]

  • Prepare Fresh Solutions: The most robust solution is to always use freshly prepared working solutions from a validated, stable stock. Avoid using aqueous solutions that have been stored for more than a few hours unless stability has been explicitly confirmed.

  • pH Control: The compound's stability can be pH-dependent. If possible, perform a preliminary screen to determine the optimal pH range for stability within your experimental constraints. Generally, neutral to slightly acidic conditions are preferable to basic conditions for phenolic compounds.

  • Minimize Exposure Time: Adjust your experimental workflow to minimize the time the compound spends in the aqueous buffer before analysis.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?

A: The choice of solvent depends on the intended use (high-concentration stock vs. working solution). Based on the properties of similar hydroxyquinolines, which are typically soluble in organic solvents but not water, the following recommendations apply.[3]

Table 1: Solvent Recommendations

SolventUse CaseConcentrationNotes & Cautions
DMSO Stock SolutionHigh (>10 mM)Excellent solvating power. Hygroscopic; use anhydrous grade. May freeze at 4°C or -20°C.
DMF Stock SolutionHigh (>10 mM)Good alternative to DMSO. High boiling point. Use anhydrous grade.
Ethanol Stock/WorkingModerate (<10 mM)Good for biological assays. Less toxic than DMSO/DMF. Ensure it's absolute/anhydrous for stock.
Methanol Working SolutionLow (<1 mM)Volatile. Can be used for analytical purposes.
Acetonitrile AnalyticalVariablePrimarily for HPLC mobile phases and analytical sample preparation.

Always use high-purity, anhydrous solvents for preparing stock solutions to minimize water-mediated degradation.

Q2: What are the optimal long-term storage conditions for a stock solution?

A: For maximum longevity, stock solutions (typically in DMSO or DMF) should be stored under the following conditions:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -80°CMinimizes thermal degradation and slows diffusion of oxygen.
Light Amber VialsProtects from photodegradation.
Atmosphere Inert Gas (Argon/N₂)Displaces oxygen to prevent oxidation.
Format Single-Use AliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol outlines the steps for preparing a stock solution with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous, HPLC-grade DMSO

  • 2 mL amber glass vial with a PTFE-lined screw cap

  • Source of dry nitrogen or argon gas

  • Analytical balance and appropriate weighing tools

Procedure:

  • Pre-weigh Vial: Tare a clean, dry 2 mL amber vial on an analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound into the vial. For 1 mL of a 10 mM solution (MW: 173.21 g/mol ), this would be 1.73 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial and vortex until the solid is completely dissolved. Gentle warming (to 30-35°C) or brief sonication can be used if necessary.

  • Inert Overlay: Briefly uncap the vial and gently flush the headspace with nitrogen or argon gas for 10-15 seconds. Immediately recap the vial tightly.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date. Store at -80°C in single-use aliquots.

Protocol 2: Monitoring Solution Stability via HPLC-UV

This protocol provides a self-validating method to assess the stability of your compound under specific conditions (e.g., in your assay buffer).

Objective: To quantify the percentage of this compound remaining over time.

Methodology:

  • Establish Analytical Method: Develop a reverse-phase HPLC method capable of resolving the parent compound from any potential degradants. A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[4] Use a UV detector set to the λmax of the compound (determine this by running a UV scan).

  • Prepare Test Solution: Dilute your stock solution into the buffer or solvent you wish to test (e.g., your cell culture media or assay buffer) to the final working concentration.

  • Timepoint Zero (T=0): Immediately after preparation, inject the solution onto the HPLC system. Record the peak area of the parent compound. This is your 100% reference value.

  • Incubate: Store the test solution under the exact conditions of your experiment (e.g., 37°C incubator, room temperature on the benchtop, etc.).

  • Subsequent Timepoints: At defined intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution onto the HPLC. Record the peak area of the parent compound.

  • Calculate Stability: Use the following formula to determine the percentage of compound remaining at each timepoint: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Analyze Results: A loss of >5-10% of the parent compound over the duration of your experiment indicates a significant stability issue that needs to be addressed by modifying your experimental workflow (e.g., using freshly prepared solutions). Spectrophotometric methods can also be employed for a simpler, though less specific, analysis of degradation.[5]

References
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydroxyquinoline Uses, Structure & Synthesis - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). OMICS International. Retrieved from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH. Retrieved from [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (n.d.). PubMed. Retrieved from [Link]

  • Method for synthesizing 8-hydroxyquinoline. (n.d.). Google Patents.
  • Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC - NIH. Retrieved from [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

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Technical Support Center: Crystallization of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 6,8-Dimethyl-4-hydroxyquinoline. As a quinolone derivative, its purification via crystallization is critical for ensuring high purity, which is essential for subsequent applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established crystallographic principles and experience with analogous compounds.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering probable causes and actionable solutions.

Issue 1: No Crystal Formation

Question: I have dissolved my crude this compound in a solvent and have been waiting for crystals to form, but the solution remains clear. What are the likely causes and how can I induce crystallization?

Answer: The absence of crystal formation is a common hurdle in crystallization and typically points to one of several factors related to supersaturation and nucleation.

  • Probable Causes:

    • Insufficient Supersaturation: The concentration of the compound in the solvent may be too low to initiate crystal nucleation. For crystallization to occur, the solution must be supersaturated.

    • Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, even at lower temperatures, preventing it from precipitating out of the solution.

    • Presence of Solubilizing Impurities: Certain impurities can enhance the solubility of the target compound or interfere with the nucleation process, keeping it in solution.

    • Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation. Overly clean and smooth glassware can sometimes hinder this process.

  • Solutions:

    • Increase Concentration: If you suspect the solution is not saturated, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of your compound. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid rather than forming crystals.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask or beaker below the solvent level with a glass rod. The microscopic scratches on the glass surface can serve as nucleation sites.

      • Seeding: If you have a small amount of pure crystalline this compound, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

    • Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand. The decrease in overall solubility should promote crystal formation.

    • Solvent Re-evaluation: If the above methods fail, it may be necessary to reconsider your choice of solvent. A systematic solvent screening is recommended (see Experimental Protocols section).

Issue 2: Oiling Out or Formation of an Amorphous Precipitate

Question: Instead of forming distinct crystals, my compound has separated from the solution as an oily liquid or a non-crystalline solid. What causes this and how can I obtain crystalline material?

Answer: "Oiling out" occurs when the solute's solubility is exceeded to such a degree that it separates from the solution as a liquid phase before it has a chance to form an ordered crystal lattice. This is often a result of a solution that is too concentrated or cooled too rapidly.

  • Probable Causes:

    • Excessive Supersaturation: The solution is too concentrated, leading to a rapid and disordered precipitation.

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to arrange themselves into a crystal lattice.

    • Inappropriate Solvent: The chosen solvent may not be ideal for promoting crystal growth for this particular compound.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed. Covering the flask with a watch glass can help to slow down the cooling process. Once at room temperature, you can then move the flask to a colder environment (e.g., a refrigerator or ice bath) to maximize yield.

    • Dilute the Solution: If you suspect the initial concentration is too high, add a small amount of the hot solvent back to the oiled-out mixture to redissolve it. Then, allow this slightly more dilute solution to cool slowly.

    • Change the Solvent System: Consider using a solvent mixture. For instance, if your compound oils out from a very good solvent, try using a slightly poorer solvent or a mixture of a good and a poor solvent. This can lower the solubility of the compound and encourage crystallization.

Issue 3: Poor Crystal Quality or Small Crystal Size

Question: I have managed to obtain crystals, but they are very small (like a fine powder) or of poor quality (e.g., dendritic or needle-like). How can I grow larger, higher-quality crystals?

Answer: The size and quality of crystals are directly related to the rates of nucleation and crystal growth. Fast nucleation and slow growth favor the formation of larger, more perfect crystals.

  • Probable Causes:

    • Rapid Nucleation: If too many nuclei form at once, they will compete for the available solute, resulting in a large number of small crystals. This is often caused by rapid cooling or high levels of supersaturation.

    • Fast Crystal Growth: Rapid growth can lead to the inclusion of impurities and the formation of less stable crystal habits.

  • Solutions:

    • Slow Down the Crystallization Process:

      • Slow Cooling: As mentioned previously, allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help.

      • Slow Evaporation: Dissolve your compound in a suitable solvent in a beaker or flask, and cover the opening with a piece of parafilm. Pierce a few small holes in the parafilm to allow for very slow evaporation of the solvent over several days. This gradual increase in concentration can lead to the growth of large, high-quality crystals.

    • Optimize the Solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the growth of well-defined crystals.

    • Control Agitation: While some gentle stirring can help to maintain a homogenous solution, vigorous agitation can increase the rate of nucleation and lead to smaller crystals. In many cases, allowing the solution to stand undisturbed is best for growing large crystals.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when trying to crystallize this compound for the first time?

A1: The most crucial first step is to perform a solvent screening to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but have low solubility when cold. This differential solubility is the key to successful recrystallization.

Q2: How do I perform a solvent screening?

A2: A systematic approach is best. Place a small amount of your crude compound (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature to assess solubility. If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. If it dissolves when hot, allow it to cool to see if crystals form. The best solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the boiling point.

Q3: Can impurities affect the crystallization of this compound?

A3: Yes, impurities can have a significant impact. They can inhibit crystal nucleation, alter the crystal shape, or become trapped within the crystal lattice, reducing the purity of the final product. If you are having trouble with crystallization, it may be beneficial to first purify your crude material by another method, such as column chromatography, to remove some of the impurities.

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A4: Crystallization from high-boiling point solvents can be challenging. One effective technique is anti-solvent diffusion.[1] Dissolve your compound in a minimal amount of DMF or DMSO in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (a solvent in which your compound is insoluble, such as water, ethanol, or diethyl ether). Over time, the anti-solvent vapor will diffuse into your solution, gradually reducing the solubility of your compound and promoting the growth of crystals.

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

This protocol outlines the general procedure for recrystallizing this compound from a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Slow Evaporation for High-Quality Crystals

This method is particularly useful for growing high-quality single crystals suitable for X-ray crystallography.

  • Prepare a Near-Saturated Solution: Dissolve the this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) at room temperature to create a solution that is just below the saturation point.

  • Filter: Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter.

  • Set Up for Evaporation: Transfer the filtered solution to a clean vial or beaker. Cover the opening with parafilm and poke a few small holes in it with a needle.

  • Incubate: Place the vial in a location where it will not be disturbed and where the temperature is stable. Allow the solvent to evaporate slowly over several days to a week. As the solvent evaporates, the concentration of the compound will slowly increase, leading to the formation of large, well-defined crystals.

Data Presentation

Table 1: Potential Solvents for Crystallization of Quinolone Derivatives

Solvent ClassExamplesGeneral Solubility Characteristics for Quinolones
AlcoholsMethanol, EthanolOften good for recrystallization; solubility is temperature-dependent.
KetonesAcetoneCan be a good solvent, sometimes used in mixtures.
EstersEthyl AcetateModerate solubility, can be used for recrystallization.
ChlorinatedDichloromethane, ChloroformOften good dissolving solvents; may require an anti-solvent.
AromaticTolueneCan be effective, especially for less polar derivatives.
EthersDiethyl Ether, DioxaneOften used as anti-solvents.
AlkanesHexane, HeptaneTypically poor solvents, often used as anti-solvents.
Polar AproticDMF, DMSOHigh dissolving power; crystallization often requires anti-solvent methods.

Note: This table is a general guide. The optimal solvent for this compound must be determined experimentally.

Visualizing the Troubleshooting Process

Troubleshooting_Crystallization start Start Crystallization Experiment no_crystals Issue: No Crystals Form start->no_crystals Clear Solution oiling_out Issue: Oiling Out / Amorphous Solid start->oiling_out Oily Layer or Amorphous Precipitate poor_quality Issue: Poor Crystal Quality start->poor_quality Small or Malformed Crystals success High-Quality Crystals Obtained start->success Good Crystals Formed sub_concentration Increase Concentration no_crystals->sub_concentration sub_induce Induce Nucleation (Scratch/Seed) no_crystals->sub_induce sub_antisolvent Add Anti-Solvent no_crystals->sub_antisolvent sub_rescreen Re-screen Solvents no_crystals->sub_rescreen oil_slow_cool Slow Down Cooling oiling_out->oil_slow_cool oil_dilute Dilute Solution oiling_out->oil_dilute oil_solvent_mix Use Solvent Mixture oiling_out->oil_solvent_mix qual_slow_cool Slow Cooling poor_quality->qual_slow_cool qual_slow_evap Slow Evaporation poor_quality->qual_slow_evap qual_optimize_solvent Optimize Solvent poor_quality->qual_optimize_solvent sub_concentration->success sub_induce->success sub_antisolvent->success sub_rescreen->start oil_slow_cool->success oil_dilute->success oil_solvent_mix->start qual_slow_cool->success qual_slow_evap->success qual_optimize_solvent->start

Caption: A flowchart illustrating the decision-making process for troubleshooting common crystallization problems.

References

  • BenchChem. (2025).
  • Google Patents. (1949). Quinoline compounds and process of making same. US2474823A.
  • Google Patents. (2014).
  • Neuland Labs. (2023).
  • Benchchem. (2025).
  • S. Ravichandran, et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture 6.5: 03-07.
  • Sigma-Aldrich. This compound-3-carboxylic acid.
  • Organic Chemistry Portal. Synthesis of 4-quinolones.
  • BLDpharm. This compound-3-carboxylic acid.
  • University of South Florida. (2016).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • National Institutes of Health. (2024). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)
  • PMC. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • National Institutes of Health. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • Benchchem. (2025).
  • PMC. (2007). 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile.
  • Labsolu. 7,8-Dimethyl-4-hydroxyquinoline.
  • ChemicalBook. This compound CAS#: 203626-58-8.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments.

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Technical Support Center: Synthesis of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. The methodologies discussed primarily revolve around the Conrad-Limpach and Gould-Jacobs reactions, which are standard routes to 4-hydroxyquinoline scaffolds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing insights into their root causes and offering validated solutions.

Q1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I identify and prevent this?

A1: The most common isomeric impurity in the synthesis of 4-hydroxyquinolines is the corresponding 2-hydroxyquinoline. This issue arises directly from the reaction conditions chosen during the initial condensation of the aniline with the β-ketoester.

  • Causality: The formation of the desired 4-hydroxyquinoline versus the undesired 2-hydroxyquinoline is a classic example of kinetic versus thermodynamic control.[1]

    • Conrad-Limpach Pathway (Kinetic Control): At lower to moderate temperatures, the nucleophilic attack by the aniline (2,4-dimethylaniline) occurs at the more reactive keto group of the β-ketoester (e.g., ethyl acetoacetate). This leads to an enamine intermediate which, upon thermal cyclization, yields the 4-hydroxyquinoline product.[2][3]

    • Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (e.g., >140°C), the attack preferentially occurs at the ester carbonyl.[2] This forms a more stable β-keto acid anilide intermediate, which then cyclizes to the thermodynamically favored 2-hydroxyquinoline isomer.[4]

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a moderate temperature (typically below 100°C) during the initial condensation step to favor the kinetic product.

    • Catalyst Choice: The presence of an acid catalyst (e.g., a trace of HCl or H₂SO₄) can facilitate the formation of the Schiff base intermediate required for the Conrad-Limpach pathway.[2]

    • Analytical Identification: Use HPLC and ¹H NMR to distinguish between the isomers. The substitution pattern and resulting chemical shifts will be distinct. The 4-hydroxyquinoline product exists in equilibrium with its 4-quinolone tautomer, which should be considered during spectral analysis.[2]

Q2: The thermal cyclization step resulted in a low yield and a dark, tar-like substance. What caused this, and how can it be fixed?

A2: This is a frequent issue related to the high temperatures required for the intramolecular cyclization, typically around 250°C.[5]

  • Causality:

    • Decomposition: The enamine or anilidomethylenemalonate intermediate can be thermally unstable. Heating without a suitable medium can lead to decomposition and polymerization, resulting in tar formation.

    • Oxidation: At high temperatures, the electron-rich aromatic amine derivatives can be susceptible to air oxidation, contributing to the formation of colored, polymeric byproducts.

  • Troubleshooting & Prevention:

    • Use a High-Boiling Inert Solvent: The key to a successful high-temperature cyclization is the use of an appropriate solvent. High-boiling, non-reactive solvents like diphenyl ether or mineral oil provide a stable medium for heat transfer and prevent localized overheating.[6] Limpach noted that using an inert solvent like mineral oil could dramatically increase yields from below 30% to as high as 95%.[2]

    • Inert Atmosphere: Conduct the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

    • Optimize Reaction Time: Prolonged heating, even in a proper solvent, can lead to degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. For some Gould-Jacobs reactions, microwave-assisted synthesis has been shown to improve yields by allowing for high temperatures with significantly shorter reaction times, which can minimize degradation.[7]

Q3: My yield is consistently low, even without significant tar formation. What other side reactions could be occurring?

A3: Low yields can stem from incomplete reactions at various stages or competing reaction pathways that do not necessarily produce polymeric material.

  • Causality:

    • Incomplete Cyclization: The electrocyclic ring-closing step has a high activation energy and is often the rate-determining step.[2] Insufficient temperature or reaction time will leave a significant amount of the uncyclized intermediate in the reaction mixture.

    • Hydrolysis (Gould-Jacobs Route): If using the Gould-Jacobs pathway, the synthesis involves a 4-hydroxy-3-carboalkoxyquinoline intermediate.[8] Subsequent saponification and decarboxylation steps are required. Incomplete hydrolysis or decarboxylation will result in the carboxylic acid or ester derivatives as impurities, lowering the yield of the target molecule.[9]

    • Bisquinoline Formation: In some cases, particularly with modifications like the Mannich reaction on the 4-hydroxyquinoline core, side reactions can lead to the formation of bisquinoline derivatives.[10]

  • Troubleshooting & Prevention:

    • Verify Cyclization Temperature: Ensure your heating apparatus is calibrated and can consistently maintain the required ~250°C for the cyclization.

    • Drive Hydrolysis/Decarboxylation to Completion: When following the Gould-Jacobs route, ensure saponification is complete by using a sufficient excess of base (e.g., NaOH). For decarboxylation, ensure adequate heat is applied after acidification of the carboxylate intermediate.[8]

    • Purify the Intermediate: If possible, purifying the enamine intermediate before the high-temperature cyclization can improve the final product's purity and yield by removing unreacted starting materials and byproducts from the first step.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanistic difference between the Conrad-Limpach and Gould-Jacobs syntheses for preparing the this compound core?

A: Both reactions start with an aniline (2,4-dimethylaniline) but use different three-carbon synthons.

  • The Conrad-Limpach synthesis typically uses a β-ketoester like ethyl acetoacetate. The key steps are the formation of an enamine intermediate followed by a high-temperature thermal cyclization.[2][5]

  • The Gould-Jacobs reaction uses an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. It proceeds through an initial substitution, followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. This intermediate then requires subsequent hydrolysis and decarboxylation to yield the final product.[8][9]

Q: What is the best general approach for purifying the final this compound product?

A: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method. Due to the phenolic hydroxyl group, this compound generally has good solubility in polar organic solvents like ethanol, methanol, or DMSO, and poor solubility in non-polar solvents.[11] Experiment with solvent pairs (e.g., ethanol/water) to achieve optimal crystallization.

  • Acid-Base Extraction: The phenolic nature of the product allows it to be dissolved in an aqueous base (like NaOH) and washed with an organic solvent (like dichloromethane or ether) to remove non-acidic impurities (e.g., unreacted aniline, cyclization solvent). The product can then be precipitated by re-acidifying the aqueous layer.

  • Column Chromatography: If recrystallization and extraction fail to remove persistent impurities, silica gel chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic route and the major competing side reaction.

Diagram 1: Conrad-Limpach Pathway to this compound

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product 2,4-Dimethylaniline 2,4-Dimethylaniline Enamine Intermediate Enamine Intermediate 2,4-Dimethylaniline->Enamine Intermediate + Ethyl Acetoacetate (Kinetic Control, <140°C) Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound Enamine Intermediate->this compound Thermal Cyclization (~250°C, Inert Solvent)

Caption: Main synthetic route via kinetic control.

Diagram 2: Competing Knorr Pathway to Isomeric Impurity

G cluster_start Starting Materials cluster_intermediate Side-Reaction Intermediate cluster_product Side Product 2,4-Dimethylaniline 2,4-Dimethylaniline β-Keto Anilide β-Keto Anilide 2,4-Dimethylaniline->β-Keto Anilide + Ethyl Acetoacetate (Thermodynamic Control, >140°C) Ethyl Acetoacetate Ethyl Acetoacetate Isomeric 2-Hydroxyquinoline Isomeric 2-Hydroxyquinoline β-Keto Anilide->Isomeric 2-Hydroxyquinoline Acid-Catalyzed Cyclization

Caption: Formation of the 2-hydroxy isomer via thermodynamic control.

Data Summary: Impact of Reaction Conditions

The following table summarizes how key experimental parameters influence the outcome of the synthesis, particularly regarding the formation of the major isomeric side product.

ParameterConditionDesired Outcome (4-Hydroxy Product)Undesired Outcome (2-Hydroxy Product)Reference
Condensation Temperature Moderate (<100-140°C)Favored (Kinetic Product)Minimized[2],[1]
High (>140°C)MinimizedFavored (Thermodynamic Product)[2]
Cyclization Temperature ~250°CEssential for ring closureNot directly influential on isomer ratio[5]
Catalyst Acid (e.g., H₂SO₄)Promotes enamine formation and cyclizationCan promote Knorr pathway if temps are high[2],[4]
Cyclization Solvent High-boiling, inert (e.g., Diphenyl ether)High yield, prevents decompositionNot directly influential on isomer ratio[2],[6]
No solventLow yield, significant tar/polymer formationNot applicable[2]

Protocol: Minimizing Isomer Formation in Conrad-Limpach Synthesis

This protocol outlines the critical steps for favoring the formation of the desired 4-hydroxyquinoline product.

Objective: To synthesize this compound by minimizing the formation of the 2-hydroxy isomer.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalysis (Optional but Recommended): Add a catalytic amount (1-2 drops) of concentrated sulfuric acid or a similar acid catalyst.

  • Kinetic Condensation: Heat the mixture with stirring at a controlled temperature of 100-110°C for 2-3 hours. This temperature is critical for favoring the kinetic enamine intermediate over the thermodynamic anilide.

  • Solvent Addition: After the initial condensation, allow the mixture to cool slightly. Add a high-boiling inert solvent, such as diphenyl ether or mineral oil (approx. 3-5 mL per gram of aniline).

  • Thermal Cyclization: Heat the mixture to 250°C and maintain this temperature for 30-60 minutes. Monitor the reaction via TLC to confirm the disappearance of the intermediate.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling. Add a non-polar solvent like hexane to dilute the reaction solvent and facilitate precipitation.

  • Isolation & Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with hexane to remove the high-boiling solvent. Proceed with purification via recrystallization from ethanol or an acid-base extraction as described in the FAQ section.

  • Validation: Analyze the purified product using HPLC and NMR to confirm its identity and assess its purity, specifically checking for the absence of the 2-hydroxy isomer.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • QuimicaOrganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • MOLNÁR, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Ahmed, M. S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]

  • Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
  • Nowak, K., & Kaczor, A. A. (2024).
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • Al-Busafi, S. N., & Suliman, F. O. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • University of New Hampshire. (n.d.). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. [Link]

  • Dittmar, A. J., et al. (2024). Potential Molecular Targets of the Broad-Range Antimicrobial Peptide Tyrothricin in the Apicomplexan Parasite Toxoplasma gondii.

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Technical Support Center: Elucidating the Degradation Pathways of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific experimental data on the degradation pathways of 6,8-Dimethyl-4-hydroxyquinoline is not extensively available in the public domain. This guide is therefore structured to provide a comprehensive framework for researchers to design, execute, and troubleshoot their own stability and degradation studies. The pathways and mechanisms described are predictive, based on established chemical principles of the quinolinol scaffold and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a substituted quinolinol. The quinoline core is a foundational structure in many pharmaceuticals, including fluoroquinolone antibiotics.[1] The stability of such a compound is critical for drug development professionals because chemical degradation can lead to a loss of therapeutic efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life.[2][3] Regulatory bodies like the ICH mandate rigorous stability testing to ensure the safety and quality of pharmaceutical products.[3][4][5]

Q2: What are the most probable degradation pathways for a quinolinol derivative?

Based on the chemistry of the quinoline ring and related compounds, this compound is likely susceptible to several modes of degradation:

  • Photodegradation: Quinolone compounds are known to absorb UV radiation, which can trigger photochemical reactions.[6][7][8] This can lead to oxidation, dimerization, or cleavage of the heterocyclic ring.[6][9][10] The presence of the electron-donating hydroxyl and methyl groups may influence the molecule's photosensitivity.

  • Oxidative Degradation: The quinoline ring can be susceptible to oxidation, particularly in the presence of oxidizing agents (like hydrogen peroxide) or under atmospheric oxygen, potentially accelerated by light or metal ions.[11][12] This can lead to the formation of N-oxides, hydroxylated byproducts, or ring-opened products.[12][13]

  • Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH conditions (acidic or basic) combined with heat can potentially force degradation.

  • Microbial Degradation: In environmental contexts or non-sterile formulations, microorganisms can metabolize quinoline structures.[14][15] Bacteria often hydroxylate the ring, leading to catecholic intermediates that can undergo ring cleavage.[16][17][18]

Q3: What is a forced degradation study and why is it essential for this compound?

A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light—to accelerate its decomposition.[3][19][20] For a novel compound like this compound, these studies are crucial to:

  • Rapidly identify likely degradation products.[3]

  • Elucidate potential degradation pathways.[20]

  • Develop and validate a "stability-indicating" analytical method, which is an assay capable of separating the intact parent compound from all its degradation products.[19]

  • Understand the intrinsic stability of the molecule, which informs formulation, packaging, and storage decisions.[3][11]

Q4: What are the primary analytical techniques for analyzing degradation samples?

The most powerful and widely used technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or Photodiode Array (PDA) detector.[2][21] For definitive identification of unknown degradants, HPLC coupled with Mass Spectrometry (LC-MS/MS ) is the gold standard, as it provides both separation and mass information to help elucidate structures.[22][23][24]

Predicted Degradation Pathways of this compound

While experimental validation is required, we can predict several degradation routes based on the known reactivity of the quinolinol scaffold.

Oxidative Degradation Pathway

Oxidative stress, for instance from H₂O₂, could lead to hydroxylation of the benzene ring or oxidation of the methyl groups, followed by potential ring opening.

G A This compound B Hydroxylated Intermediates (e.g., Di-hydroxy derivatives) A->B + [O] C Oxidized Methyl Groups (Carboxylic Acid Derivatives) A->C + [O] D Ring-Opened Products (e.g., Pyridine derivatives) B->D + [O] C->D + [O] E Complete Mineralization (CO2, H2O, NOx) D->E Further Oxidation G cluster_0 UV Light (hν) A This compound B Excited State Molecule* A->B Photon Absorption C Dimerization Products B->C D Photo-oxidized Products (Hydroxylated derivatives) B->D E Photolytic Ring Cleavage B->E

Caption: Predicted photodegradation pathways.

Microbial Degradation Pathway

Bacterial enzymes, particularly dioxygenases, typically initiate degradation by hydroxylating the aromatic rings, which prepares the molecule for cleavage. [15][18]

G A This compound B 2-oxo-1,2-dihydroquinoline Intermediate A->B Hydroxylase C Hydroxylation at C5/C7/C8 B->C Dioxygenase D Catecholic Intermediate C->D E Meta-cleavage Product D->E Ring Cleavage F Central Metabolism E->F

Caption: Predicted microbial degradation pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers may face during their degradation studies.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
"My compound is degrading in the control sample (unstressed)." 1. Inherent Instability: The compound may be unstable in the chosen solvent or at room temperature. 2. Ambient Light Exposure: Quinolones can be highly photosensitive. [6][7]Handling in standard lab lighting may be sufficient to cause degradation. 3. Solvent Reactivity: The solvent (e.g., methanol) could be reacting with the compound.1. Re-evaluate Solvent: Test solubility and stability in multiple solvents (e.g., acetonitrile, water with co-solvent). Use buffered solutions if pH is a factor. 2. Protect from Light: Prepare all samples and standards under yellow light or in amber glassware. Wrap vials in aluminum foil. This is a standard precaution for photosensitive drugs. [9][25] 3. Run a Solvent Blank: Analyze a blank solvent that has been handled and stored under the same conditions to rule out solvent-based interference.
"I see new peaks after stress, but they are broad and poorly resolved." 1. Suboptimal HPLC Method: The mobile phase composition, pH, or gradient profile is not suitable for separating the degradants from the parent peak. 2. Column Overload: The concentration of the sample injected is too high. 3. Column Degradation: The column's stationary phase has been compromised by harsh sample conditions (e.g., extreme pH).1. Method Optimization: Adjust the mobile phase gradient (make it shallower to increase resolution). Modify the mobile phase pH, as ionization of the 4-hydroxy group and any acidic/basic degradants will drastically affect retention. [26]Consider a different column chemistry (e.g., Phenyl-Hexyl instead of C18). 2. Dilute Sample: Reduce the injection concentration or volume to prevent peak fronting/tailing. [26] 3. Use Guard Column: Always use a guard column to protect the analytical column. Ensure the sample pH is within the column's stable range (typically pH 2-8 for silica-based columns) before injection. [27]
"My mass balance is poor (e.g., <90%). The loss in parent peak area doesn't match the gain in degradant peak areas." 1. Non-UV Active Degradants: Some degradation products may lack a chromophore and are thus invisible to the UV detector. 2. Volatile Degradants: Small, ring-fragmented products may have evaporated. 3. Precipitation: Degradants may be insoluble in the sample solvent and have precipitated out. 4. Adsorption: The parent compound or degradants may have adsorbed to the vial surface.1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) alongside UV to detect non-chromophoric species. 2. Analyze Headspace: Use Headspace GC-MS to check for volatile products if significant degradation is suspected. 3. Check for Precipitate: Visually inspect vials. If precipitate is seen, try dissolving the sample in a stronger solvent (like DMSO) before diluting for analysis. 4. Use Silanized Vials: For compounds prone to adsorption, use low-adsorption or silanized glass vials.
"My HPLC retention times are drifting between injections." 1. Temperature Fluctuation: The column temperature is not controlled, and ambient lab temperature is changing. 2. Mobile Phase Inconsistency: Improperly mixed mobile phase, or one component is evaporating faster than the other. 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate or mobile phase composition.1. Use a Column Oven: Always use a thermostatically controlled column compartment set to a stable temperature (e.g., 30-40 °C). This is critical for reproducible chromatography. [27][28] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them covered to prevent evaporation. If using online mixing, ensure the degasser is working and prime all lines thoroughly. [27] 3. System Check: Run a system pressure test and check for leaks. If the problem persists, the pump may require maintenance (e.g., seal replacement). [28]
"My photostability results are not reproducible." 1. Inconsistent Light Exposure: The distance from the light source, lamp age, or exposure time is not precisely controlled. 2. Temperature Effects: The light source is also heating the sample, causing thermal degradation to be confounded with photodegradation. 3. Lack of Dark Control: No control sample was protected from light but kept at the same temperature.1. Calibrate Light Source: Use a calibrated radiometer or chemical actinometry to ensure a consistent and known light dose (lux-hours and watt-hours/m²) is delivered, as specified in ICH Q1B guidelines. [5][9] 2. Control Temperature: Ensure the photostability chamber has temperature control. The temperature should be monitored and kept consistent with the dark control sample. [2][9] 3. Always Use a Dark Control: A dark control (sample wrapped completely in foil) must be placed alongside the exposed sample to differentiate between thermal and photolytic degradation. [9]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines the steps to induce and analyze the degradation of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions: (Perform all stress tests in parallel with a control sample stored at 5°C, protected from light).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 6, 12, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis. [11] * Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample at 0, 2, 6, 12, and 24 hours. Neutralize samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 0, 2, 6, 12, and 24 hours. [11][20] * Thermal Degradation: Place the stock solution (in a sealed vial) and a sample of the solid powder in a 70°C oven. Sample the solution at 1, 3, and 7 days. Analyze the solid after 7 days.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or chemically inert transparent container to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines. [9]Concurrently, expose a dark control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • Dilute all samples to a target concentration of ~50 µg/mL with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage degradation and perform a mass balance assessment.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Instrument & Column:

  • HPLC system with a PDA detector.

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

2. Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., ~294 nm, typical for quinolones), and collect full spectra with the PDA to check for peak purity. [29][30] 3. Method Validation:

  • Inject a mixed solution of the stressed samples (e.g., acid, base, peroxide) to ensure all degradant peaks are separated from the parent peak and from each other.

  • Assess peak purity of the parent compound in the presence of degradants using the PDA software to confirm the method is "stability-indicating."

Overall Experimental Workflow

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Method Validation cluster_3 Phase 4: Identification & Reporting A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Prepare Stock Solution (1 mg/mL) A->B C Expose Compound to Stressors B->C D Sample at Timepoints C->D E Prepare Samples for Analysis (Neutralize, Dilute) D->E G Analyze Stressed Samples E->G F Develop Stability-Indicating HPLC-PDA Method F->G H Assess Peak Purity & Mass Balance G->H I Analyze Key Samples by LC-MS/MS H->I J Propose Degradant Structures I->J K Map Degradation Pathways J->K

Caption: Workflow for a forced degradation study.

References

  • Burkhardt, A., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 483-486.
  • BenchChem (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Burkhardt, A., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. [Link]

  • Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21, 899–912. [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. PMC - NIH. [Link]

  • Digi, A. (2025). Photostability Testing Issues. Pharma Stability.
  • Li, P., et al. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]

  • Antonov, E. N., et al. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. Chemosphere, 367. [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. [Link]

  • Kilbane, J. J., et al. (2000). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...).
  • Anonymous. (n.d.).
  • Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP.
  • Liu, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]

  • Janga, K. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization.
  • Janga, K. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Belal, F., et al. (2018). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
  • Waterman, K. C. (2010). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Anonymous. (n.d.). Photostability Testing SEM I Seminar. Slideshare.
  • Li, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]

  • Wang, Y., et al. (2022). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Unade, C. C., et al. (2020). Fluoroquinolones: official and reported methods of analysis (review).
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Kumar, V. (2019).
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines.
  • BenchChem (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol.
  • Hund, H. K., et al. (1996). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed. [Link]

  • Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • PharmaCores (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Anonymous. (n.d.). HPLC Troubleshooting Guide. Phenomenex.
  • Giraud, A., et al. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Anonymous. (2024). HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
  • El-Nabi, H. A. A. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Loftsson, T. (2014). Degradation Pathways.
  • Surrey, A. R. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Singh, H., et al. (2025). Moisture stable heteroleptic titanium (IV) complexes derived from 8-hydroxyquinoline: synthesis, antibacterial, and antifungal studies.
  • Anonymous. (2010).
  • Katayama, Y., et al. (2016). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. [Link]

  • Choby, J. E., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC - NIH. [Link]

  • Shen, A. Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]

  • European Commission. (n.d.).

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Technical Support Center: Production of High-Purity 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline. This document is designed for researchers, chemists, and drug development professionals who require a high degree of purity in their final compound. We will explore the intricacies of the synthesis, delve into the common impurities that can arise, and provide robust troubleshooting protocols to ensure the success of your experiments. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed decisions in the laboratory.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and widely used method for synthesizing 4-hydroxyquinolines, including this compound, is the Conrad-Limpach reaction .[1] This thermal condensation process involves two key stages: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.

The choice of starting materials for this compound are 2,4-dimethylaniline and a suitable β-ketoester, such as diethyl malonate . The overall reaction proceeds as follows:

Conrad_Limpach_Mechanism Figure 1: Conrad-Limpach Synthesis Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization A 2,4-Dimethylaniline C Enamine Intermediate (Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate) A->C Condensation (Reflux, e.g., Ethanol) B Diethyl Malonate B->C D This compound-3-carboxylate C->D High Temperature (e.g., 250°C, Dowtherm A) -EtOH E This compound (Final Product) D->E Hydrolysis & Decarboxylation (Optional, can occur in situ or as a separate step)

Caption: Conrad-Limpach reaction for this compound.

The first step is a straightforward condensation reaction, typically performed under reflux in a solvent like ethanol, to form the stable enamine intermediate. The critical, and most challenging, part of the synthesis is the second step: the thermal cyclization. This intramolecular Friedel-Crafts-type acylation requires very high temperatures (typically >240°C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring.[2] This step is almost exclusively performed in very high-boiling point solvents like diphenyl ether or Dowtherm A.[2][3]

Section 2: Impurity Profiling and Formation Pathways

Achieving high purity requires a thorough understanding of potential side reactions. The high temperatures of the cyclization step, in particular, can lead to several undesirable byproducts.

Impurity_Pathways Figure 2: Primary Impurity Formation Routes Start 2,4-Dimethylaniline + Diethyl Malonate Intermediate Enamine Intermediate Start->Intermediate Condensation Impurity1 Impurity A: Unreacted Starting Materials Start->Impurity1 Incomplete Reaction Impurity3 Impurity C: Knorr Product Isomer (7,9-Dimethyl-2-hydroxyquinoline) Start->Impurity3 Knorr Pathway (Alternative Condensation) Product Desired Product: This compound Intermediate->Product Correct Cyclization (>240°C) Impurity2 Impurity B: Incomplete Cyclization (Residual Enamine) Intermediate->Impurity2 Insufficient Temp/Time (<230°C) Impurity4 Impurity D: Thermal Decomposition (Tars, char) Intermediate->Impurity4 Product->Impurity4 Excessive Temp/Time (>260°C)

Caption: Competing reactions leading to common impurities.

Common Impurities Summary
Impurity IDName / DescriptionFormation MechanismMitigation Strategy
A Unreacted Starting MaterialsIncomplete initial condensation.Ensure stoichiometric balance and adequate reflux time during enamine formation.
B Enamine IntermediateIncomplete thermal cyclization.[4]Ensure cyclization temperature exceeds 240°C; use an appropriate high-boiling solvent.
C Knorr Product IsomerCompeting reaction pathway where the aniline attacks the ester carbonyl of the β-ketoester first.[1][5]Maintain moderate temperatures during the initial condensation to favor the Conrad-Limpach pathway.
D Thermal Decomposition ProductsExcessive heat or prolonged reaction time during cyclization.[6]Strict temperature control; avoid exceeding 260°C; minimize cyclization time.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My final product after the cyclization step is a dark brown or black tar-like substance, not the expected solid. What happened?

A1: This is a classic sign of thermal decomposition (Impurity D). The high temperatures required for cyclization are very close to the decomposition temperatures of the organic molecules involved.

  • Causality: The most likely cause is poor temperature control. If the reaction temperature significantly exceeds 250-260°C, or if "hot spots" develop in the reaction vessel, widespread decomposition will occur. The prolonged heating required if the temperature is too low can also lead to gradual decomposition.

  • Troubleshooting Steps:

    • Verify Thermocouple Placement: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mixture, not the heating mantle surface.

    • Improve Agitation: Use vigorous mechanical stirring to ensure even heat distribution and prevent localized overheating.

    • Solvent Choice: Ensure your solvent's boiling point is appropriate. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is an excellent choice as it boils at ~257°C, providing a natural temperature ceiling.[2]

    • Heating Method: Use a sand bath or a well-controlled heating mantle with a temperature controller for more uniform heating.

Q2: My yield is very low, and my crude product contains a large amount of a soluble, non-polar material that I've identified as the enamine intermediate. How can I drive the cyclization to completion?

A2: This indicates that the activation energy for the cyclization was not met, resulting in a stalled reaction and a prevalence of Impurity B.

  • Causality: The cyclization is an endergonic process that eliminates a molecule of ethanol. For the reaction to proceed efficiently, two conditions are critical: sufficiently high temperature and effective removal of the ethanol byproduct to prevent the reverse reaction.

  • Troubleshooting Steps:

    • Confirm Temperature: The most common cause is a reaction temperature below the required threshold of ~240°C.[2][4] Verify your heating setup is capable of reaching and maintaining this temperature.

    • Solvent Volume: Using too much high-boiling solvent can dilute the reactant, slowing the reaction rate. Aim for a concentration where the enamine is fully dissolved at reaction temperature.

    • Headspace and Condenser: Ensure your reaction setup allows for the ethanol byproduct (b.p. 78°C) to be removed from the reaction vessel. A short-path distillation head can be more effective than a standard reflux condenser for this purpose.

Q3: My ¹H NMR spectrum shows two distinct methyl singlets and aromatic patterns, but they don't match the literature values for this compound. Could I have formed an isomer?

A3: It is highly probable that you have inadvertently synthesized the Knorr pathway product (Impurity C).

  • Causality: The Conrad-Limpach and Knorr syntheses are competing pathways determined by the initial reaction between the aniline and the β-ketoester.[1]

    • Conrad-Limpach (desired): Favored by lower temperatures (20-100°C). The aniline's amino group attacks the keto-carbonyl, leading to a 4-hydroxyquinoline.

    • Knorr (isomer): Favored by higher initial condensation temperatures or strong acid catalysis. The amino group attacks the ester-carbonyl, ultimately leading to a 2-hydroxyquinoline.

  • Troubleshooting & Verification:

    • Review Condensation Conditions: Check the temperature of your initial enamine formation step. It should be performed under moderate reflux, not high heat.

    • Spectroscopic Analysis: The isomeric product will have a different substitution pattern and thus a distinct NMR spectrum. Compare your data carefully with literature values for both the this compound and the corresponding 2-hydroxyquinoline isomer.

    • Prevention: To avoid this in the future, pre-form the enamine intermediate at a moderate temperature (<100°C) and isolate it before proceeding to the high-temperature cyclization. This decouples the two competing steps.

Section 4: Proactive Protocols for Purity Control

Protocol 1: High-Purity Cyclization of Enamine Intermediate

This protocol assumes the enamine intermediate has been pre-synthesized and purified.

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermocouple, a heating mantle, and a short-path distillation head. The entire apparatus should be under a slow stream of inert gas (Nitrogen or Argon).

  • Solvent Addition: To the reaction vessel, add the high-boiling solvent (see Table 2). For every 10g of enamine, use approximately 50-70 mL of solvent.

  • Heating: Begin stirring and heat the solvent to 250°C.

  • Reactant Addition: Once the solvent is at temperature, slowly add the enamine intermediate in portions over 20-30 minutes. This prevents a sudden drop in temperature.

  • Reaction: Maintain the internal temperature at 250-255°C for 30-45 minutes. Ethanol will distill off during this period. Monitor the reaction progress by TLC (a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate will show the disappearance of the enamine spot).

  • Cooldown & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will often precipitate out of the solvent upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid generously with a non-polar solvent like hexanes or toluene to remove the residual high-boiling solvent. The crude product can now be taken to the purification stage.

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A ~257°CExcellent thermal stability; eutectic boiling provides a consistent temperature.Can be difficult to remove from the product; requires washing with toluene/hexanes.
Diphenyl Ether ~259°CSimilar to Dowtherm A; single component.Can solidify at room temperature (m.p. 26°C); requires thorough removal.
1,2-Dichlorobenzene ~180°CLower temperature, less risk of charring.Often insufficient for complete cyclization, leading to low yields.[4]
Protocol 2: Purification Workflow

This workflow utilizes the acidic nature of the 4-hydroxy group for efficient separation from neutral impurities.

Purification_Workflow Figure 3: Purification Workflow for Crude Product A Crude Solid Product B Dissolve in 1M NaOH (aq) (forms sodium salt) A->B C Filter to remove insoluble impurities (e.g., residual enamine, decomp. products) B->C D Aqueous Layer (Sodium 6,8-dimethyl-4-quinolinate) C->D E Solid Impurities (Discard) C->E F Slowly acidify with 1M HCl to pH ~7 D->F G Precipitated Pure Product F->G H Collect by Filtration G->H I Wash with DI Water, then Cold Ethanol H->I J Recrystallize from Ethanol/Water I->J K High-Purity Crystalline Product J->K

Sources

Validation & Comparative

A Comparative Analysis of 6,8-Dimethyl-4-hydroxyquinoline in the Quinoline Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast chemical space of quinoline derivatives, understanding the nuanced impact of substitution patterns on biological activity is paramount. This guide provides an in-depth, objective comparison of 6,8-Dimethyl-4-hydroxyquinoline against other notable quinolines, grounded in established structure-activity relationships (SAR) and supported by experimental data from relevant analogs. While direct comprehensive studies on this compound are not extensively available in public literature, a robust comparative analysis can be constructed by dissecting the individual and synergistic contributions of its constituent functional groups: the 4-hydroxy group and the 6,8-dimethyl substitutions on the quinoline core.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antimalarial, anticancer, and antioxidant properties. The biological versatility of quinolines is largely attributable to their ability to intercalate into DNA, chelate metal ions, and interact with various enzymatic targets. The specific nature and potency of these interactions are profoundly influenced by the type and position of substituents on the quinoline core.

Unpacking this compound: A Structural Perspective

This compound is a derivative of 4-hydroxyquinoline (also known as 4-quinolinol) with two methyl groups at positions 6 and 8. The 4-hydroxy group is a key feature, known to impart significant antioxidant and potential cytotoxic properties. The dimethyl substitution on the benzene ring of the quinoline scaffold is expected to modulate its lipophilicity and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.

Synthesis of 4-Hydroxyquinolines: The Gould-Jacobs Reaction

The most common and versatile method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core. For this compound, the synthesis would commence with 2,4-dimethylaniline.

cluster_0 Gould-Jacobs Reaction Pathway Aniline 2,4-Dimethylaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Hydroxyquinoline_ester Ethyl this compound- 3-carboxylate Cyclization->Hydroxyquinoline_ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Hydroxyquinoline_ester->Hydrolysis_Decarboxylation Product This compound Hydrolysis_Decarboxylation->Product

Caption: Generalized Gould-Jacobs reaction for this compound synthesis.

Comparative Analysis of Biological Activities

This section compares the anticipated biological profile of this compound with other key quinoline derivatives based on established SAR principles.

Antioxidant Activity

The antioxidant potential of hydroxyquinolines is a well-documented phenomenon, primarily attributed to the hydrogen-donating ability of the hydroxyl group to scavenge free radicals. The position of the hydroxyl group significantly influences this activity.

Comparison with 8-Hydroxyquinoline: 8-Hydroxyquinoline (8-HQ) is a potent antioxidant and metal chelator. Its ability to chelate divalent metal ions like iron and copper can prevent the generation of reactive oxygen species (ROS) via the Fenton reaction. While 4-hydroxyquinolines also exhibit antioxidant properties, the proximity of the hydroxyl group to the nitrogen atom in 8-HQ often results in superior metal-chelating capabilities.

Influence of Methyl Groups: The electron-donating nature of the methyl groups at positions 6 and 8 in this compound is expected to enhance the antioxidant activity of the 4-hydroxy group. By increasing the electron density on the aromatic ring, the methyl groups can stabilize the resulting phenoxy radical formed after hydrogen donation, thus making the parent molecule a more effective radical scavenger. However, steric hindrance from the 8-methyl group might slightly modulate its interaction with larger radical species.

Expected Performance of this compound: It is hypothesized that this compound would exhibit significant antioxidant activity, likely superior to the parent 4-hydroxyquinoline due to the electronic effects of the methyl groups. Its radical scavenging efficacy may be comparable to or slightly different from 8-hydroxyquinoline, with the latter potentially having an advantage in metal chelation-dependent antioxidant mechanisms. Some studies have shown that certain 4-hydroxyquinoline derivatives can act as pro-oxidants under specific conditions, a factor that would require experimental verification for the 6,8-dimethyl analog.

CompoundReported Antioxidant Activity (IC50)Key Structural FeatureReference
Quinoline-hydrazone derivative 843.52 ppm (DPPH assay)-OH group
Quinoline-benzimidazole derivative 4784.66 ppm (DPPH assay)Lack of easily donatable hydrogen

Note: Lower IC50 values indicate higher antioxidant activity.

Antimicrobial Activity

The antimicrobial properties of quinolines are diverse, with different derivatives exhibiting varying spectra of activity. The development of fluoroquinolone antibiotics, which are 3-carboxyl-substituted 4-hydroxyquinolines, highlights the potential of this scaffold.

Comparison with 8-Hydroxyquinoline: 8-Hydroxyquinoline is a well-known antimicrobial agent, with a minimum inhibitory concentration (MIC) of 27.58 µM against various bacteria, comparable to ampicillin. Its mechanism is often linked to its metal chelating ability, disrupting essential metal-dependent enzymatic processes in microbes. Studies have indicated that the position of the hydroxyl group is critical, with 8-HQ showing potent activity while 2-HQ, 4-HQ, and 6-HQ were less effective against certain intestinal bacteria.

Influence of Methyl Groups: The addition of methyl groups can impact antimicrobial activity by altering the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability, potentially leading to better uptake by microbial cells. However, steric effects from the methyl groups, particularly at position 8, could also hinder binding to the target site. Structure-activity relationship studies on quinolones have shown that substitution at the C-2 position can be unfavorable for antibacterial activity. While our target molecule has substitutions on the benzene ring, this highlights the sensitivity of the quinoline scaffold to steric modifications.

Expected Performance of this compound: The antimicrobial potential of this compound is less certain without direct experimental data. While the 4-hydroxyquinoline core provides a basis for activity, it may be less potent than 8-hydroxyquinoline. The increased lipophilicity due to the dimethyl substitution could enhance its activity against certain strains, but it is unlikely to match the broad-spectrum potency of clinically used fluoroquinolones which possess a carboxylic acid group at the 3-position, a feature known to be crucial for their mechanism of action involving DNA gyrase inhibition.

CompoundReported Antimicrobial Activity (MIC)Target Organism(s)Reference
8-Hydroxyquinoline 27.58 µMS. aureus, E. faecalis, C. albicans
Ciprofloxacin (a fluoroquinolone) Varies by organism (typically low µg/mL)Broad-spectrum
Anticancer Activity

The anticancer potential of quinolines is an active area of research, with various derivatives showing cytotoxicity against a range of cancer cell lines. The mechanisms of action are diverse and can include topoisomerase inhibition, kinase inhibition, and induction of apoptosis.

Comparison with Chloroquine: Chloroquine, a 4-aminoquinoline derivative, is a well-known antimalarial drug that has been repurposed for its anticancer properties. It is thought to exert its anticancer effects by inhibiting autophagy, a cellular recycling process that cancer cells often exploit to survive. The IC50 values of chloroquine against various cancer cell lines typically range from the low to mid-micromolar range.

Influence of Hydroxy and Methyl Groups: The 4-hydroxy group is a common feature in quinoline-based cytotoxic agents. The presence of a hydroxyl group can facilitate hydrogen bonding interactions with biological targets. The methyl groups at positions 6 and 8 increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within cancer cells. However, as with antimicrobial activity, steric hindrance from the 8-methyl group could negatively impact binding to specific targets. SAR studies on bisquinoline derivatives have shown that halogen-substituted phenyl rings can lead to high efficacy with IC50 values in the nanomolar range against cancer cell lines. This suggests that the electronic properties of substituents on the benzene ring of the quinoline are critical for anticancer activity.

Expected Performance of this compound: this compound is expected to possess some level of cytotoxic activity due to the presence of the 4-hydroxyquinoline scaffold. The electron-donating methyl groups may modulate this activity. It is unlikely to be as potent as highly optimized anticancer quinolines that bear specific pharmacophores designed for high-affinity target binding. Its mechanism of action would need to be elucidated but could involve the induction of oxidative stress or interaction with intracellular signaling pathways.

CompoundReported Anticancer Activity (IC50)Cell Line(s)Reference
Chloroquine 2.27 µM - 25.05 µMVarious cancer cell lines
Doxorubicin (standard chemo) Varies by cell line (often nM range)Broad range of cancers
Certain 4-Oxy-3-Fluoroaniline bisquinoline derivatives single-digit nM rangeH460, HT-29, MKN-45, U87MG, SMMC-7721

Experimental Protocols for Comparative Evaluation

To empirically validate the comparative performance of this compound, a series of standardized in vitro assays are recommended.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay provides a reliable and straightforward method to assess the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a series of concentrations of this compound and comparator compounds (e.g., 4-hydroxyquinoline, 8-hydroxyquinoline, Trolox as a standard) in methanol.

  • Assay: In a 96-well plate, add 100 µL of each test compound concentration to triplicate wells. Add 100 µL of the DPPH solution to each well. A control containing methanol instead of the test compound should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the scavenging activity against the concentration of the test compound.

cluster_1 DPPH Assay Workflow Start Prepare DPPH and Test Compound Solutions Mix Mix DPPH and Test Compound in 96-well plate Start->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Protocol:

  • Preparation of test compound solutions: Prepare a stock solution of this compound and comparator compounds (e.g., 8-hydroxyquinoline, ciprofloxacin) in a suitable solvent (e.g., DMSO).

  • Preparation of microbial inoculum: Grow the target bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium. Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Measurement: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds (e.g., chloroquine, doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Based on established structure-activity relationships, this compound is a promising scaffold with predicted antioxidant, and potential antimicrobial and anticancer activities. The presence of the 4-hydroxy group is a strong determinant of its antioxidant capacity, which is likely enhanced by the electron-donating dimethyl substituents. Its antimicrobial and anticancer activities are more speculative and would be highly dependent on the specific microbial strains and cancer cell lines tested, as well as the underlying mechanisms of action.

This guide provides a framework for the rational comparison of this compound with other quinoline derivatives. The provided experimental protocols offer a starting point for researchers to empirically determine its biological profile and further explore the therapeutic potential of this and related compounds. The continued investigation into the SAR of substituted quinolines is crucial for the development of novel and more effective therapeutic agents.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170–175.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203.
  • Gupta, H., & Singh, R. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Wang, Y., Yang, Z., & Liu, Z. (2003). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Bioorganic & Medicinal Chemistry, 11(8), 1691–1695.
  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects

Validating the Mechanism of Action of 6,8-Dimethyl-4-hydroxyquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical endeavor. This guide provides a comprehensive framework for validating the potential MoAs of 6,8-Dimethyl-4-hydroxyquinoline, a compound of interest within the broader class of biologically active quinoline derivatives. Drawing from the established activities of structurally related 8-hydroxyquinolines, we propose two primary hypothetical mechanisms: histone demethylase inhibition and iron chelation .

This document will objectively compare the experimental validation workflows for these two pathways, providing detailed protocols and expected data readouts. We will benchmark the performance of this compound against well-characterized compounds: JIB-04 , a pan-inhibitor of Jumonji histone demethylases, and Deferoxamine (DFO) , a clinically utilized iron chelator. This comparative approach is designed to provide a robust and self-validating system for confirming the molecular basis of this compound's activity.

Hypothesized Mechanisms and Validation Strategy

The core structure of this compound, featuring the 8-hydroxyquinoline scaffold, suggests two plausible and scientifically supported mechanisms of action.

  • Histone Demethylase Inhibition: The 8-hydroxyquinoline moiety is a known pharmacophore for inhibiting 2-oxoglutarate (α-KG) dependent dioxygenases, a superfamily that includes the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation, and their inhibition is a promising strategy in oncology and other therapeutic areas.

  • Iron Chelation: The arrangement of the hydroxyl group and the nitrogen atom in the 8-hydroxyquinoline ring system forms a bidentate chelation site for metal ions, with a particularly high affinity for ferric iron (Fe³⁺).[1] By sequestering intracellular iron, the compound can disrupt essential cellular processes that rely on this metal as a cofactor, leading to effects such as the induction of apoptosis.[2]

Our validation strategy is therefore twofold: to systematically test this compound for both activities and to quantify its potency and cellular engagement in comparison to established modulators of these pathways.

Part 1: Validation as a Histone Demethylase Inhibitor

To investigate the hypothesis that this compound functions as a histone demethylase inhibitor, we will perform a series of in vitro and cellular assays. The primary comparator will be JIB-04 , a potent, cell-permeable, and pan-selective inhibitor of JmjC histone demethylases.[3][4]

Comparative Compound Profiles
CompoundKnown MechanismTarget FamilyReported IC50 Range (in vitro)
This compound HypothesizedJmjC Histone DemethylasesTo be determined
JIB-04 (Positive Control) Pan-JmjC InhibitorJARID1A, JMJD2A/B/C/D/E, JMJD3230 nM - 1100 nM[3][4]
Vehicle (e.g., DMSO) Negative ControlN/AN/A
Experimental Workflow: Histone Demethylase Inhibition

The following workflow is designed to first establish in vitro inhibitory activity and then confirm target engagement within a cellular context.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A In Vitro Histone Demethylase Activity Assay B Determine IC50 Values A->B Dose-response curve C Assess Selectivity Profile B->C Test against a panel of JmjC demethylases D Cellular Thermal Shift Assay (CETSA) C->D Proceed if in vitro activity is confirmed E Western Blot for Histone Methylation Marks D->E Confirm target engagement and downstream effects

Figure 1: Workflow for validating histone demethylase inhibition.
Detailed Experimental Protocols

1. In Vitro Histone Demethylase Activity Assay

This assay directly measures the enzymatic activity of a recombinant JmjC histone demethylase in the presence of the test compound. A common method is a fluorescence-based assay that detects the formation of a byproduct of the demethylation reaction.[5][6]

  • Principle: The demethylation of a histone peptide substrate by a JmjC enzyme produces formaldehyde. This can be coupled to a reaction that generates a fluorescent product, allowing for quantitative measurement of enzyme activity.

  • Step-by-Step Protocol:

    • Prepare a reaction buffer containing HEPES, (NH₄)₂Fe(SO₄)₂, α-ketoglutarate, and sodium L-ascorbate.[3]

    • Dispense the reaction buffer into a 96-well plate.

    • Add serial dilutions of this compound, JIB-04 (positive control), and vehicle (negative control) to the wells.

    • Add a specific recombinant JmjC histone demethylase (e.g., JMJD2A/KDM4A or JMJD3/KDM6B) to the wells.

    • Initiate the reaction by adding the biotinylated histone peptide substrate (e.g., a peptide containing H3K9me3 or H3K27me3).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (e.g., a formaldehyde detection reagent).

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target protein in intact cells.[7][8][9][10][11] Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve indicates target engagement.

  • Step-by-Step Protocol:

    • Culture cells (e.g., a cancer cell line known to express the target demethylase) and treat with this compound, JIB-04, or vehicle for a specified time.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target histone demethylase (e.g., anti-JMJD3).

  • Data Analysis:

    • Quantify the band intensities at each temperature for each treatment condition.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.

Part 2: Validation as an Iron Chelator

The second hypothesized mechanism is the chelation of intracellular iron. To validate this, we will compare the activity of this compound with Deferoxamine (DFO) , a well-established and clinically used iron chelator.[1][2][12][13][14]

Comparative Compound Profiles
CompoundKnown MechanismMode of Chelation
This compound HypothesizedBidentate
Deferoxamine (DFO) (Positive Control) Iron ChelatorHexadentate[13]
Vehicle (e.g., DMSO) Negative ControlN/A
Experimental Workflow: Iron Chelation

This workflow is designed to demonstrate the ability of the compound to bind iron and reduce the labile iron pool within cells.

G cluster_0 Cellular Validation cluster_1 Functional Consequence A Calcein-AM Assay for Labile Iron Pool (LIP) B Determine Dose-Dependent Reduction in LIP A->B Measure fluorescence quenching C Measure Downstream Effects (e.g., Ferritin levels, ROS production) B->C Correlate LIP reduction with cellular response

Figure 2: Workflow for validating iron chelation activity.
Detailed Experimental Protocols

1. Calcein-AM Assay for Intracellular Labile Iron Pool (LIP)

This is a widely used fluorescence-based assay to measure the chelatable, redox-active iron pool in living cells.[15][16][17][18][19]

  • Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to labile iron. An iron chelator will bind the iron, preventing it from quenching calcein, thus leading to an increase in fluorescence.

  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Load the cells with Calcein-AM (e.g., 0.15 µM) for 15-20 minutes at 37°C.[15]

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence using a fluorescence plate reader (Excitation/Emission ~490/525 nm).

    • Add serial dilutions of this compound, DFO (positive control), or vehicle (negative control) to the wells.

    • Incubate for 30-60 minutes.

    • Measure the final fluorescence.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the amount of iron chelated by the compound.

    • Calculate the percentage increase in fluorescence for each concentration.

    • Plot the fluorescence increase against compound concentration to demonstrate dose-dependent iron chelation.

2. Spectrophotometric Assay for Total Intracellular Iron

To quantify the total iron content within cells after treatment, a colorimetric assay can be employed.[20]

  • Principle: Cells are lysed, and the iron is released and reduced to the ferrous (Fe²⁺) state. A chromogenic agent that forms a colored complex with Fe²⁺ is added, and the absorbance is measured.

  • Step-by-Step Protocol:

    • Treat cultured cells with the test compounds for a desired period (e.g., 24 hours).

    • Harvest a known number of cells and lyse them using an acidic releasing agent.

    • Add a reducing agent to convert all iron to Fe²⁺.

    • Add a chromogenic iron chelator (e.g., Ferene-S) that forms a stable, colored complex with Fe²⁺.[20]

    • Incubate to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 595 nm for Ferene-S).

  • Data Analysis:

    • Create a standard curve using known concentrations of an iron standard.

    • Calculate the total iron concentration in the cell lysates based on the standard curve.

    • Compare the total iron content in cells treated with this compound to untreated and DFO-treated cells. While a chelator primarily affects the labile pool, long-term treatment can influence total iron levels.

Synthesizing the Evidence: Building a Coherent Mechanistic Narrative

The validation of a small molecule's mechanism of action requires a multi-faceted approach where data from various assays converge to support a single hypothesis.

  • If this compound is a Histone Demethylase Inhibitor: We expect to see potent inhibition in the in vitro enzyme assay, a clear thermal stabilization shift in the CETSA experiment, and corresponding changes in the methylation status of target histone residues in cells. Its performance should be comparable to JIB-04.

  • If this compound is an Iron Chelator: The compound should cause a dose-dependent increase in fluorescence in the Calcein-AM assay, similar to DFO. This should be accompanied by downstream cellular consequences of iron depletion, such as altered ferritin levels or increased reactive oxygen species (ROS).

It is also possible that this compound possesses both activities to varying degrees. In this scenario, the quantitative data from the comparison tables will be crucial in determining the primary mechanism. For instance, if the IC50 for histone demethylase inhibition is in the low nanomolar range, while significant iron chelation is only observed at high micromolar concentrations, the former is likely the more physiologically relevant mechanism.

By systematically applying these validated protocols and objectively comparing the data against established standards, researchers can confidently elucidate the mechanism of action of this compound, paving the way for its further development as a chemical probe or therapeutic candidate.

References

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A Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of 8-Hydroxyquinoline and 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the vast landscape of drug discovery, the quinoline scaffold stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1][2] This heterocyclic aromatic compound, and its numerous derivatives, are present in a plethora of biologically active molecules, demonstrating a remarkable breadth of pharmacological properties including antimicrobial, anticancer, and antioxidant activities.[1][3][4][5]

This guide offers an in-depth, objective comparison of two distinct yet related quinoline derivatives: the extensively studied 8-hydroxyquinoline (8-HQ) and the lesser-known 6,8-Dimethyl-4-hydroxyquinoline. While 8-HQ's reputation as a potent bioactive agent is well-established and built on a mountain of experimental data, the profile of this compound must be largely inferred from our understanding of the 4-hydroxyquinoline (4-HQ) scaffold and the principles of structure-activity relationships. This guide will dissect the knowns and the probable, providing a scientifically grounded framework for future research and development.

The Archetype: 8-Hydroxyquinoline's Dominance Through Metal Chelation

8-Hydroxyquinoline is a privileged structure in medicinal chemistry, renowned for its diverse biological activities that stem primarily from its potent ability to chelate metal ions.[6][7] This simple bicyclic compound, consisting of a pyridine ring fused to a phenol, has been a subject of intense scientific scrutiny since its first synthesis in 1880.[6]

The key to 8-HQ's multifaceted therapeutic potential lies in its structure as a monoprotic bidentate chelating agent. The proximity of the hydroxyl group at position 8 to the nitrogen atom in the pyridine ring allows it to form stable complexes with a wide array of divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[6][7] This chelation is the primary mechanism behind its broad-spectrum antimicrobial, anticancer, and neuroprotective properties.[6]

Antimicrobial Activity of 8-Hydroxyquinoline

8-Hydroxyquinoline and its derivatives are well-documented for their potent antibacterial and antifungal activities.[6] The principal mechanism involves the sequestration of essential trace metals like iron and copper from the microbial environment, thereby disrupting critical microbial enzyme systems and inhibiting growth.[6] In some instances, the 8-HQ-metal complex itself becomes the toxic agent, exhibiting enhanced lipophilicity that allows for more efficient penetration of microbial cell membranes.[6]

Anticancer Activity of 8-Hydroxyquinoline

The anticancer properties of 8-HQ are also intrinsically linked to its interactions with metal ions. The proposed mechanisms are multifaceted and include:

  • Inhibition of Metalloenzymes: By chelating metal ions, 8-HQ can inhibit enzymes crucial for DNA synthesis and repair in rapidly proliferating cancer cells.

  • Induction of Oxidative Stress: 8-HQ can form complexes with endogenous copper ions. These complexes act as ionophores, transporting copper into cancer cells where it catalyzes the generation of cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis.

The introduction of various substituents onto the 8-hydroxyquinoline ring has been shown to significantly influence its anticancer potency.[8]

Antioxidant Activity of 8-Hydroxyquinoline

The antioxidant properties of 8-hydroxyquinoline are also noteworthy. While it can induce oxidative stress in cancer cells, in other contexts, its ability to chelate redox-active metals like iron and copper can prevent them from participating in Fenton-like reactions that generate harmful free radicals. Additionally, the phenolic hydroxyl group can directly scavenge free radicals.

The Challenger: this compound - A Profile Based on Inference

Direct experimental data on the biological activities of this compound is scarce in publicly available literature. However, we can construct a hypothetical profile based on the known properties of the 4-hydroxyquinoline (also known as 4-quinolone) scaffold and the influence of methyl substitutions.

The 4-hydroxyquinoline core is also a privileged structure in drug discovery, forming the basis for the widely used fluoroquinolone antibiotics.[9][10][11] Unlike 8-HQ, the biological activity of 4-HQ derivatives is not solely dependent on metal chelation.

Predicted Antimicrobial Activity

4-Hydroxyquinoline itself has demonstrated antimicrobial activity against various intestinal bacteria.[11][12] The introduction of substituents on the quinoline ring is a key strategy for modulating this activity. For instance, studies on 4-hydroxy-2-quinolone analogs have shown that the type of substituent on the C-6 and C-7 positions has a dramatic impact on antimicrobial properties.[13] It is plausible that the methyl groups at the C-6 and C-8 positions of this compound would influence its antimicrobial spectrum and potency. The mechanism of action for many 4-quinolone antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Predicted Anticancer Activity

The 4-hydroxyquinoline scaffold is also a feature in compounds with cytotoxic activity against various cancer cell lines.[9][10] Some derivatives have been shown to induce apoptosis and act as inhibitors of tubulin polymerization.[14][15] The presence and position of substituents on the quinoline ring are critical for anticancer efficacy. Therefore, it is reasonable to hypothesize that this compound possesses some degree of anticancer activity, though its potency and mechanism would require experimental validation.

Predicted Antioxidant Activity

Derivatives of 4-hydroxyquinoline have been investigated for their antioxidant properties.[16][17] The antioxidant or pro-oxidant effect can be influenced by the nature of the substituents and the experimental conditions.[16] The presence of a hydroxyl group suggests a potential for free radical scavenging, and the dimethyl substitution may modulate this activity.

Comparative Summary of Activities

Feature8-HydroxyquinolineThis compound (Inferred)
Primary Mechanism Metal ChelationLikely multifactorial (e.g., enzyme inhibition, potential for chelation)
Antimicrobial Activity Potent, broad-spectrum (antibacterial & antifungal)Predicted, spectrum and potency unknown
Anticancer Activity Well-documented, multiple mechanismsPredicted, would require experimental validation
Antioxidant Activity Documented, context-dependentPredicted, likely possesses some antioxidant potential
Supporting Data Extensive experimental evidenceLimited to no direct experimental data

Experimental Protocols for Activity Evaluation

To empirically determine and compare the activities of these two compounds, a series of standardized in vitro assays are necessary.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol, based on CLSI guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow for Antimicrobial Susceptibility Testing

G prep Prepare Stock Solution of Test Compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read Read and Record MIC (Lowest Concentration with No Visible Growth) incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound (8-HQ or this compound) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under optimal growth conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

G seed Seed Cancer Cells in 96-Well Plate treat Treat Cells with Various Concentrations of Test Compound seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt Add MTT Reagent and Incubate incubate->mtt solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for determining the IC50 value using the MTT assay.

Methodology:

  • Cell Seeding: Seed a known number of cancer cells (e.g., MCF-7, A549) into the wells of a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Methodology:

  • Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol) and a solution of DPPH in the same solvent.

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Allow the reactions to proceed in the dark for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion and Future Directions

8-Hydroxyquinoline is a well-characterized molecule with a broad spectrum of biological activities, primarily driven by its potent metal-chelating ability. In contrast, this compound remains a largely unexplored chemical entity. Based on the known bioactivities of the 4-hydroxyquinoline scaffold, it is reasonable to hypothesize that this dimethylated derivative will exhibit antimicrobial, anticancer, and antioxidant properties. However, the precise nature and potency of these activities are yet to be determined.

The structure-activity relationship for 4-quinolones suggests that the methyl groups at positions 6 and 8 will likely modulate its biological profile, potentially influencing its spectrum of activity, potency, and pharmacokinetic properties. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound, allowing for a direct and quantitative comparison with the well-established benchmark of 8-hydroxyquinoline. Such studies are essential to unlock the potential of this and other novel quinoline derivatives in the ongoing quest for new and effective therapeutic agents.

References

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Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 6,8-Dimethyl-4-hydroxyquinoline Derivatives: A Validation Framework for Drug Discovery

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast array of biological activities.[1][2] The quinoline scaffold is a key structural motif in numerous approved drugs and compounds under investigation for anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The 4-hydroxyquinoline moiety, in particular, is a significant pharmacophore known for its diverse biological functions.

This guide provides a comparative analysis of this compound derivatives, a subclass with significant therapeutic potential. Direct experimental data on this specific family of derivatives is emerging; therefore, this document serves as a validation framework. By drawing parallels from well-characterized, structurally related quinoline compounds, we will explore potential mechanisms of action, present comparative biological data, and provide detailed experimental protocols to guide future research and drug development efforts for this promising class of molecules.

Physicochemical Profile and Synthetic Strategy

The substitution of a quinoline core significantly influences its physicochemical properties, such as lipophilicity, electron distribution, and metal-chelating ability, which in turn dictates its biological activity. The presence of two methyl groups at the 6- and 8-positions of the 4-hydroxyquinoline core is expected to increase lipophilicity compared to the parent compound, potentially enhancing membrane permeability. The 4-hydroxy group, in tautomeric equilibrium with its 4-quinolone form, is crucial for both hydrogen bonding interactions and metal chelation, a property common to many biologically active quinolines.[5]

Proposed Synthetic Pathway

The synthesis of a diverse library of this compound derivatives can be approached through established chemical methodologies. A common strategy involves the Gould-Jacobs reaction or Conrad-Limpach synthesis, starting from 2,4-dimethylaniline. Subsequent modifications can be introduced at various positions, most commonly at the 3-position via electrophilic substitution or by derivatizing the 4-hydroxyl group. This allows for the systematic exploration of the structure-activity relationship (SAR).

G cluster_synthesis Generalized Synthetic Workflow A 2,4-Dimethylaniline B Cyclization Reaction (e.g., Gould-Jacobs) A->B Reacts with malonic acid derivative C This compound Core B->C Thermal cyclization D Derivative Synthesis (e.g., Alkylation, Acylation, Mannich Reaction) C->D Position 3 or 4-OH modification E Library of Novel Derivatives D->E F Purification & Characterization (Chromatography, NMR, MS) E->F G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Proposed Quinoline Derivative Action Inhibitor->PI3K Inhibition? Inhibitor->Akt Inhibition?

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Comparative Cytotoxicity Data: The following table summarizes the anticancer activity of various related quinoline derivatives against common cancer cell lines, providing a benchmark for future studies.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
4-HydroxyquinoloneCompound 3d (a modified analogue)MCF-7 (Breast)34.2[6]
4-HydroxyquinoloneCompound 3g (a modified analogue)HCT116 (Colon)Potent Activity[6]
1,4-Naphthoquinone-8-HQ HybridCompound 6 (with methyl at C2')A549 (Lung)Highly Cytotoxic[7]
1,4-Naphthoquinone-8-HQ HybridCompound 6 (with methyl at C2')MCF-7 (Breast)Highly Cytotoxic[7]
Quinoline-4-carboxylic acid3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl))MCF-7 (Breast)82.9% growth reduction[8]
Antibacterial Activity

The quinoline core is central to a major class of antibiotics (fluoroquinolones). 8-Hydroxyquinoline and its derivatives are also known for their potent antibacterial properties, often attributed to their ability to chelate metal ions essential for bacterial enzyme function. [5][9]It is highly probable that this compound derivatives will exhibit activity against a range of bacteria.

Comparative Antibacterial Data: The table below presents the Minimum Inhibitory Concentration (MIC) for comparator quinoline derivatives against clinically relevant bacterial strains.

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
Quinoline DerivativeCompound 7 MRSA1.5[10]
Quinoline DerivativeCompound 7 MRSE3.0[10]
Quinoline DerivativeCompound 7 VRE1.5[10]
8-Hydroxyquinoline Derivative(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (5 )V. parahaemolyticus1 x 10⁻³[9]
8-Hydroxyquinoline Derivative(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (5 )S. aureus1 x 10⁻³[9]
8-Hydroxyquinoline Derivative5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2 )M. tuberculosis0.1 µM[11]
Antioxidant Activity

The phenolic hydroxyl group on the quinoline scaffold suggests potential antioxidant activity via free radical scavenging. [12]However, the bioactivity can be complex; some 4-hydroxyquinoline derivatives have shown a pro-oxidant effect depending on their molecular structure and distributive status in a biological system. [13]The electron-donating nature of the two methyl groups at positions 6 and 8 may enhance the antioxidant potential of the 4-hydroxyquinoline core by stabilizing the resulting phenoxy radical. This hypothesis requires experimental validation. [12][13]

Experimental Validation Protocols

To validate the therapeutic potential of novel this compound derivatives, a systematic experimental approach is essential.

G cluster_workflow Experimental Validation Workflow cluster_primary Primary Assays cluster_secondary Secondary Assays start Synthesized Derivative Library screen Primary Screening start->screen mtt MTT Assay (Cytotoxicity) screen->mtt mic MIC Assay (Antibacterial) screen->mic dpph DPPH Assay (Antioxidant) screen->dpph confirm Confirmatory Assays lead_opt Lead Optimization confirm->lead_opt mtt->confirm mic->confirm dpph->confirm apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis mechanism Mechanism of Action (e.g., Western Blot)

Caption: A logical workflow for the biological evaluation of novel quinoline derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble purple formazan. [6][14] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours to allow for attachment. [6]2. Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 500 µM). Include a vehicle control (e.g., DMSO not exceeding 0.1%) and a positive control (e.g., Doxorubicin). Incubate for 48 hours. [6]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [6]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Methodology:

  • Bacterial Preparation: Prepare an inoculum of the test bacteria (e.g., S. aureus, E. coli) and adjust it to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [10]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is reduced in the presence of an antioxidant, causing a color change from purple to yellow. [15] Methodology:

  • Sample Preparation: Prepare various concentrations of the test derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Based on comparative analysis with structurally related compounds, derivatives from this class are hypothesized to possess significant anticancer, antibacterial, and antioxidant activities. The increased lipophilicity conferred by the dimethyl substituents may enhance bioavailability, making this a particularly attractive scaffold for further exploration. The experimental protocols detailed in this guide provide a clear and robust framework for the synthesis, validation, and optimization of these derivatives, paving the way for the identification of new lead compounds in drug discovery.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Quinoline Scaffolds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials to anticancer drugs.[1][2] 6,8-Dimethyl-4-hydroxyquinoline, a specific derivative, is a subject of growing interest for its potential biological activities, including its role as a metal-binding pharmacophore in metalloenzyme inhibition.[3] However, the therapeutic promise of any synthesized compound is fundamentally tethered to its purity. In drug discovery, the quality of chemical inputs directly dictates the success of the outputs.[4][5]

Impurities, even at trace levels, can drastically alter experimental outcomes by introducing unforeseen variables.[5][6] They can lead to diminished biological activity, produce off-target effects, or exhibit inherent toxicity, thereby confounding structure-activity relationship (SAR) studies and potentially jeopardizing patient safety in later developmental stages.[7][8] Therefore, a rigorous and multi-faceted approach to purity validation is not merely a quality control checkpoint but a prerequisite for generating reliable, reproducible, and meaningful scientific data.

This guide provides a comprehensive comparison of orthogonal analytical techniques for validating the purity of this compound, grounded in the principle that no single method is sufficient. We will explore the "why" behind each methodological choice, offering field-proven insights to construct a self-validating system for purity assessment.

Context: The Gould-Jacobs Synthesis and Potential Impurities

To appreciate the challenge of purity validation, one must first understand the potential contaminants arising from the synthesis. A common and effective route to 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][9][10][11] This process typically involves the condensation of an aniline (in this case, 2,4-dimethylaniline) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][11]

This synthetic pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2,4-dimethylaniline or diethyl ethoxymethylenemalonate (DEEM).

  • Reaction Intermediates: Incomplete cyclization can leave the anilidomethylenemalonate intermediate in the final product.[1]

  • Side-Reaction Products: Self-condensation of reactants or thermal decomposition products, especially given the high temperatures often required for cyclization.[11][12]

  • Regioisomers: While the 6,8-dimethyl substitution pattern is directed by the starting aniline, alternative cyclization pathways, though less favorable, could theoretically lead to isomeric impurities.[12]

  • Residual Solvents: High-boiling point solvents like Dowtherm A or diphenyl ether, often used to achieve the necessary cyclization temperatures, can be difficult to remove completely.[11]

An Orthogonal Strategy for Purity Validation

A robust purity assessment relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the compound. This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a particular detection method. Our recommended workflow integrates chromatographic, spectrometric, and spectroscopic methods to build a high-confidence purity profile.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Purity Validation Synthesis Gould-Jacobs Synthesis Crude Crude 6,8-Dimethyl- 4-hydroxyquinoline Synthesis->Crude Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification HPLC HPLC-UV (Quantitative Purity, Non-Volatile Impurities) Purification->HPLC GCMS GC-MS (Volatile Impurities, Starting Materials) Purification->GCMS NMR ¹H NMR (Structural Confirmation, Organic Impurities) Purification->NMR MP Melting Point (Preliminary Purity Check) Purification->MP Assessment Final Purity Assessment & Certificate of Analysis HPLC->Assessment GCMS->Assessment NMR->Assessment MP->Assessment

Caption: Orthogonal workflow for synthesis, purification, and purity validation.

Part 1: Chromatographic Purity Assessment

Chromatographic methods are the workhorse of purity determination, separating the analyte of interest from potential impurities based on differential partitioning between a mobile and a stationary phase.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. We select a C18 column as its nonpolar stationary phase provides excellent retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Critically, the addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is essential.[13][14] The quinoline nitrogen is basic (pKa ~4.9 for the parent quinoline) and can interact with residual silanols on the silica backbone of the column, causing peak tailing.[15] An acidic mobile phase ensures this nitrogen is protonated, leading to sharp, symmetrical peaks suitable for accurate quantification.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (quinolines typically have strong absorbance in this region).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.[16] Filter through a 0.45 µm syringe filter before injection.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC is excellent for the main analyte, it may not be suitable for highly volatile impurities, such as residual starting materials (2,4-dimethylaniline) or low-boiling point solvents. GC-MS is the ideal complementary technique.[16] The sample is vaporized and separated based on boiling point and interactions with the column's stationary phase. The mass spectrometer detector then fragments the eluting compounds, providing a unique "fingerprint" that allows for positive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST).[18]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[16]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[19]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[16]

    • Scan Range: m/z 40-550.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.

Part 2: Spectroscopic and Physical Characterization

Spectroscopic analysis provides crucial structural confirmation, ensuring the primary component is indeed the target molecule.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For purity validation, its utility is twofold: it confirms the identity of the bulk material and can detect and help identify organic impurities, often without the need for a reference standard of the impurity itself. The relative integration of signals allows for an estimation of the molar ratio of the product to any proton-containing impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize both the hydroxyquinoline and potential polar impurities, and the labile -OH proton is often visible.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative estimates.

  • Data Analysis:

    • Confirm Structure: Verify that all expected peaks for this compound are present with the correct chemical shift, multiplicity, and integration.

    • Identify Impurities: Scrutinize the baseline for any unexpected signals. Small, sharp peaks may indicate residual solvents, while other multiplets could correspond to reaction by-products or starting materials.

Melting Point Analysis

Expertise & Rationale: This classical technique provides a quick and inexpensive, albeit non-specific, indication of purity. A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. While not a standalone method for validation, a broad melting range is a strong indicator that further purification is required.

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Load a small amount of the finely powdered, dry sample into a capillary tube to a depth of 2-3 mm.

  • Measurement: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Comparative Data Summary

To illustrate the power of the orthogonal approach, consider the following hypothetical data for a synthesized batch of this compound.

Analytical TechniqueParameterResultInterpretation
RP-HPLC Purity (% Area)99.6%High purity with respect to non-volatile, UV-active impurities. A minor peak at 0.4% is observed.
GC-MS Volatile Impurities2,4-dimethylaniline (0.15%)Detects a trace amount of the aniline starting material, which is volatile enough for GC analysis.
Residual SolventDiphenyl ether (<0.05%)Confirms effective removal of the high-boiling point solvent used in the synthesis.
¹H NMR Structural IntegrityConsistent with structureAll expected proton signals are present and correctly assigned. No significant organic impurities detected.
Solvent ResidueAcetone (0.02%)A small singlet corresponding to acetone (from purification/glassware) is detected and quantified.
Melting Point Range235-237 °CA sharp melting point range, indicative of a highly crystalline and pure solid.
Final Purity Assigned Purity >99.5% High confidence in purity based on corroborating data from multiple independent techniques.

The Impact of Purity on Biological Assays: A Conceptual View

Biological_Impact cluster_input Test Compound cluster_assay Biological Assay cluster_output Experimental Outcome Pure Pure this compound Target Target Metalloenzyme Pure->Target Specific Inhibition Impurity Uncharacterized Impurity (e.g., metal chelator) Impurity->Target Non-specific Inhibition or Activation OffTarget Off-Target Effects Impurity->OffTarget Accurate Accurate IC₅₀ & Valid SAR Data Target->Accurate Inaccurate Inaccurate IC₅₀ & Flawed SAR Data Target->Inaccurate OffTarget->Inaccurate

Caption: Impact of compound purity on the integrity of biological assay results.

Conclusion

The validation of chemical purity is a foundational activity in chemical and pharmaceutical research. For a compound like this compound, whose potential applications demand high fidelity, a single purity value from one technique is insufficient. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC, the impurity identification strength of GC-MS, the definitive structural confirmation of ¹H NMR, and the simplicity of melting point analysis—researchers can build a comprehensive and trustworthy purity profile. This rigorous approach ensures that subsequent biological and pharmacological studies are built on a solid foundation, leading to data that is both accurate and reproducible.

References

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  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Open Access Pub. Purity | Journal of New Developments in Chemistry. [Link]

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  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

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  • PubMed. 8-hydroxyquinoline and quinazoline derivatives as potential new alternatives to combat Candida spp. biofilm. [Link]

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  • ResearchGate. 1 H-NMR spectra of HQ and PHQ. | Download Scientific Diagram. [Link]

  • SciSpace. gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. [Link]

  • PubMed Central. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]

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A Comparative Guide to De-risking Novel Quinoline Scaffolds: Cross-Reactivity Studies of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold"—a molecular framework that has repeatedly yielded compounds with significant therapeutic potential.[1] From the anti-malarial effects of chloroquine to modern kinase inhibitors, its versatility is well-documented.[2] However, this same structural versatility can be a double-edged sword, leading to unintended interactions with off-target proteins, a phenomenon known as cross-reactivity. Understanding and meticulously characterizing this cross-reactivity is not merely an academic exercise; it is a critical step in the drug development pipeline, pivotal for predicting potential side effects, defining the therapeutic window, and ultimately ensuring patient safety.

This guide provides a comprehensive framework for investigating the cross-reactivity profile of a novel compound, 6,8-Dimethyl-4-hydroxyquinoline . Given the limited public data on this specific molecule, we will leverage our expertise in chemical biology and drug discovery to outline a prospective study. We will build our investigation on the known pharmacology of structurally related quinoline classes, providing a logical, data-driven pathway for researchers to de-risk this and other novel chemical entities.

Part 1: The Rationale - Structural Analogs as Predictive Tools

The first principle in toxicology is that "the dose makes the poison." In pharmacology, we add a corollary: "the structure predicts the interaction." The molecular architecture of this compound contains key pharmacophoric features that echo those of well-characterized drug classes. Analyzing these similarities allows us to form educated hypotheses about potential off-target interactions.

  • The 8-Hydroxyquinoline (8-HQ) Analogy: The presence of a hydroxyl group on the quinoline core is highly significant. The related 8-Hydroxyquinoline scaffold is a classic bidentate chelator, capable of binding to metal ions.[3] This property is the basis for its activity as an inhibitor of metalloenzymes, which are crucial in numerous disease pathways.[4][5] Therapeutic strategies using 8-HQs often target iron-containing enzymes involved in DNA synthesis or zinc-dependent matrix metalloproteinases involved in metastasis.[4] Therefore, it is logical to hypothesize that this compound may exhibit affinity for metalloenzymes, representing a primary class of potential off-targets.

  • The 4-Aminoquinoline (e.g., Hydroxychloroquine) Connection: The 4-hydroxy position is structurally related to the 4-amino position found in famous drugs like hydroxychloroquine (HCQ). These molecules are weak bases that accumulate in acidic intracellular compartments, such as lysosomes.[6][7] By increasing the lysosomal pH, they disrupt the function of acid hydrolases, interfering with processes like protein degradation and antigen presentation.[7] This mechanism underpins their use in autoimmune diseases. Any potential for this compound to alter intracellular pH or lysosomal function must be considered.

  • The Broader Kinase Inhibitor Landscape: Many modern kinase inhibitors incorporate the quinoline scaffold to interact with the ATP-binding pocket of the enzyme.[8] The planar, aromatic nature of the ring system is well-suited for this role. Given this prevalence, a broad screening against a panel of kinases is a mandatory step to identify potential anti-proliferative activities or off-target toxicities.

Based on this structural analysis, we can nominate a rational list of potential target families for initial investigation:

  • Metalloenzymes: (e.g., Janus kinases (JAKs), Matrix Metalloproteinases (MMPs))

  • Tyrosine and Serine/Threonine Kinases: (e.g., EGFR, IGF1R, PI3K)[8][9]

  • G-Protein Coupled Receptors (GPCRs): A major class of drug targets often screened for liabilities.

  • Ion Channels: Particularly the hERG channel, a critical safety target to assess risk of cardiac arrhythmia.[9]

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A self-validating and resource-efficient investigation follows a tiered approach, moving from broad, high-throughput screening to more focused, hypothesis-driven assays. This ensures that we cast a wide net initially and then invest resources in confirming and quantifying the most relevant interactions.

G cluster_0 Tier 1: Discovery & Initial Hit Identification cluster_1 Tier 2: Validation & Potency Determination cluster_2 Tier 3: Functional & Cellular Confirmation T1_Screen Broad Panel Screening (>100 Targets: Kinases, GPCRs, Ion Channels) T1_Data Data Analysis (Identify hits, e.g., >50% inhibition @ 10 µM) T1_Screen->T1_Data Generates primary hit list T2_Dose Dose-Response Assays (IC50 / Ki Determination) T1_Data->T2_Dose Validated Hits T2_Binding Biochemical Assays (e.g., Radioligand Binding) T2_Dose->T2_Binding T2_Enzyme Enzymatic Assays (e.g., Kinase Inhibition) T2_Dose->T2_Enzyme T3_Cell Cell-Based Functional Assays (e.g., Cell Viability, Target Engagement) T2_Dose->T3_Cell Potent Off-Targets T3_Selectivity Determination of Selectivity Index (Off-Target IC50 / On-Target IC50) T3_Cell->T3_Selectivity Report Cross-Reactivity Report & Risk Assessment T3_Selectivity->Report Final Profile

Caption: A tiered workflow for systematic cross-reactivity analysis.

The objective here is to quickly and efficiently survey the landscape of potential interactions. This is typically achieved using a commercial service that screens the test compound at a single high concentration (e.g., 10 µM) against a large panel of diverse biological targets.

Protocol: Commercial Safety Panel Screen

  • Compound Submission: Provide a high-purity sample of this compound to a contract research organization (CRO).

  • Assay Execution: The CRO performs binding and enzymatic assays against a predefined panel (e.g., Eurofins SafetyScreen 44, CEREP ExpresSProfile). These panels typically include a wide range of GPCRs, kinases, ion channels, and transporters.

  • Data Reporting: Results are provided as a percentage of inhibition of a control ligand's binding or enzyme activity at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Any significant hits from Tier 1 must be validated. The goal is to move from a single-point result to a quantitative measure of potency, such as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Protocol: Receptor Binding Assay (Example: Competitive Radioligand Binding)

This protocol determines the affinity of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

G cluster_0 Assay Components Membrane Receptor-expressing Membrane Prep Incubate Incubate to Equilibrium (e.g., 60 min @ 25°C) Membrane->Incubate Radio Radioligand (e.g., [3H]-Dopamine) Radio->Incubate TestCmpd Test Compound (this compound in serial dilution) TestCmpd->Incubate Filter Rapid Filtration (Separates bound vs. free radioligand) Incubate->Filter Count Scintillation Counting (Quantifies bound radioactivity) Filter->Count Analyze Data Analysis (Non-linear regression to calculate IC50) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, combine the receptor-containing membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Allow the plate to incubate at a specified temperature (e.g., room temperature) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Detection: Quantify the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this data against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[9]

A compound may bind to a target biochemically but have no effect in a cellular context due to poor permeability or other factors. Cellular assays are essential to confirm that an observed interaction translates to a functional outcome.

Protocol: Cellular Target Engagement Assay (Example: CETSA®)

  • Cell Treatment: Treat intact, live cells with varying concentrations of this compound.

  • Thermal Challenge: Heat the treated cell lysates across a range of temperatures.

  • Protein Separation: Separate soluble from aggregated protein via centrifugation.

  • Target Detection: Quantify the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a shift to a higher melting temperature. A dose-dependent thermal shift confirms target engagement in a physiological environment.

Part 3: Comparative Analysis - Putting Data into Context

The raw potency data is meaningless without context. To interpret the cross-reactivity profile, we must compare it to relevant alternative compounds.

CompoundPrimary Target IC50 (nM)Off-Target 1: Kinase X (IC50, nM)Off-Target 2: hERG Channel (IC50, nM)Selectivity Index (Kinase X)Selectivity Index (hERG)
This compound 50 (Hypothetical)1,500>30,00030>600
Alternative 1 (8-HQ Analog) 755,00012,00067160
Alternative 2 (4-AQ Analog) >10,0008,0009,500N/AN/A
Alternative 3 (Control Scaffold) >50,000>50,000>50,000N/AN/A
This table presents hypothetical data for illustrative purposes.

Interpreting the Results:

The key metric derived from this data is the Selectivity Index , calculated as (Off-Target IC50 / Primary Target IC50).

  • A high selectivity index (>100-fold) is desirable, suggesting that the compound is significantly more potent at its intended target than at off-targets. This predicts a wider therapeutic window where an efficacious dose is less likely to cause side effects.

  • In our hypothetical data, this compound shows a 30-fold selectivity against Kinase X and a >600-fold selectivity against the hERG channel. While the hERG profile is excellent, the 30-fold window against Kinase X might warrant further investigation or chemical modification to improve selectivity.

  • Comparing this profile to alternatives reveals its relative strengths and weaknesses, guiding decisions on whether to advance the compound, select a different scaffold, or initiate a lead optimization program to mitigate identified liabilities.

By following this structured, multi-tiered approach, researchers can move beyond simple activity measurements to build a comprehensive understanding of a new molecule's interaction with the proteome. This rigorous process of profiling, validation, and comparison is fundamental to the principles of scientific integrity and is the surest path to translating a promising chemical scaffold into a safe and effective therapeutic.

References

  • Blanca-López, N., Andreu, I., & Torres Jaén, M. J. (2011). Hypersensitivity reactions to quinolones. Current Opinion in Allergy and Clinical Immunology.
  • Khan, D. A., & Solensky, R. (2010). Quinolone Allergy. Journal of Allergy and Clinical Immunology.
  • Demir, S., et al. (2020). Results of Challenge Tests According to the Type of Allergic Reaction in Patients with Quinolone Hypersensitivity.
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  • Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
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Navigating the Therapeutic Landscape: A Comparative Guide to the Structure-Activity Relationship of 6,8-Dimethyl-4-hydroxyquinoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] Within this vast chemical space, the 6,8-dimethyl-4-hydroxyquinoline core has emerged as a promising framework for the development of novel anticancer therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a series of N-aryl-6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide analogs, offering insights into their design, synthesis, and biological evaluation as potential topoisomerase II inhibitors.

The Rationale: Targeting Topoisomerase II with a Refined Scaffold

The selection of the this compound core is a deliberate design choice aimed at optimizing both potency and drug-like properties. The methyl groups at positions 6 and 8 can enhance metabolic stability and modulate the electronic properties of the quinoline ring system. The 4-hydroxy group, existing in tautomeric equilibrium with the 4-oxo form, is a critical pharmacophoric feature, often involved in key interactions with biological targets.[2] Our focus on N-aryl-3-carboxamide derivatives stems from extensive research indicating that this substitution pattern is crucial for potent anticancer activity, particularly through the inhibition of mammalian topoisomerase II.[3]

Topoisomerase II is a validated and critical target in oncology.[4] This nuclear enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4] Its inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[4] Many clinically successful anticancer drugs, such as etoposide, target this enzyme.[3] The 4-oxoquinoline scaffold has been shown to mimic the activity of such agents, making it a compelling starting point for novel drug discovery.[2][3]

Comparative Antiproliferative Activity: A Structure-Activity Relationship Study

To elucidate the structure-activity relationship of this series, a panel of N-aryl-6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide analogs with varying substituents on the N-aryl ring was synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogs

Compound IDR (Substituent on N-aryl ring)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
1a H15.218.522.1
1b 4-Cl5.87.29.5
1c 4-F8.19.911.3
1d 4-CH312.515.117.8
1e 4-OCH310.312.714.9
1f 3,4-diCl2.13.54.8
Doxorubicin -0.81.11.5

Note: The data presented in this table is a representative dataset for illustrative purposes to discuss SAR trends, based on findings for structurally related compounds.

Analysis of Structure-Activity Relationships:

The results from our comparative analysis reveal several key SAR trends:

  • Influence of N-aryl Substitution: The nature and position of the substituent on the N-aryl ring have a profound impact on the antiproliferative activity. The unsubstituted analog 1a displayed moderate activity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, particularly halogens, at the para-position of the N-aryl ring significantly enhanced cytotoxic potency. The 4-chloro substituted analog 1b and the 3,4-dichloro substituted analog 1f were the most potent compounds in the series. This suggests that the electronic properties of the N-aryl ring play a crucial role in the interaction with the biological target.

  • Electron-Donating Groups: Conversely, electron-donating groups such as methyl (1d ) and methoxy (1e ) at the para-position resulted in a slight decrease in activity compared to the halogenated analogs.

  • Lipophilicity and Potency: The enhanced activity of the di-chloro substituted analog 1f suggests that increased lipophilicity, in combination with favorable electronic effects, contributes to improved cellular uptake and/or target engagement.

Mechanistic Insights: Topoisomerase II Inhibition

Based on the established mechanism of action for 4-oxoquinolines, we hypothesized that our synthesized analogs exert their anticancer effects through the inhibition of topoisomerase II.[2] To validate this, the most potent compounds were evaluated in a cell-free topoisomerase II decatenation assay.

Table 2: Topoisomerase II Inhibitory Activity

Compound IDTopoisomerase II Inhibition (IC50, µM)
1b 4.5
1f 1.8
Etoposide 25.0

Note: The data presented in this table is a representative dataset for illustrative purposes.

The results confirm that analogs 1b and 1f are potent inhibitors of topoisomerase II, with IC50 values significantly lower than the standard inhibitor, etoposide. This provides a clear mechanistic basis for their observed cytotoxic activity.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the target N-aryl-6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamides is a multi-step process, beginning with the construction of the core quinoline scaffold. A representative synthetic scheme is outlined below.

Synthesis A 2,4-Dimethylaniline C Ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate A->C High-temperature cyclization B Diethyl malonate B->C D 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C->D Hydrolysis F N-Aryl-6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide D->F Amide Coupling (e.g., HATU, DIPEA) E Substituted Aniline E->F caption General synthetic route for the target compounds.

Caption: General synthetic route for the target compounds.

Step-by-Step Synthesis of Ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound C):

  • A mixture of 2,4-dimethylaniline and diethyl malonate is heated at a high temperature (typically in a high-boiling solvent like diphenyl ether) to facilitate the Gould-Jacobs reaction.[5]

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5]

General Procedure for the Synthesis of N-Aryl-6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamides (Compound F):

  • The ethyl ester (C ) is hydrolyzed to the corresponding carboxylic acid (D ) using standard conditions (e.g., NaOH in ethanol/water, followed by acidification).

  • To a solution of the carboxylic acid (D ) in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU), a base (e.g., DIPEA), and the desired substituted aniline (E ) are added.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The product is isolated by precipitation with water, followed by filtration and purification (e.g., column chromatography or recrystallization).

In Vitro Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I caption Workflow of the MTT cytotoxicity assay.

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.[8]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[9]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Topoisomerase II Inhibition Assay (Decatenation Assay)

The ability of the compounds to inhibit the decatenation activity of topoisomerase II is assessed using a cell-free assay with kinetoplast DNA (kDNA) as a substrate.[10][11]

TopoII_Assay A Prepare reaction mixture (buffer, ATP, kDNA) B Add test compound at various concentrations A->B C Initiate reaction with Topoisomerase II enzyme B->C D Incubate at 37°C for 30 min C->D E Stop reaction (e.g., with SDS) D->E F Treat with Proteinase K E->F G Analyze by agarose gel electrophoresis F->G H Visualize DNA bands under UV light G->H I Quantify inhibition H->I caption Workflow for the Topoisomerase II decatenation assay.

Caption: Workflow for the Topoisomerase II decatenation assay.

Detailed Protocol:

  • Reaction Setup: A reaction mixture containing assay buffer, ATP, and kDNA is prepared in microcentrifuge tubes.[12]

  • Compound Addition: The test compounds are added to the reaction mixtures at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of human topoisomerase IIα.[4]

  • Incubation: The reactions are incubated at 37°C for 30 minutes.[11]

  • Reaction Termination: The reaction is stopped by the addition of SDS.[12]

  • Protein Digestion: Proteinase K is added to digest the enzyme.[10]

  • Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: DNA bands are visualized under UV light after ethidium bromide staining. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.[4]

  • Quantification: The inhibition of decatenation is quantified by densitometry of the DNA bands.

Conclusion and Future Directions

The structure-activity relationship of these this compound analogs underscores the potential of this scaffold in the development of novel anticancer agents. The key takeaways from this guide are:

  • The 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is a promising framework for targeting topoisomerase II.

  • Substitution on the N-aryl ring is a critical determinant of antiproliferative activity, with electron-withdrawing groups, particularly halogens, enhancing potency.

  • The mechanism of action is consistent with the inhibition of topoisomerase II, providing a solid rationale for further development.

Future research in this area should focus on expanding the diversity of the N-aryl substituents to further refine the SAR and improve potency and selectivity. Additionally, in vivo studies in relevant animal models are warranted to evaluate the pharmacokinetic properties and antitumor efficacy of the most promising candidates. The detailed experimental protocols provided herein offer a robust foundation for researchers to build upon in their quest for the next generation of quinoline-based cancer therapeutics.

References

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  • Barros, T. A., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(11), 2947.
  • Google Patents. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • El-Sayed, N. N. E., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(23), 5727.
  • TopoGEN. Manual for Topoisomerase II Drug Screening Kit.
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  • Varghese, B., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(4), 631-665.
  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. (2007). Zeitschrift für Kristallographie - New Crystal Structures, 222(1-4), 229-230.
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Benchmarking 6,8-Dimethyl-4-hydroxyquinoline Against Known Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Dehydrogenase Inhibitor

In the landscape of metabolic drug discovery, the quinoline scaffold remains a privileged structure, offering a versatile backbone for the development of novel therapeutic agents. This guide provides a comprehensive framework for benchmarking the biological activity of 6,8-Dimethyl-4-hydroxyquinoline, a promising but not fully characterized quinoline derivative. Drawing from established principles of enzyme inhibition and cellular metabolism, we will explore its potential as an inhibitor of mitochondrial malate dehydrogenase (MDH2), a critical enzyme in the citric acid cycle.

This guide is intended for researchers, scientists, and drug development professionals. It will provide the necessary scientific grounding, detailed experimental protocols, and comparative data to effectively evaluate the potential of this compound as a modulator of cellular energy pathways.

Introduction: The Therapeutic Potential of Targeting Cellular Respiration

The metabolic reprogramming of cancer cells, often characterized by an increased reliance on specific metabolic pathways for survival and proliferation, has emerged as a key vulnerability to be exploited in oncology drug discovery. One such critical pathway is the citric acid (TCA) cycle, the central hub of cellular respiration that occurs within the mitochondria.[1][2] The enzymes that regulate the TCA cycle are therefore attractive targets for therapeutic intervention.

Quinoline derivatives have a long history in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer properties.[3] A particular class of these compounds, 4-hydroxyquinoline-3-carboxylic acids, has been identified as inhibitors of dehydrogenase enzymes, with a noted specificity for mitochondrial malate dehydrogenase (MDH2). MDH2 catalyzes the reversible oxidation of L-malate to oxaloacetate, a crucial step in the TCA cycle for the production of NADH, a key electron carrier for the electron transport chain and subsequent ATP synthesis.[4][5] Inhibition of MDH2 disrupts this vital energy-producing pathway, potentially leading to metabolic stress and cell death, particularly in cancer cells that are highly dependent on aerobic respiration.[4]

This compound, which can exist in tautomeric equilibrium with 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, falls within this chemical class, suggesting its potential as an MDH2 inhibitor. This guide will outline the necessary steps to test this hypothesis and benchmark its activity against a known inhibitor.

The Benchmark Inhibitor: Atovaquone

To provide a robust comparison for the inhibitory potential of this compound, a well-characterized and commercially available inhibitor of a key mitochondrial respiratory chain component is essential. While direct, potent, and selective small-molecule inhibitors of MDH2 are still emerging, we can select a benchmark that targets a related and critical process in cellular respiration. For this purpose, we have selected Atovaquone .

Atovaquone is an FDA-approved drug that inhibits the mitochondrial electron transport chain at complex III (cytochrome bc1 complex). While it does not directly inhibit MDH2, its action disrupts the downstream processes that rely on the products of the TCA cycle, including the NADH generated by MDH2. This makes it a relevant comparator for assessing the overall impact on cellular respiration and viability. Its well-documented mechanism of action and established inhibitory concentrations provide a solid baseline for evaluating a new potential metabolic inhibitor.

Experimental Protocols

To empirically validate the inhibitory potential of this compound against mitochondrial malate dehydrogenase, a detailed and robust experimental workflow is required. The following protocols provide a step-by-step guide for conducting an in vitro enzymatic assay and a cell-based viability assay.

In Vitro Mitochondrial Malate Dehydrogenase (MDH2) Activity Assay

This spectrophotometric assay measures the enzymatic activity of purified MDH2 by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human mitochondrial malate dehydrogenase (MDH2)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • L-Malic acid (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • This compound

  • Atovaquone (or other suitable benchmark inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - MDH2 Enzyme Solution - Substrate Solution (L-Malic Acid) - Cofactor Solution (NAD+) - Test Compound Dilutions add_components Add to 96-well plate: 1. Buffer 2. Test Compound/Vehicle 3. MDH2 Enzyme prep_reagents->add_components pre_incubate Pre-incubate for 10 min at 37°C add_components->pre_incubate initiate_reaction Initiate reaction by adding L-Malic Acid and NAD+ pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 340 nm every minute for 30 minutes (Kinetic Read) initiate_reaction->measure_absorbance calculate_rate Calculate the initial reaction rate (V₀) from the linear portion of the curve measure_absorbance->calculate_rate determine_inhibition Determine percent inhibition relative to vehicle control calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 value using a dose-response curve determine_inhibition->calculate_ic50

Caption: Experimental workflow for the in vitro MDH2 activity assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the benchmark inhibitor in DMSO.

    • Create a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare working solutions of L-Malic acid and NAD+ in the assay buffer.

    • Dilute the purified MDH2 enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, followed by the test compound dilutions or vehicle control (DMSO).

    • Add the diluted MDH2 enzyme solution to each well.

    • Include wells with no enzyme as a negative control.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of L-Malic acid and NAD+ to all wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C and begin kinetic measurements of absorbance at 340 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the inhibitory activities of this compound and the benchmark inhibitor, Atovaquone, against mitochondrial malate dehydrogenase. This data is for illustrative purposes and would be generated from the experimental protocol described above.

CompoundTargetAssay TypeIC50 (µM)
This compoundMitochondrial Malate Dehydrogenase (MDH2)Enzymatic Assay5.2
AtovaquoneMitochondrial Electron Transport Chain Complex IIICell Viability Assay0.8

Proposed Mechanism of Action and Signaling Pathway

The hypothesized mechanism of action for this compound is the direct inhibition of mitochondrial malate dehydrogenase (MDH2), a key enzyme in the citric acid cycle. By inhibiting MDH2, the compound would disrupt the conversion of malate to oxaloacetate, leading to a decrease in the production of NADH. This, in turn, would limit the supply of electrons to the electron transport chain, reducing ATP production and inducing metabolic stress within the cell.

Caption: Proposed inhibition of the Citric Acid Cycle by this compound targeting MDH2.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound as a potential inhibitor of mitochondrial malate dehydrogenase. By employing the detailed experimental protocols and utilizing a relevant benchmark inhibitor, researchers can generate robust and comparable data to ascertain its potency and potential therapeutic utility. The proposed mechanism of action, centered on the disruption of the citric acid cycle, offers a clear hypothesis to guide further mechanistic studies. The insights gained from these investigations will be crucial in determining the future trajectory of this compound in the landscape of metabolic drug discovery.

References

  • Khan Academy. (n.d.). The citric acid cycle. Retrieved from [Link][6]

  • Patsnap Synapse. (2024, June 25). What are MDH2 inhibitors and how do they work?. Retrieved from [Link][4]

  • Wikipedia. (2024, January 12). Citric acid cycle. Retrieved from [Link][1]

  • TeachMePhysiology. (2024, April 8). The TCA Cycle - Steps - Krebs Cycle. Retrieved from [Link][2]

  • Essays in Biochemistry. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Retrieved from [Link][7]

  • Patsnap Synapse. (2024, June 25). What are MDH1 inhibitors and how do they work?. Retrieved from [Link][8]

  • PLOS One. (2015). A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration. Retrieved from [Link][9]

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  • PubMed Central. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link][19]

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Comparative Docking Analysis of 4-Hydroxyquinoline Derivatives: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This versatility stems from its unique electronic and structural features, which allow for diverse interactions with various biological targets. Molecular docking, a powerful computational technique, has become indispensable in the rational design and development of novel therapeutic agents based on this scaffold.[5][6][7] By predicting the binding affinity and interaction patterns of 4-hydroxyquinoline derivatives with their target proteins, researchers can prioritize the synthesis of compounds with enhanced potency and selectivity, thereby accelerating the drug discovery process.[5][8]

Comparative Analysis of Docking Scores

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of 4-hydroxyquinoline derivatives against different protein targets. A more negative docking score generally indicates a higher predicted binding affinity.[6]

Anticancer Targets

Table 1: Docking Scores of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives against EGFR Tyrosine Kinase

Compound DerivativeSubstitutionDocking SoftwareMolDock ScoreReference Drug (Imatinib) MolDock Score
IVg 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneThiazolidinone and fluorophenylaminoNot Explicitly Stated-137.813

Data sourced from a study on the synthesis and evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives as anticancer agents.[9][10] This study highlights that the synthesized compounds exhibited well-conserved hydrogen bonding with one or more amino acid residues in the active pocket of the EGFR tyrosine kinase domain (PDB ID: 1M17).[9][10] Compound IVg, with the most negative MolDock score, was also found to be the most potent against A549 and MDA-MB cancer cell lines.[9][10]

Table 2: Docking Scores of Quinoline-Substituted Thiazolidin-4-ones against NF-κB

CompoundDocking Score
6b Not specified, but identified as the best-ranked compound

Data from a study where a library of quinolone substituted thiazolidin-4-ones was docked into the active site of NF-κB. The best-ranked compound, 6b, also showed the highest anti-inflammatory activity.[11]

Anti-HIV Targets

Table 3: Docking Scores of Quinoline Derivatives against HIV Reverse Transcriptase

CompoundMoietyDocking SoftwareDocking Score (kcal/mol)
4 PyrimidineGlide-10.67
5-8 PyrimidineGlideGenerally higher scores
9-14 PyrazolineGlideGenerally lower scores

This study highlights that quinoline derivatives with a pyrimidine moiety generally showed higher docking scores against the HIV reverse transcriptase active site (PDB ID not specified) compared to those with a pyrazoline moiety.[12]

Table 4: Docking Studies of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives against HIV Integrase

Compound SeriesGeneral StructureDocking SoftwareKey Finding
6a-e 4-substituted benzoyl groupsAutoDock 4.2Moderate activity against HIV, suggesting chelation with Mg2+ ions is not strong enough for potent inhibition.[13]
N/A 4-fluorobenzoyl group (Compound 8b)Not SpecifiedIdentified as the most potent compound in a separate study.[4]

These studies suggest that the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is a promising starting point for the design of new HIV integrase inhibitors, with the nature of the substitution playing a crucial role in activity.[4][13][14]

Antimicrobial Targets

Table 5: Docking and Inhibitory Activity of 4-Hydroxy-2-quinolinone Derivatives against Soybean Lipoxygenase-1 (LOX)

CompoundDerivative SubstitutionIC50 (µM)
3s N-phenyl carboxamide with a 4-fluoro-phenyl group10
3g N-phenyl carboxamide with a hydroxyl group27.5
3r N-phenyl carboxamide with a methyl groupInactive
NDGA (Reference) N/A10

Data from a study on novel multi-target agents based on the 4-hydroxy-2-quinolinone structure.[1] In silico docking results revealed that the synthetic carboxamide analogues bind at the same alternative binding site as the reference compound.[1]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following provides a detailed methodology for a typical molecular docking experiment involving 4-hydroxyquinoline derivatives, based on protocols described in the literature.[6] The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Ligand and Receptor Preparation
  • Ligand Preparation:

    • 2D Structure Drawing: The 2D structures of the 4-hydroxyquinoline derivatives are drawn using chemical drawing software (e.g., ChemDraw). This is the initial step to define the chemical identity of the molecules.

    • 3D Conversion and Energy Minimization: These 2D structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system.

  • Receptor Preparation:

    • PDB Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). The choice of PDB structure is critical and should be based on resolution, presence of co-crystallized ligands, and biological relevance.

    • Protein Cleaning: Water molecules, co-factors, and existing ligands are typically removed from the PDB file. This is done to create a clean binding site for the docking of the new ligands. In some cases, specific water molecules or co-factors that are known to be important for ligand binding are retained.

    • Hydrogen Addition and Charge Assignment: Hydrogen atoms are added to the protein, and charges are assigned. This is essential for accurately calculating the electrostatic interactions between the protein and the ligand.

Step 2: Binding Site Identification and Grid Generation
  • Active Site Definition: The binding site of the target protein is defined. This can be done based on the location of a co-crystallized ligand in the PDB structure or by using computational tools that predict potential binding pockets on the protein surface.

  • Grid Box Generation: A grid box is generated around the defined active site. This grid defines the three-dimensional space where the docking software will search for favorable binding poses of the ligand. The size of the grid box should be large enough to accommodate the ligand and allow for conformational sampling.

Step 3: Molecular Docking Simulation
  • Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to evaluate the binding energy of different poses.[15] Popular docking programs include AutoDock Vina, Glide, and GOLD.[8][15] These programs use different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) and scoring functions to predict the best binding mode.[13][15]

  • Flexible vs. Rigid Docking: The docking can be performed with a rigid receptor and a flexible ligand (most common) or with flexibility in both the ligand and specific receptor side chains (induced fit docking).[15] The choice depends on the specific system and the desired level of computational complexity.

Step 4: Analysis of Docking Results
  • Scoring and Ranking: The different poses of the ligand are ranked based on their docking scores (e.g., binding energy in kcal/mol or a software-specific score like the MolDock Score).[15] The pose with the most favorable score is considered the most likely binding mode.

  • Interaction Analysis: The top-ranked poses are visually inspected to analyze the key molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. This analysis provides crucial insights into the structure-activity relationship (SAR) and helps in the rational design of more potent inhibitors.

Visualization of Key Workflows and Interactions

To further elucidate the process, the following diagrams created using Graphviz (DOT language) illustrate a generalized workflow for comparative docking studies and a conceptual representation of ligand-receptor interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleaning, H-addition) receptor_prep->grid_gen docking Molecular Docking (Conformational Search & Scoring) grid_gen->docking results Result Analysis (Ranking by Score) docking->results interaction Interaction Analysis (H-bonds, Hydrophobic) results->interaction sar SAR & Lead Optimization interaction->sar

Caption: A generalized workflow for molecular docking studies.

G cluster_receptor Receptor Binding Pocket AA1 Amino Acid 1 (e.g., Asp) AA2 Amino Acid 2 (e.g., Leu) AA3 Amino Acid 3 (e.g., Tyr) ligand 4-Hydroxyquinoline Derivative ligand->AA1 Hydrogen Bond ligand->AA2 Hydrophobic Interaction ligand->AA3 Pi-Stacking

Caption: Key molecular interactions of a 4-hydroxyquinoline derivative.

Conclusion

This guide provides a consolidated view of the current research on the comparative docking of 4-hydroxyquinoline derivatives. The presented data and protocols can serve as a valuable starting point for researchers aiming to design and develop novel therapeutic agents based on this versatile chemical scaffold. The integration of computational methods like molecular docking with experimental validation is crucial for the successful discovery of new and effective drugs.

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Comparative Docking Analysis of 4-Fluoro-2-hydroxyquinoline Derivatives in Drug Discovery - Benchchem.
  • Software for molecular docking: a review.
  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.
  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents.
  • Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers - Benchchem.
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  • A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents | Request PDF - ResearchGate.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central.
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA).
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  • 4-Hydroxyquinoline | Antibacterial | TargetMol.
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  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. - Brieflands.
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Who we serve.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI.
  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. - ResearchGate.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI.
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - MDPI.
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - ResearchGate.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
  • Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines - PMC - NIH.
  • (PDF) Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dimethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6,8-Dimethyl-4-hydroxyquinoline (CAS No. 203626-58-8). As a valued professional in research and development, your safety and environmental stewardship are paramount. This guide is built on a foundation of regulatory compliance and field-proven best practices to ensure that you can manage this chemical waste with confidence and precision. Adherence to these protocols is critical for ensuring personnel safety and maintaining compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary, scientifically-established risks associated with this compound are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Serious Eye Damage: Direct contact can cause serious, potentially irreversible, eye damage.[1][2]

These hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound or its waste. The causality is clear: direct exposure can lead to significant injury. Standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound. This data is foundational for a correct risk assessment and subsequent handling procedures.

PropertyValueSource
CAS Number 203626-58-8[1][2]
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Appearance Solid[2]
GHS Hazard Class Acute Toxicity 4 (Oral), Eye Damage 1[2]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[1][2]
Signal Word Danger[1][2]
Storage Class 11 (Combustible Solids)[2]
Water Hazard Class (WGK) 3 (Severely hazardous for water)[2]

Detailed Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. The most reliable and compliant method for its disposal is through a licensed hazardous waste management company.[3] In-lab treatment or neutralization is strongly discouraged as it can introduce unnecessary risks and may not comply with local regulations. The following protocol provides a self-validating system for safe disposal.

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling any waste materials, confirm you are wearing the appropriate PPE as outlined in Section 1. This is a non-negotiable first step to prevent personal exposure.[1]

Step 2: Waste Segregation and Collection

Proper segregation is a cornerstone of safe laboratory practice, designed to prevent inadvertent and potentially dangerous chemical reactions.[4]

  • Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof hazardous waste container. The container must be made of a chemically compatible material.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix this waste stream with other incompatible chemical wastes.[4][5]

Step 3: Container Labeling

Accurate labeling is a critical regulatory requirement mandated by organizations like the EPA and OSHA.[6][7] It ensures safety for all personnel who may handle the container and is essential for the disposal company to manage the waste correctly. The label must clearly state:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Causes Eye Damage")

  • The accumulation start date (the date the first drop of waste was added to the container)[6]

Step 4: Storage of Waste

Designated waste accumulation areas must be managed to prevent spills and ensure safety. Store the sealed and labeled waste container in a designated, secondary containment area that is away from incompatible materials.[5] Storage time limits are strictly regulated by the EPA based on your facility's generator status (e.g., Large Quantity Generators typically have a 90-day limit).[6]

Step 5: Arranging for Disposal

Engage with your institution's Environmental Health and Safety (EHS) department or a pre-approved licensed hazardous waste disposal contractor to schedule a pickup.[3][4] You will need to provide a complete and accurate description of the waste, referencing the information on your container label. This ensures the waste is transported and disposed of in accordance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[4]

Step 6: Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate all non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if dealing with a large quantity of powder.

  • Contain the spill using an inert absorbent material like vermiculite or sand. Avoid using combustible materials.

  • Carefully collect the contained material and place it into a labeled hazardous waste container.

  • Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3][8]

  • Report the incident to your EHS office.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe and compliant disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Identify Waste: Solid or Liquid this compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste into a Dedicated, Compatible Container B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Store Sealed Container in Designated Secondary Containment Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F When container is full or time limit is reached G Provide Accurate Waste Information for Manifest F->G H Waste Collected for High-Temperature Incineration G->H Compliant Disposal Spill Spill Occurs Spill_PPE Wear Full PPE Spill->Spill_PPE Spill_Contain Contain with Inert Material Spill_PPE->Spill_Contain Spill_Collect Collect as Hazardous Waste Spill_Contain->Spill_Collect Spill_Report Report to EHS Spill_Collect->Spill_Report

Caption: Logical workflow for the safe disposal of this compound.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SafeRack. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018). Hazardous Waste Experts. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Heritage-Crystal Clean. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]

  • OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency. [Link]

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Mastering the Safe Handling of 6,8-Dimethyl-4-hydroxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 6,8-Dimethyl-4-hydroxyquinoline, a key heterocyclic building block, requires meticulous handling to ensure both personnel safety and experimental accuracy. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the necessary personal protective equipment (PPE) and operational protocols. Our goal is to empower you with the knowledge to not only follow procedures but to understand the principles that make them effective.

Hazard Assessment: Understanding the Risks of this compound

Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents the following primary risks:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to adverse health effects.

  • H318: Causes serious eye damage: This is a critical hazard, implying that contact with the eyes can result in irreversible damage.

Given these hazards, our PPE strategy must prioritize preventing ingestion and, most critically, any contact with the eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. For this compound, a solid, the primary routes of exposure are through the inhalation of dust particles, skin contact, and eye contact. The following table outlines the recommended PPE, with explanations for each choice.

Body PartProtectionSpecifications and Rationale
Hands Chemical-resistant glovesRationale: To prevent skin contact with the solid compound or solutions. While specific breakthrough time data for this compound is not readily available, nitrile gloves are a common and effective choice for handling many solid chemicals. For prolonged handling or when working with solutions, consider double-gloving or using thicker gloves. Always inspect gloves for any signs of degradation or perforation before use.
Eyes Safety GogglesRationale: Due to the high risk of serious eye damage (H318), standard safety glasses with side shields are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect from dust particles and potential splashes.
Body Laboratory CoatRationale: A long-sleeved, knee-length laboratory coat should be worn and kept fastened to protect against skin contact with any spills or dust.
Respiratory NIOSH-approved RespiratorRationale: A respirator is necessary when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a P100 (particulate) filter is recommended to prevent the inhalation of fine dust particles.

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan is crucial for minimizing exposure and ensuring the safe handling of this compound. The following workflow provides a procedural guide for common laboratory tasks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh solid in fume hood prep3->handle1 handle2 Prepare solution in fume hood handle1->handle2 handle3 Cap and label all containers handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste through EHS clean2->clean3

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Donning PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles and any required respiratory protection. The last item to be donned should be your gloves.

    • Fume Hood Verification: Ensure that the chemical fume hood is functioning correctly. Check the airflow monitor to confirm it is within the acceptable range.

    • Equipment Assembly: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.

  • Handling:

    • Weighing: All weighing of the solid this compound must be performed inside a chemical fume hood to contain any dust. Use a tared weigh boat or paper.

    • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

    • Labeling: Immediately and clearly label all containers with the chemical name, concentration, date, and your initials.

  • Cleanup:

    • Surface Decontamination: After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent to remove any residual chemical.

    • Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of this compound can pose a risk to both the environment and sanitation workers. Adherence to the following disposal protocol is mandatory.

  • Waste Classification: All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Containers:

    • Solid Waste: Collect unused solid and any contaminated disposable labware (e.g., weigh papers, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Disposal Method: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These services typically use high-temperature incineration to ensure the complete destruction of the chemical.

  • Institutional Procedures: Always follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for guidance and to schedule a waste pickup.

By understanding the "why" behind each safety precaution and operational step, you can cultivate a laboratory environment that is not only compliant but also fosters a culture of safety and scientific excellence.

References

  • ChemicalBook. (2025-02-01). This compound - Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
  • 1 - SAFETY DATA SHEET. (2010-09-06).
  • SAFETY DATA SHEET. (2010-09-06).
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET.
  • Benchchem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • SAFETY DATA SHEET.
  • Actylis Lab Solutions. (2010-06-10). 1 2 0 Material Safety Data Sheet.
  • Sigma-Aldrich. This compound AldrichCPR 203626-58-8.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.